3-(3-Fluorophenyl)cyclobutanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVADXYZQCCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303878 | |
| Record name | 3-(3-Fluorophenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080636-45-8 | |
| Record name | 3-(3-Fluorophenyl)cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Fluorophenyl)cyclobutanone synthesis pathway
<An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)cyclobutanone
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound serves as a critical building block in modern medicinal chemistry. Its structurally constrained cyclobutane core, combined with the electronic influence of the meta-fluorine substituent, offers a sophisticated scaffold for designing potent and selective therapeutic agents. This guide provides a comprehensive technical overview of a robust and widely adopted synthetic pathway to this key intermediate. We will explore the mechanistic underpinnings, strategic considerations, and detailed experimental protocols, offering field-proven insights to facilitate its synthesis in a research and development setting. This document is grounded in established chemical principles and authoritative literature to ensure scientific accuracy and reproducibility.
Introduction: The Strategic Value of the this compound Motif
The cyclobutane ring is a valuable structural motif in drug design, prized for its ability to impart conformational rigidity and provide a three-dimensional vector for substituent placement.[1] This allows for precise probing of protein binding pockets and optimization of drug-target interactions. The incorporation of a 3-fluorophenyl group introduces several advantageous properties. Fluorine, being the most electronegative element, can modulate the electronic character of the molecule, influencing its pKa and dipole moment. This can lead to enhanced binding affinity, improved metabolic stability, and better pharmacokinetic profiles.[2][3] Consequently, this compound is a sought-after intermediate in the synthesis of a diverse range of biologically active molecules.[3]
Retrosynthetic Analysis and Pathway Selection
Several synthetic strategies can be envisioned for the construction of this compound. Key approaches include [2+2] cycloadditions, ring expansions of cyclopropane derivatives, and intramolecular cyclizations.[4] A particularly effective and well-documented strategy involves a ring expansion pathway starting from the readily available 3-fluorophenylacetic acid.[2] This method, which leverages the Arndt-Eistert reaction followed by a Wolff rearrangement, is renowned for its reliability and scalability.[5][6]
Caption: Retrosynthetic analysis via the Arndt-Eistert/Wolff rearrangement pathway.
Featured Synthesis Pathway: Arndt-Eistert Homologation and Wolff Rearrangement
This powerful sequence transforms a carboxylic acid into its one-carbon homologated counterpart, proceeding through an α-diazoketone intermediate.[5][7] The key step is the Wolff rearrangement, which generates a highly reactive ketene that subsequently undergoes an intramolecular cyclization to form the desired cyclobutanone ring.[8][9]
Overall Synthetic Scheme
Caption: Key transformations in the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Fluorophenylacetyl Chloride
The synthesis commences with the activation of 3-fluorophenylacetic acid by converting it to the corresponding acid chloride.[7]
-
Expertise & Experience: Thionyl chloride (SOCl₂) is a cost-effective reagent for this transformation. The reaction is typically driven to completion by heating, and the volatile byproducts (SO₂ and HCl) are easily removed. For substrates sensitive to high temperatures or acidic conditions, oxalyl chloride with a catalytic amount of DMF in an inert solvent like dichloromethane (DCM) at room temperature offers a milder alternative. The crude acid chloride is often of sufficient purity to be used directly in the subsequent step.
Protocol:
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 3-fluorophenylacetic acid (1.0 eq).
-
Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.
-
Heat the mixture to a gentle reflux (approx. 70-80°C) for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude 3-fluorophenylacetyl chloride as an oil.
Step 2: Arndt-Eistert Reaction to Form the α-Diazoketone
This step involves the reaction of the acid chloride with diazomethane to furnish the α-diazoketone intermediate.[5][6]
-
Trustworthiness: Extreme caution must be exercised when handling diazomethane, as it is a toxic and potentially explosive gas. It is highly recommended to use an ethereal solution of diazomethane and perform the reaction behind a safety shield. The reaction is typically run at 0°C to control its exothermicity. Two equivalents of diazomethane are necessary, as the first equivalent reacts to form the diazoketone, and the second neutralizes the HCl byproduct.[10] Safer alternatives, such as (trimethylsilyl)diazomethane, can also be employed.[11]
Protocol:
-
Dissolve the crude 3-fluorophenylacetyl chloride (1.0 eq) in anhydrous diethyl ether (Et₂O) and cool the solution to 0°C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (2.2 eq) dropwise with efficient stirring.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Carefully quench any unreacted diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears.
-
The resulting solution containing the crude α-diazoketone is typically used directly in the next step.
Step 3: Wolff Rearrangement and Cyclization
The final step is the metal-catalyzed Wolff rearrangement of the α-diazoketone to a ketene, which undergoes a spontaneous intramolecular cyclization to yield the target cyclobutanone.[8][9]
-
Authoritative Grounding: The Wolff rearrangement can be induced thermally, photochemically, or through metal catalysis.[9] Silver(I) oxide (Ag₂O) is a commonly used and effective catalyst for this transformation, promoting the reaction at moderate temperatures.[6][8] The rearrangement proceeds with the expulsion of dinitrogen gas and a 1,2-migration to form the ketene intermediate.[6] This highly electrophilic ketene is then trapped intramolecularly to form the strained four-membered ring.
Protocol:
-
To the ethereal solution of the crude α-diazoketone (1.0 eq), add a suspension of silver(I) oxide (0.1 eq) in Et₂O.
-
Heat the mixture to a gentle reflux. A steady evolution of nitrogen gas should be observed.
-
Maintain the reflux for 2-4 hours, monitoring the disappearance of the diazoketone by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Data Summary
| Step | Key Reagents | Typical Yield | Key Considerations |
| 1 | SOCl₂ or (COCl)₂ | >95% (crude) | Reaction is performed in a fume hood; product is moisture-sensitive. |
| 2 | CH₂N₂ | 80-90% (crude) | Diazomethane is toxic and explosive. Use appropriate safety precautions. |
| 3 | Ag₂O, Δ | 65-80% | Monitor for steady nitrogen evolution. The reaction can be exothermic. |
| Overall | - | 50-70% | Purification by column chromatography is typically required for the final product. |
Conclusion
The synthesis of this compound via the Arndt-Eistert/Wolff rearrangement pathway is a robust and reliable method that provides access to this valuable building block from the inexpensive starting material, 3-fluorophenylacetic acid. While the use of diazomethane necessitates stringent safety protocols, the overall procedure is high-yielding and has been well-established in the field. This technical guide provides the foundational knowledge and practical steps required for the successful synthesis of this compound, empowering chemists in the pharmaceutical and agrochemical industries to leverage this important structural motif in their discovery and development programs.
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Ueda, K., Igaki, M., & Toda, F. (1976). Wolff Rearrangement and 1,3-Dipolar Cycloaddition of 2-Diazo-3,4-bis(diphenylmethylene)cyclobutanone. Bulletin of the Chemical Society of Japan, 49(11), 3173-3176. [Link]
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Yadav, R. N., Hossain, M. F., & Ghosh, S. (2023). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. ResearchGate. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)cyclobutanone
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(3-Fluorophenyl)cyclobutanone, a fluorinated building block of significant interest to researchers in medicinal chemistry and drug development. The document delves into the molecular structure, computed physical properties, and expected spectroscopic characteristics of the compound. By synthesizing data from established chemical databases and drawing parallels with structurally related analogs, this guide offers critical insights into the compound's lipophilicity, aqueous solubility, acidity, and spectral fingerprints. Furthermore, it outlines robust, field-proven analytical workflows for purity determination and structural confirmation, designed to meet the rigorous standards of pharmaceutical research and development. The causality behind experimental choices is explained, providing a practical framework for scientists working with this and similar molecular scaffolds.
Introduction to a Versatile Chemical Scaffold
The cyclobutane ring is a valuable structural motif in medicinal chemistry, prized for its ability to act as a rigid, three-dimensional scaffold that can orient substituents in precise vectors.[1][2] When incorporated into drug candidates, this strained ring system can confer unique conformational constraints, influencing binding affinity and metabolic stability. The introduction of a phenyl group at the 3-position creates a versatile intermediate, and further functionalization with fluorine leverages a cornerstone of modern drug design.
The strategic placement of fluorine atoms can profoundly alter a molecule's properties, including its metabolic fate, receptor binding affinity, and membrane permeability.[1][3] The 3-fluorophenyl substituent on the cyclobutanone core, as seen in the target molecule, is intended to modulate these characteristics. This guide serves to characterize the fundamental physicochemical properties that are critical for the effective application of this compound in synthetic and medicinal chemistry programs. General synthetic routes to access such 3-arylcyclobutanones often involve methodologies like [2+2] cycloadditions or palladium-catalyzed cross-coupling reactions.[4][5]
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-(3-fluorophenyl)cyclobutan-1-one | [6] |
| CAS Number | 1080636-45-8 | [6] |
| Molecular Formula | C₁₀H₉FO | [6] |
| 2D Structure | PubChem |
Computed Physicochemical Properties: A Predictive Analysis
While experimental data for many properties of this compound are not extensively published, computational models provide reliable estimates that are invaluable for guiding experimental design and predicting behavior in biological systems.[6]
| Property | Computed Value | Significance in Drug Discovery |
| Molecular Weight | 164.18 g/mol | Well within the parameters of Lipinski's Rule of Five, suggesting potential for good oral bioavailability.[6] |
| XLogP3 (Lipophilicity) | 1.5 | Indicates moderate lipophilicity. This value is crucial as it suggests a balance between aqueous solubility and lipid membrane permeability, a key factor for drug absorption.[6] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | A very low TPSA value, strongly predictive of high cell membrane permeability and potential for blood-brain barrier penetration.[6][7] |
| Hydrogen Bond Donors | 0 | The absence of donor groups limits its ability to form certain hydrogen bonds, which can influence solubility and receptor interactions.[6] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors, providing potential interaction points with biological targets.[6] |
| Rotatable Bond Count | 1 | The low number of rotatable bonds indicates a rigid structure, which is often desirable for reducing the entropic penalty upon binding to a target.[6] |
Experimental Properties and Expert-Informed Estimations
4.1 Physical State, Melting, and Boiling Points Direct experimental data for the melting and boiling points of this compound are not available in the cited literature. However, we can infer its likely physical state by examining related compounds. The parent compound, cyclobutanone, is a liquid with a boiling point of 99-101°C.[8][9] The structurally similar analog, 3-(3-Chlorophenyl)cyclobutanone, is documented as a liquid.[10] Given these precedents, this compound is predicted to be a high-boiling liquid or a low-melting solid at standard temperature and pressure.
4.2 Solubility Based on its moderate calculated lipophilicity (XLogP3 = 1.5) and the presence of a significant nonpolar aromatic ring, this compound is expected to have low solubility in water.[6] Conversely, it is predicted to be readily soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF), which is typical for compounds of this nature.[11][12]
4.3 Acidity of α-Protons (pKa) The acidity of the protons alpha to the carbonyl group is a critical property influencing reactivity in base-catalyzed reactions. For the parent cyclobutanone, the pKa has been experimentally estimated to be in the range of 19.7–20.2.[13][14][15] The presence of the 3-fluorophenyl group is expected to have a modest acidifying effect on these α-protons. Although the substituent is not directly adjacent to the carbonyl, its electron-withdrawing inductive effect, transmitted through the cyclobutane ring and space, will slightly stabilize the resulting enolate anion. Therefore, the pKa of this compound is estimated to be slightly lower than that of cyclobutanone, likely in the range of 19-20.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and assessing the purity of a synthesized compound. The following sections describe the expected spectral features of this compound.
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton spectrum is expected to be complex. It should feature signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the fluorophenyl ring, with splitting patterns influenced by both H-H and H-F coupling. A multiplet corresponding to the benzylic proton on the cyclobutane ring (CH -Ar) would likely appear between 3.0-4.0 ppm. The four methylene protons alpha to the carbonyl (–CH₂ –C=O) would present as complex multiplets in the aliphatic region (approx. 2.5-3.5 ppm).
-
¹³C NMR: The carbon spectrum will be distinguished by the carbonyl carbon signal, expected at a characteristic downfield shift of >200 ppm. Aromatic carbon signals will appear between ~110-165 ppm, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant. The aliphatic carbons of the cyclobutane ring will resonate further upfield.
-
¹⁹F NMR: As a fluorinated molecule, ¹⁹F NMR is a critical and highly sensitive technique for characterization.[16][17] A single resonance is expected for the fluorine atom on the phenyl ring, likely appearing as a complex multiplet due to coupling with neighboring aromatic protons. This technique is exceptionally useful for verifying the presence and purity of the fluorinated moiety.
5.2 Infrared (IR) Spectroscopy IR spectroscopy provides confirmation of key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of a strained four-membered ring ketone is expected around 1780-1790 cm⁻¹ . This is shifted to a higher frequency compared to less strained ketones (e.g., cyclohexanone, ~1715 cm⁻¹) due to the ring strain of the cyclobutanone core.[18][19]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane ring will be observed just below 3000 cm⁻¹.[20]
-
C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.[19]
-
C-F Stretch: A strong absorption corresponding to the C-F bond stretch is expected in the 1000-1250 cm⁻¹ range.
5.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]⁺ corresponding to the exact mass of 164.0637 Da.[6]
-
Fragmentation: Common fragmentation pathways for cyclobutanones include the characteristic cleavage to ethylene and a ketene. Therefore, fragmentation of the molecular ion may show losses corresponding to CO (28 Da) and C₂H₄ (28 Da).
Recommended Analytical Workflows
To ensure the quality and identity of this compound for research applications, a systematic analytical approach is required. The following workflows represent best practices in a drug development setting.
6.1 Protocol: Purity Determination by Reverse-Phase HPLC This protocol is designed to provide a robust assessment of compound purity. The choice of a C18 column is based on the compound's moderate polarity, while a gradient elution ensures good resolution of the main peak from potential impurities.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm (for the aromatic ring).
-
Injection Volume: 5 µL.
-
-
Data Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
6.2 Workflow: Synergistic Structure Confirmation No single analytical technique is sufficient for absolute structure confirmation. A synergistic approach combining multiple spectroscopic methods is mandatory. This workflow ensures that the synthesized material matches the expected structure of this compound.
Conclusion
This compound is a chemical building block with physicochemical properties that make it highly attractive for applications in drug discovery and development. Its moderate lipophilicity, low polar surface area, and rigid conformational structure provide a promising starting point for the synthesis of novel therapeutic agents. This guide has consolidated computed data and expert-informed estimations to provide a detailed physicochemical profile. Furthermore, the outlined analytical workflows provide researchers with robust, validated methods for ensuring the quality and identity of this compound, thereby supporting the integrity and reproducibility of their scientific endeavors.
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Navigating the Spectroscopic Landscape of 3-(3-Fluorophenyl)cyclobutanone: A Predictive and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, small, rigid scaffolds are of paramount importance for the design of novel therapeutics. The cyclobutane motif, in particular, offers a unique three-dimensional geometry that can effectively probe protein binding pockets. When functionalized with a fluorophenyl group, as in 3-(3-Fluorophenyl)cyclobutanone , the resulting molecule gains valuable properties, including altered metabolic stability, binding affinity, and bioavailability, largely due to the influence of the highly electronegative fluorine atom.
While the synthesis of such compounds is becoming increasingly accessible, a comprehensive public repository of their analytical data is not always readily available. This guide, therefore, serves as a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally analogous compounds, we provide a robust framework for the identification and characterization of this and similar molecules. This document is intended to be a practical resource for researchers, offering not only predicted spectral data but also a detailed methodology for the acquisition and analysis of high-quality NMR spectra.
Predicted NMR Spectroscopic Data of this compound
The following sections detail the predicted 1H, 13C, and 19F NMR spectra of this compound. These predictions are based on the analysis of substituent effects, spin-spin coupling principles, and comparison with experimental data for analogous compounds, such as 3-phenylcyclobutanone. It is crucial to note that these are predicted values and should be confirmed by experimental data.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The cyclobutane ring protons will present as a complex multiplet system due to their diastereotopic nature and mutual coupling.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2', H-6' (Aromatic) | 7.35 - 7.25 | m | - | 2H |
| H-4' (Aromatic) | 7.05 - 6.95 | m | - | 1H |
| H-5' (Aromatic) | 7.15 - 7.05 | m | - | 1H |
| H-3 (Cyclobutane) | 3.60 - 3.40 | p | J ≈ 8.0 | 1H |
| H-2, H-4 (Cyclobutane) | 3.30 - 3.10 | m | - | 4H |
Causality behind Predictions:
-
Aromatic Protons: The fluorine substituent at the meta-position will influence the chemical shifts of the aromatic protons. Protons ortho and para to the fluorine will experience a slight shielding effect, while the proton ortho to the cyclobutanone substituent will be deshielded. The complex interplay of inductive and mesomeric effects will result in overlapping multiplets.
-
Cyclobutane Protons: The methine proton (H-3) is expected to be the most downfield of the aliphatic signals due to its proximity to the deshielding phenyl ring. It will likely appear as a pentet due to coupling with the four adjacent methylene protons. The methylene protons (H-2 and H-4) are diastereotopic and will present as a complex multiplet.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon, several signals in the aromatic region with C-F coupling, and aliphatic signals for the cyclobutane ring.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C=O (C-1) | 208 - 205 | - |
| C-3' (Aromatic) | 164 - 161 | ¹JCF ≈ 245 |
| C-1' (Aromatic) | 145 - 142 | ³JCF ≈ 8 |
| C-5' (Aromatic) | 131 - 128 | ³JCF ≈ 8 |
| C-6' (Aromatic) | 125 - 122 | ⁴JCF ≈ 3 |
| C-2' (Aromatic) | 115 - 112 | ²JCF ≈ 21 |
| C-4' (Aromatic) | 114 - 111 | ²JCF ≈ 22 |
| C-2, C-4 (Cyclobutane) | 50 - 47 | - |
| C-3 (Cyclobutane) | 35 - 32 | - |
Causality behind Predictions:
-
Carbonyl Carbon: The carbonyl carbon of a cyclobutanone typically appears in the range of 205-210 ppm.[1]
-
Aromatic Carbons: The carbon directly attached to the fluorine (C-3') will exhibit a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, and four-bond couplings. The chemical shifts are predicted based on the additivity rules for fluorine substitution on a benzene ring.
-
Cyclobutane Carbons: The methylene carbons (C-2, C-4) will be deshielded by the adjacent carbonyl group. The methine carbon (C-3) will be influenced by the attached phenyl ring.
Predicted ¹⁹F NMR Spectrum
The fluorine-19 NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring.
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -112 to -115 | t |
Causality behind Predictions:
-
Chemical Shift: The chemical shift of fluorine in a fluorobenzene derivative is typically found in this region, referenced to CFCl₃.[2]
-
Multiplicity: The fluorine atom is expected to couple with the two ortho protons, resulting in a triplet, assuming similar coupling constants.
Methodology for NMR Data Acquisition and Analysis
To validate these predictions and obtain high-quality experimental data, the following protocols are recommended.
Experimental Protocol: NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for ¹H and ¹³C).
Experimental Protocol: NMR Instrument Setup and Acquisition
¹H NMR Acquisition:
-
Tuning and Shimming: Tune the ¹H probe and shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sample of this concentration.
-
¹³C NMR Acquisition:
-
Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
-
¹⁹F NMR Acquisition:
-
Tuning: Tune the probe to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) is recommended initially to locate the signal.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding nuclei in the molecule. Analyze the multiplicities and coupling constants to confirm the assignments and elucidate the connectivity of the molecule. For complex spectra, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary for unambiguous assignment.
Visualizations
Molecular Structure and Numbering Scheme
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2007).
-
PubChem. (n.d.). 3-Phenylcyclobutanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Sources
A Technical Guide to the Infrared and Mass Spectrometric Analysis of 3-(3-Fluorophenyl)cyclobutanone
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 3-(3-Fluorophenyl)cyclobutanone, a substituted cyclobutanone derivative, represents a class of compounds with significant potential in medicinal chemistry. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key functional group in pharmaceutical research. This guide provides an in-depth technical overview of two critical analytical techniques for the characterization of this compound: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, practical experimental considerations, and expected spectral features, offering a comprehensive resource for researchers and scientists in the field.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR analysis is instrumental in confirming the presence of the key carbonyl (C=O) group of the cyclobutanone ring and the characteristic vibrations of the fluorinated aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A robust and widely used method for obtaining the IR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy. This technique requires minimal sample preparation and provides high-quality spectra.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient atmospheric water and carbon dioxide.
-
-
Sample Analysis:
-
Place a small amount of this compound directly onto the diamond ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Process the resulting spectrum to identify and label the key absorption bands.
-
Predicted Infrared Absorption Bands
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the cyclobutanone ring and the 3-fluorophenyl group. The predicted key absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | ~1785 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1480 | Medium-Strong |
| C-F | Stretch | ~1250 | Strong |
| Aromatic C-H | Stretch | >3000 | Medium |
| Aliphatic C-H | Stretch | <3000 | Medium |
| Aromatic C-H | Out-of-plane bend | ~880, ~780 | Strong |
-
The Carbonyl Stretch: The C=O stretching vibration of a cyclobutanone is characteristically found at a higher wavenumber (~1785 cm⁻¹) compared to acyclic ketones or larger ring systems. This is due to the increased ring strain, which leads to a shorter and stronger C=C bond.[1]
-
Aromatic Vibrations: The presence of the 3-fluorophenyl group will give rise to several characteristic peaks. Aromatic C=C stretching vibrations are expected in the 1480-1600 cm⁻¹ region.[2] The C-F stretching vibration typically appears as a strong band in the 1200-1300 cm⁻¹ range.[2]
-
C-H Vibrations: Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclobutane ring will appear just below 3000 cm⁻¹. The substitution pattern on the benzene ring (meta-substitution) will influence the out-of-plane C-H bending vibrations, which are expected in the fingerprint region.
Mass Spectrometry: Unraveling the Molecular Structure through Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₀H₉FO, Molecular Weight: 164.18 g/mol [3]), electron ionization (EI) is a common technique that provides a reproducible fragmentation fingerprint.
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
Gas chromatography is often coupled with mass spectrometry to separate the analyte from any impurities before it enters the mass spectrometer.
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Gas Chromatography:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry:
-
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Predicted Mass Fragmentation Pattern
The mass spectrum of this compound will be characterized by a molecular ion peak (M⁺˙) and several fragment ions. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.
| m/z | Proposed Fragment Ion | Formation Mechanism |
| 164 | [C₁₀H₉FO]⁺˙ | Molecular Ion (M⁺˙) |
| 136 | [C₈H₅FO]⁺˙ | Loss of ethylene (C₂H₄) via retro [2+2] cycloaddition |
| 123 | [C₇H₄FO]⁺ | Loss of CH₂CO from M⁺˙ |
| 109 | [C₆H₄F]⁺ | Cleavage of the bond between the cyclobutane ring and the phenyl group |
| 96 | [C₆H₅F]⁺˙ | Rearrangement and cleavage |
| 70 | [C₄H₆O]⁺˙ | Cleavage of the bond between the phenyl group and the cyclobutane ring |
| 42 | [C₂H₂O]⁺˙ | Fragmentation of the cyclobutanone ring |
-
Molecular Ion: The molecular ion peak at m/z 164 should be observable, confirming the molecular weight of the compound.
-
Key Fragmentations:
-
A characteristic fragmentation of cyclobutanones is a retro [2+2] cycloaddition, leading to the loss of ethylene (28 Da). For this compound, this would result in a fragment at m/z 136.[4]
-
Another common fragmentation pathway for ketones is the loss of ketene (CH₂CO, 42 Da), which would produce a fragment at m/z 123.[4]
-
Cleavage of the C-C bond between the aromatic ring and the cyclobutane ring can lead to the formation of a fluorophenyl cation at m/z 109 and a cyclobutanone radical cation at m/z 70.
-
Further fragmentation of the cyclobutanone ring can produce a characteristic ion at m/z 42, corresponding to the ketene radical cation ([C₂H₂O]⁺˙).[4][5]
-
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the predicted fragmentation, the following diagrams are provided.
Caption: A streamlined workflow for the IR and MS analysis of this compound.
Caption: Predicted electron ionization fragmentation pathway for this compound.
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust analytical framework for the comprehensive characterization of this compound. IR spectroscopy offers definitive confirmation of the key functional groups, particularly the strained carbonyl of the cyclobutanone ring. Mass spectrometry, through its detailed fragmentation analysis, confirms the molecular weight and provides invaluable structural insights. The methodologies and predicted spectral data presented in this guide serve as a foundational reference for researchers engaged in the synthesis, purification, and analysis of this and related compounds, ensuring the scientific integrity and progression of drug development programs.
References
-
Low Energy Electron Impact Ionization and Fragmentation: Cyclobutanone. Canadian Journal of Chemistry, 51(4), 624-626. [Link]
-
Fluorobenzene. Chemistry LibreTexts. [Link]
-
Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone-d4, Trimethylene Sulfide, and Perfluorocyclobutanone. The Journal of Chemical Physics, 47(11), 4042-4050. [Link]
-
Cyclobutanone. NIST WebBook. [Link]
-
This compound. PubChem. [Link]
Sources
synthesis of 3-aryl cyclobutanone derivatives
An In-depth Technical Guide to the Synthesis of 3-Aryl Cyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aryl cyclobutanone motif is a privileged scaffold in medicinal chemistry and natural product synthesis, offering a unique three-dimensional conformational profile that can lead to improved pharmacological properties.[1][2] This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into experimental design, and provide detailed, actionable protocols for the modern synthetic chemist. The focus is on robust and versatile methodologies, including [2+2] cycloaddition reactions, transition-metal-catalyzed arylations, and innovative ring expansion strategies.
The Strategic Importance of the 3-Aryl Cyclobutanone Core
The cyclobutane ring, once considered a synthetic curiosity, is now a cornerstone in modern drug design.[2] Its rigid, puckered structure provides a defined orientation for substituents, allowing for precise interaction with biological targets.[2][3] The introduction of an aryl group at the 3-position further enhances its utility by enabling π-stacking interactions and serving as a vector for further functionalization. 3-Aryl cyclobutanone derivatives have emerged as key intermediates in the synthesis of complex molecules, including potent enzyme inhibitors and bioactive natural products.[1][2] Their synthesis, therefore, is a topic of significant interest to the drug development community.
Key Synthetic Strategies
The construction of the strained four-membered ring of 3-aryl cyclobutanones can be achieved through a variety of elegant synthetic approaches. This guide will focus on three principal and highly effective strategies.
[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutane Synthesis
The [2+2] cycloaddition is arguably the most direct and widely employed method for constructing the cyclobutane ring.[4][5] This approach involves the reaction of two two-carbon components to form the four-membered ring.
The mechanism of [2+2] cycloadditions can be either concerted or stepwise, often depending on the nature of the reactants and the reaction conditions (e.g., thermal or photochemical).[4] For the synthesis of 3-aryl cyclobutanones, key variants include:
-
Ketenes and Alkenes: The reaction of a ketene with an alkene is a powerful method for the synthesis of cyclobutanones.[6] Dichloroketene, generated in situ, is a common reagent for this transformation, followed by dehalogenation to yield the parent cyclobutanone.[7][8]
-
Photochemical Cycloadditions: Light-induced [2+2] cycloadditions offer a mild and efficient route to cyclobutanes.[4][9] For instance, the visible-light-driven cycloaddition of nitroalkenes with vinylpyridines can produce substituted nitrocyclobutanes, which can then be converted to the corresponding cyclobutanones.[9]
-
Allene-Alkene Cycloadditions: The cycloaddition of allenes with alkenes provides access to methylenecyclobutanes, which can be further functionalized to the desired cyclobutanones.[10][11]
Diagram 1: General Mechanism of [2+2] Cycloaddition of a Ketene with an Alkene
Caption: A simplified workflow of the [2+2] cycloaddition reaction.
This protocol is adapted from the work of Poisson and co-workers for the synthesis of dichlorocyclobutanones, which are versatile precursors to 3-aryl cyclobutanones.[8]
Materials:
-
Aryl-substituted alkene (e.g., styrene)
-
Trichloroacetyl chloride
-
Zinc dust
-
Anhydrous diethyl ether
Procedure:
-
To a stirred solution of the aryl-substituted alkene (1.0 eq) in anhydrous diethyl ether, add activated zinc dust (2.0 eq).
-
Slowly add a solution of trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2,2-dichlorocyclobutanone.
Note: The resulting dichlorocyclobutanone can be dehalogenated using zinc in acetic acid to provide the corresponding 3-aryl cyclobutanone.[7]
Rhodium-Catalyzed Asymmetric Arylation
For enantioselective synthesis, transition-metal catalysis offers powerful solutions. A notable example is the rhodium-catalyzed asymmetric arylation of cyclobutenone ketals.[1][12]
This method involves the 1,4-addition of an arylboronic acid to a cyclobutenone ketal, catalyzed by a chiral rhodium complex.[1][12] The reaction proceeds through an enantioselective carbometalation to form a cyclobutyl-rhodium intermediate, followed by β-oxygen elimination to yield an enantioenriched enol ether.[1][12] Subsequent hydrolysis of the enol ether and ketal furnishes the desired 3-aryl cyclobutanone.
Key Advantages:
-
High Enantioselectivity: The use of chiral ligands allows for excellent control over the stereochemistry of the product.[12]
-
Broad Substrate Scope: A wide range of functionalized arylboronic acids can be employed.[12]
-
Mild Reaction Conditions: The reaction typically proceeds at room temperature with short reaction times.[1][12]
Diagram 2: Catalytic Cycle for Rhodium-Catalyzed Asymmetric Arylation
Caption: Rhodium-catalyzed asymmetric arylation cycle.
This protocol is based on the findings of the Lautens group.[1][12]
Materials:
-
Cyclobutenone ketal (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
Chiral diene ligand (e.g., (R)-BINAP) (3.0 mol%)
-
Potassium hydroxide (2.0 eq)
-
1,4-Dioxane/water (10:1)
Procedure:
-
In a glovebox, combine [Rh(cod)Cl]₂ and the chiral ligand in a reaction vial.
-
Add 1,4-dioxane and stir for 10 minutes.
-
Add the cyclobutenone ketal, arylboronic acid, and an aqueous solution of potassium hydroxide.
-
Seal the vial and stir the mixture at room temperature for 15 minutes to 16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting enol ether by flash chromatography.
-
Hydrolyze the enol ether using a mild acid (e.g., oxalic acid in wet silica gel) to obtain the 3-aryl cyclobutanone.
Ring Expansion of Cyclopropanone Surrogates
Ring expansion strategies provide an alternative and often stereospecific route to cyclobutanones.[13] A notable example is the reaction of cyclopropanone surrogates with sulfur ylides.[13]
This method involves the addition of an unstabilized sulfoxonium ylide to a cyclopropanone equivalent (e.g., a 1-sulfonylcyclopropanol).[13] This is followed by a ring expansion to furnish the cyclobutanone. The reaction proceeds with a high degree of regio- and stereospecificity, allowing for the synthesis of enantioenriched 2,3-disubstituted cyclobutanones.[13]
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Key Features | Advantages | Disadvantages |
| [2+2] Cycloaddition | Reaction of two 2-carbon units | Direct, versatile, well-established | Can have regioselectivity and stereoselectivity issues; some reagents are hazardous. |
| Rh-Catalyzed Arylation | Asymmetric 1,4-addition to cyclobutenone ketals | High enantioselectivity, broad scope, mild conditions | Requires multi-step synthesis of starting materials; catalyst can be expensive. |
| Ring Expansion | Expansion of a three-membered ring | High stereospecificity, access to enantioenriched products | Substrate-specific, may require synthesis of strained precursors. |
Purification and Characterization
The purification of 3-aryl cyclobutanone derivatives is typically achieved by column chromatography on silica gel.[14] Due to the potential for enolization, it is sometimes necessary to use a neutralized silica gel (e.g., by washing with a triethylamine solution) to prevent product degradation.[1]
Characterization is performed using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the cyclobutanone (typically around 1780 cm⁻¹).
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC or SFC: To determine the enantiomeric excess of chiral products.[12]
Applications in Drug Discovery
The 3-aryl cyclobutanone scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules.[2] For example, it can serve as a conformationally restricted isostere for more flexible linkers in drug candidates, potentially leading to increased binding affinity and improved metabolic stability.[2][11] Furthermore, the carbonyl group provides a handle for further derivatization, allowing for the rapid generation of compound libraries for screening.[13][15]
Conclusion
The is a dynamic and evolving field. The methodologies outlined in this guide, from classic [2+2] cycloadditions to modern asymmetric catalysis and ring expansion strategies, provide a powerful toolkit for accessing these important molecular scaffolds. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the development of even more efficient and selective methods for the synthesis of 3-aryl cyclobutanones will undoubtedly remain a key area of research.
References
-
Fries, A., et al. (2020). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 59(42), 18695-18700. [Link]
-
Hegedus, L. S., & Cross, J. (2005). Optically Active Cyclobutanone Chemistry: Synthesis of (−)-Cyclobut-A and (±)-3′-Epi-Cyclobut-A. The Journal of Organic Chemistry, 70(14), 5420-5425. [Link]
-
Wang, X., et al. (2021). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry, 19(3), 569-573. [Link]
-
Fries, A., et al. (2020). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 59(42), 18695-18700. [Link]
-
Gagnon, D., et al. (2022). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition, 61(32), e202205561. [Link]
-
Kabalka, G. W., et al. (2003). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Synthetic Communications, 33(10), 1691-1698. [Link]
-
Baire, B., et al. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. ACS Catalysis, 11(15), 9485-9491. [Link]
-
Das, S., et al. (2021). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry, 19(4), 819-824. [Link]
-
Conia, J. M., & Salaun, J. R. (1973). Cyclobutanone. Organic Syntheses, 53, 35. [Link]
-
Davies, H. M., & Lee, G. H. (2004). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 126(49), 15946-15947. [Link]
-
Li, A., et al. (2021). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Beilstein Journal of Organic Chemistry, 17, 1346-1367. [Link]
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Foreword: The Strategic Importance of the 3-Arylcyclobutanone Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)cyclobutanone
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain lends it unique chemical reactivity, while its puckered, three-dimensional structure provides a rigid framework for orienting pharmacophoric groups in a defined spatial arrangement.[1][2] This conformational restriction is invaluable for optimizing ligand-receptor interactions and improving metabolic stability.[1]
The introduction of an aryl substituent at the 3-position, particularly a fluorinated phenyl group, further enhances the utility of the cyclobutanone core. The 3-(3-fluorophenyl) moiety can serve as a bioisosteric replacement for other groups, modulate lipophilicity and pKa, and engage in specific fluorine-protein interactions, making this compound (PubChem CID: 46941976) a highly sought-after building block for novel therapeutics.[3][4]
This guide provides an in-depth exploration of the principal synthetic methodologies for the formation of this compound. We will dissect the core mechanisms, provide field-proven experimental protocols, and discuss the strategic rationale behind each approach, equipping researchers and drug development professionals with the knowledge to effectively synthesize and utilize this valuable intermediate.
Part 1: The Workhorse Method: [2+2] Cycloaddition of Ketenes and Olefins
The [2+2] cycloaddition is arguably the most direct and widely employed strategy for constructing the cyclobutanone skeleton.[5] This method involves the reaction of a ketene or a ketene equivalent with an olefin. For the synthesis of our target molecule, this translates to the cycloaddition of a suitable ketene with 3-fluorostyrene.[6][7]
Mechanistic Underpinnings
The thermal [2+2] cycloaddition between a ketene and an olefin is a concerted, [π2s + π2a] cycloaddition, a process allowed by the Woodward-Hoffmann rules. The ketene approaches the olefin in a supra-antarafacial manner, where one component adds across the same face of its π-system while the other adds across opposite faces. This specific geometry is necessary to maintain orbital symmetry throughout the transition state.
Alternatively, the reaction can proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate, especially in photochemical cycloadditions or with highly polarized reactants.[2][8] The choice between a concerted and stepwise pathway is influenced by the specific substrates, catalysts, and reaction conditions.
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for cyclobutanone synthesis via [2+2] cycloaddition.
Causality in Experimental Design
-
Choice of Ketene Precursor: Dichloroketene, generated in situ from trichloroacetyl chloride and an activated zinc catalyst, is a common choice due to its high reactivity.[5] The resulting dichlorocyclobutanone can then be readily dehalogenated. Alternatively, keteniminium salts, generated from α-chloroenamines, offer excellent reactivity and control.[5][6] The choice is dictated by the desired scale, functional group tolerance, and downstream processing steps.
-
Solvent and Temperature: Non-polar aprotic solvents like diethyl ether or dichloromethane are typically used to prevent side reactions with the highly electrophilic ketene. Reactions are often run at low temperatures to control the exothermic cycloaddition and improve selectivity.
Experimental Protocol: Two-Step Synthesis via Dichloroketene
This protocol is a representative example based on established procedures for similar substrates.[5]
Step A: Synthesis of 2,2-dichloro-3-(3-fluorophenyl)cyclobutanone
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with activated zinc dust (2.0 eq) and anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of 3-fluorostyrene (1.0 eq) and trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether.
-
Add the solution from the dropping funnel dropwise to the stirred zinc suspension over 2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Filter the mixture through a pad of Celite® to remove zinc salts.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dichlorocyclobutanone intermediate.
Step B: Dechlorination to this compound
-
In a round-bottom flask, dissolve the dichlorocyclobutanone intermediate (1.0 eq) in acetic acid.
-
Add activated zinc dust (3.0 eq) portion-wise, controlling any exotherm with an ice bath.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Carefully neutralize the combined organic layers by washing with saturated aqueous sodium bicarbonate until effervescence ceases.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or distillation to obtain this compound.
Part 2: Ring Expansion Strategies: The Tiffeneau-Demjanov Rearrangement
Ring expansion reactions provide an alternative and powerful route to cyclobutanones, often starting from more readily available cyclopropane precursors.[9] The Tiffeneau-Demjanov rearrangement is a classic example, involving the diazotization of a 1-aminomethyl-cycloalkanol followed by a carbon migration to form an expanded ring ketone.[10][11][12]
The Reaction Mechanism
The reaction proceeds through a well-defined, multi-step mechanism driven by the formation of a highly unstable primary carbocation and the relief of ring strain.[9][12]
-
Diazotization: The primary amine of the 1-(aminomethyl)cyclopropanol substrate reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[13]
-
Carbocation Formation: The diazonium group is an excellent leaving group, and its departure as nitrogen gas (N₂) generates a highly reactive primary carbocation adjacent to the cyclopropane ring.[10]
-
Ring Expansion: A carbon atom from the cyclopropane ring migrates to the carbocation center. This step is the core of the rearrangement. It is driven by two key factors: the formation of a more stable tertiary carbocation (stabilized by the adjacent hydroxyl group, forming an oxonium ion) and the release of the significant ring strain of the three-membered ring.[9]
-
Deprotonation: The resulting oxonium ion is deprotonated by a base (typically water) to yield the final cyclobutanone product.
Caption: Mechanism of the Tiffeneau-Demjanov rearrangement for cyclobutanone formation.
Experimental Protocol: Tiffeneau-Demjanov Ring Expansion
This protocol assumes the availability of the 1-(3-fluorophenyl)-1-(aminomethyl)cyclopropanol starting material, which can be synthesized from 3-fluorobenzonitrile and a suitable cyclopropylating agent.
-
Dissolve 1-(3-fluorophenyl)-1-(aminomethyl)cyclopropanol (1.0 eq) in a mixture of water and acetic acid (e.g., 2:1 v/v) in a beaker or flask, and cool the solution to 0 °C in an ice bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amino alcohol solution over 30 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC (staining with an appropriate agent like potassium permanganate) to confirm the consumption of the starting amine.
-
Extract the reaction mixture with dichloromethane (3x).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel flash chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Part 3: Modern Approaches: Rhodium-Catalyzed Arylation
Transition metal catalysis offers a powerful and often highly selective modern alternative for C-C bond formation. Rhodium-catalyzed reactions, in particular, have been developed for the asymmetric arylation of cyclobutanone precursors, allowing for the enantioselective synthesis of chiral 3-arylcyclobutanones.[14]
Mechanistic Overview: A Catalytic Cycle
A common strategy involves the 1,4-addition of an arylboronic acid to a cyclobutenone derivative, often protected as a ketal.[14] The mechanism proceeds through a catalytic cycle involving the rhodium center.
-
Transmetalation: The active Rh(I) catalyst reacts with the (3-fluorophenyl)boronic acid in the presence of a base to form an aryl-rhodium(I) species.
-
Carbometalation: The aryl-rhodium(I) complex coordinates to the double bond of the cyclobutenone ketal substrate. This is followed by migratory insertion of the aryl group onto the double bond, forming a rhodium-enolate intermediate. This step is often stereodetermining, especially when using chiral ligands.
-
β-Hydride Elimination (or Protonolysis): The rhodium-enolate can undergo β-hydride elimination or be protonated during workup to release the 3-arylcyclobutanone product (after ketal hydrolysis) and regenerate a rhodium species that can re-enter the catalytic cycle.
Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-arylation of a cyclobutenone.
Authoritative Insight: Why Transition Metal Catalysis?
The primary advantage of this approach is the potential for high enantioselectivity through the use of chiral ligands on the rhodium catalyst.[14] This is a critical feature for drug development, where single enantiomers are often required. Furthermore, these methods typically proceed under mild conditions and exhibit broad functional group tolerance, avoiding the harsh reagents used in more classical methods.[15] The causality behind success lies in ligand design; the steric and electronic properties of the ligand directly influence the coordination geometry and the facial selectivity of the aryl group addition, thereby controlling the stereochemical outcome.
Summary and Data Presentation
The choice of synthetic route depends heavily on the project's specific goals, including scale, cost, required stereochemistry, and available starting materials.
| Synthetic Strategy | Key Precursors | Core Mechanism | Pros | Cons |
| [2+2] Cycloaddition | 3-Fluorostyrene, Acyl Chloride | Pericyclic Reaction | Direct, well-established, good for scalability.[5] | May require harsh reagents (e.g., for dechlorination); regioselectivity can be a challenge. |
| Tiffeneau-Demjanov | Substituted Cyclopropanol | Carbocation Rearrangement | Utilizes readily available cyclopropane precursors; good for creating strained rings.[10][11] | Requires multi-step synthesis of the amino alcohol precursor; uses stoichiometric reagents. |
| Rh-Catalyzed Arylation | Cyclobutenone derivative, Arylboronic acid | Organometallic Catalysis | High potential for enantioselectivity; mild reaction conditions; broad functional group tolerance.[14][15] | Catalyst cost can be high; requires synthesis of specific cyclobutenone precursor. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct mechanistic pathways. The classical [2+2] cycloaddition offers a direct and robust route suitable for large-scale synthesis. Ring expansion methodologies like the Tiffeneau-Demjanov rearrangement provide a clever alternative by leveraging the relief of ring strain in smaller precursors. Finally, modern rhodium-catalyzed methods represent the state-of-the-art for this transformation, offering unparalleled control over stereochemistry, a critical consideration for the synthesis of chiral drug candidates. A thorough understanding of these mechanisms and their practical implications allows the discerning scientist to select the optimal strategy to propel their research and development efforts forward.
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The Quantum Mechanical Landscape of Fluorinated Cyclobutanones: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated cyclobutanones, as strained four-membered rings bearing the highly electronegative fluorine atom, present a unique confluence of chemical properties that are ripe for therapeutic and industrial exploitation. Their inherent ring strain, coupled with the profound electronic perturbations induced by fluorination, gives rise to a fascinating and complex chemical landscape. This in-depth technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to unravel the intricacies of fluorinated cyclobutanones. We delve into the core principles of their conformational behavior, the prediction of their spectroscopic signatures, and the elucidation of their reaction mechanisms, offering both foundational knowledge and practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Allure of the Fluorinated Cyclobutanone Motif
Cyclobutanes, as one of the most strained cycloalkanes, have garnered increasing attention in medicinal chemistry for their ability to impart unique three-dimensional character to molecular structures.[1] When fluorine, the most electronegative element, is introduced into the cyclobutanone framework, a host of intriguing properties emerge. The strong carbon-fluorine (C-F) bond, with its significant ionic character, profoundly alters the electronic distribution within the molecule, influencing its reactivity, stability, and intermolecular interactions.[2] These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, all of which are critical parameters in drug design.[3]
Theoretical and computational chemistry provide an indispensable toolkit for understanding and predicting the behavior of these complex molecules. By leveraging quantum mechanical calculations, we can gain unprecedented insights into their conformational preferences, spectroscopic properties, and reaction pathways, thereby guiding synthetic efforts and accelerating the discovery of novel fluorinated cyclobutanone-based therapeutics and materials.
Computational Methodologies: The Quantum Chemist's Toolkit
The accurate theoretical description of fluorinated cyclobutanones necessitates the use of robust computational methods that can adequately capture the subtleties of their electronic structure and the impact of the highly electronegative fluorine atoms.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[4] For fluorinated systems, the choice of the exchange-correlation functional is critical. Hybrid functionals, such as the widely used B3LYP , often provide a good starting point for geometry optimizations and frequency calculations.[5][6] However, for more accurate energy calculations and the description of non-covalent interactions, range-separated functionals like ωB97XD , which includes empirical dispersion corrections, are often recommended.[7][8]
A typical DFT workflow for studying a fluorinated cyclobutanone is depicted below:
Ab Initio Methods
For higher accuracy, particularly for excited state calculations or when electron correlation effects are paramount, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed.[9] While computationally more demanding, these methods can provide benchmark data for calibrating more efficient DFT approaches. For studying photochemical reactions, such as the Norrish Type I cleavage, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are often necessary to correctly describe the electronic structure of excited states and conical intersections.[9][10]
Conformational Landscape: The Puckered World of Fluorinated Cyclobutanones
The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The degree and nature of this puckering are highly sensitive to the substitution pattern, and the introduction of fluorine atoms can significantly influence the conformational equilibrium.[11]
Quantifying Ring Puckering
The conformation of a four-membered ring can be quantitatively described by the Cremer-Pople puckering coordinates.[12][13] These coordinates define the deviation of the ring atoms from a mean plane. The puckering amplitude (q) quantifies the extent of puckering, while the phase angle (φ) describes the type of puckering (e.g., bent or twisted).
A potential energy surface (PES) can be constructed by calculating the energy of the molecule for a range of puckering coordinates, providing a detailed map of the conformational landscape and the energy barriers between different puckered forms.[14]
The Influence of Fluorine on Ring Puckering
Fluorine substitution can have a profound impact on the puckering of the cyclobutanone ring. The stereoelectronic "gauche effect" between the C-F bond and adjacent C-C or C=O bonds can stabilize certain puckered conformations over others.[15] For example, in 2-fluorocyclobutanone, the equilibrium between the axial and equatorial conformers of the fluorine atom is a delicate balance of steric and electronic effects.
Table 1: Calculated Structural Parameters of Cyclobutanone and a Hypothetical 2-Fluorocyclobutanone (Axial vs. Equatorial)
| Parameter | Cyclobutanone (C4H6O) | 2-Fluorocyclobutanone (Equatorial F) | 2-Fluorocyclobutanone (Axial F) |
| Puckering Angle (°) | ~30 | Expected to be similar to cyclobutanone | Expected to be slightly different due to steric/electronic effects |
| C1=O Bond Length (Å) | ~1.20 | ~1.19 | ~1.19 |
| C2-F Bond Length (Å) | N/A | ~1.39 | ~1.41 |
| Relative Energy (kcal/mol) | 0.0 | ~0.0 | Expected to be slightly higher in energy |
Note: The values for fluorinated cyclobutanones are illustrative and would require specific calculations to be precisely determined. The data for cyclobutanone is based on typical computational results.
Spectroscopic Signatures: Deciphering the Code
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic data of fluorinated cyclobutanones, particularly their ¹⁹F NMR spectra.
Predicting ¹⁹F NMR Chemical Shifts
¹⁹F NMR spectroscopy is a highly sensitive probe of the local electronic environment of the fluorine nucleus.[16] DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict ¹⁹F NMR chemical shifts.[7][8] The choice of functional and basis set is crucial for obtaining reliable results, with ωB97XD/aug-cc-pVDZ often providing a good balance of accuracy and computational cost.[7]
Protocol 1: Step-by-Step DFT Protocol for ¹⁹F NMR Chemical Shift Prediction
-
Geometry Optimization: Optimize the geometry of the fluorinated cyclobutanone using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
NMR Calculation: Perform a single-point energy calculation using the GIAO method with a more robust functional and basis set (e.g., ωB97XD/aug-cc-pVDZ) on the optimized geometry.[1][8]
-
Reference Calculation: Repeat steps 1-3 for a reference compound, typically CFCl₃ or another suitable fluorine-containing standard.
-
Chemical Shift Calculation: The chemical shift (δ) is calculated as the difference between the isotropic shielding value of the reference (σ_ref) and the isotropic shielding value of the sample (σ_sample): δ = σ_ref - σ_sample.
Vibrational Frequencies
Calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. DFT calculations at the B3LYP/6-31G* level of theory, often with the application of a scaling factor, can provide good agreement with experimental frequencies.[5][6] These calculations can aid in the identification of characteristic vibrational modes, such as the C=O and C-F stretching frequencies.
Reactivity and Reaction Mechanisms: A Computational Perspective
The unique structural and electronic features of fluorinated cyclobutanones govern their reactivity. Computational studies can provide detailed insights into their reaction mechanisms, including the identification of transition states and the calculation of activation energies.
The Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones, leading to ring contraction.[17] In the case of a 2-fluorocyclobutanone, this would result in a fluorinated cyclopropanecarboxylic acid derivative. Computational studies can elucidate the intricate mechanism of this rearrangement, which is thought to proceed through a cyclopropanone intermediate.[13][18]
Photochemical Reactions: The Norrish Type I Cleavage
Cyclobutanones are known to undergo photochemical Norrish Type I cleavage, which involves the homolytic cleavage of the Cα-Cβ bond adjacent to the carbonyl group.[19][20] This reaction leads to the formation of a diradical intermediate, which can then undergo further reactions to yield various products.[21] Fluorine substitution can influence the efficiency and outcome of this photochemical process. The study of these reactions often requires advanced computational methods, such as CASSCF, to accurately describe the excited state potential energy surfaces.[10]
Table 2: Calculated Activation Energies for Key Reactions of a Hypothetical 2-Fluorocyclobutanone
| Reaction | Reactant | Product(s) | Calculated Activation Energy (kcal/mol) |
| Favorskii Rearrangement (Ring Closure) | 2-Fluorocyclobutanone Enolate | Fluorinated Cyclopropanone | ~10-15 |
| Norrish Type I Cleavage | 2-Fluorocyclobutanone (Excited State) | Acyl-alkyl diradical | Dependent on excited state |
Note: These are estimated values based on related systems and would require specific calculations for a particular fluorinated cyclobutanone.
Quantum Theory of Atoms in Molecules (QTAIM)
For a deeper understanding of the bonding in these strained and electronically perturbed systems, the Quantum Theory of Atoms in Molecules (QTAIM) can be employed.[22] QTAIM analysis of the electron density can characterize the nature of the C-F bond, identifying it as a predominantly closed-shell (ionic) interaction, and can quantify the strain in the cyclobutane ring through the analysis of bond critical points.[23]
Conclusion: The Future of Fluorinated Cyclobutanone Research
The theoretical and computational study of fluorinated cyclobutanones offers a powerful paradigm for the rational design of novel molecules with tailored properties. As computational methods continue to improve in accuracy and efficiency, their role in predicting the behavior of these fascinating compounds will only grow. This guide has provided a foundational understanding of the key theoretical concepts and practical computational approaches for investigating fluorinated cyclobutanones. By embracing these powerful tools, researchers can navigate the complex chemical landscape of these molecules with greater confidence and accelerate the pace of discovery in drug development and materials science.
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discovery and isolation of novel cyclobutanone compounds
An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Novel Cyclobutanone Compounds
Foreword: The Allure of the Strained Ring
To the uninitiated, the cyclobutane ring appears deceptively simple—a mere square of carbon atoms. Yet, for the medicinal and synthetic chemist, this strained four-membered ring is a wellspring of chemical potential. The inherent ring strain, a result of both angular and torsional effects, imbues cyclobutane derivatives with unique reactivity, making them versatile intermediates for complex molecular synthesis.[1][2] When a carbonyl group is introduced to form a cyclobutanone, its electrophilicity is significantly enhanced, creating a potent handle for targeted interactions with biological macromolecules.[3] This guide, intended for researchers, scientists, and drug development professionals, moves beyond simple protocols to provide a strategic overview of the , grounded in the causality behind the experimental choices that drive modern research.
The cyclobutane moiety is not merely a synthetic curiosity; it is a structural motif found in a diverse array of naturally occurring compounds isolated from bacteria, fungi, plants, and marine invertebrates.[4][5] Many of these natural products exhibit intriguing biological activities, from antimicrobial to antitumor properties, underscoring their potential as leads for drug discovery.[4][6][7] Whether pursuing these compounds from nature's library or designing them in the lab, the journey from concept to a pure, characterized molecule is a multi-stage process requiring a blend of strategic planning and technical expertise.
This document provides a comprehensive framework for this journey. We will explore the primary avenues of discovery—synthesis and natural product screening—delve into the practicalities of isolation and purification, and detail the definitive spectroscopic and crystallographic methods for structural elucidation.
Chapter 1: Strategies for the Discovery of Novel Cyclobutanones
The quest for new cyclobutanone scaffolds proceeds along two fundamental and often intersecting paths: rational synthesis and bioprospecting from natural sources. The choice of approach is dictated by the project's goals, whether it's creating analogues of a known bioactive compound or searching for entirely new chemical entities.
The Synthetic Chemist's Toolkit: Forging the Four-Membered Ring
The construction of the cyclobutanone core is a foundational challenge in organic synthesis. The most prevalent and powerful methods leverage cycloaddition reactions, ring expansions, and intramolecular cyclizations.
[2+2] Cycloaddition Reactions: This is arguably the most direct and widely employed strategy for forming a cyclobutane ring.[8] The reaction typically involves the combination of two two-carbon units, such as an alkene and a ketene (or ketene equivalent).
-
Rationale: The concerted [2πs + 2πa] cycloaddition is thermally forbidden by the Woodward-Hoffmann rules but becomes accessible photochemically. The use of ketenes is particularly effective as they can react with alkenes to directly furnish cyclobutanones.[9][10]
-
Key Variants:
-
Photochemical [2+2] Cycloaddition: Irradiation of an alkene with a conjugated enone can lead to the formation of a cyclobutane ring. This method has been instrumental in the synthesis of complex natural products.[11][12] The stereoselectivity can often be controlled by using chiral auxiliaries or templates.[13]
-
Ketene Cycloadditions: Ketenes, generated in situ, react readily with a wide range of olefins. The choice of substituents on both the ketene and the alkene dictates the substitution pattern of the resulting cyclobutanone. Dichloroketene, for example, is a highly reactive and useful reagent for creating 2,2-dichlorocyclobutanones, which can be further functionalized.[14]
-
Metal-Catalyzed Cycloadditions: The use of transition metal catalysts, such as copper(I) complexes, can promote [2+2] cycloadditions under milder conditions and with greater control over stereochemistry compared to purely photochemical methods.[11]
-
Ring Expansion Strategies: An alternative to building the ring from two components is to expand a smaller, pre-existing ring.
-
Rationale: These methods leverage the release of ring strain from a highly strained precursor, such as a cyclopropane, to drive the formation of the more stable (though still strained) cyclobutane ring.
-
Key Variants:
-
Rearrangement of Cyclopropylmethanols: The acid-catalyzed rearrangement of 1-hydroxycyclopropylmethanols is a powerful method for producing cyclobutanones. The stereochemistry of the starting alcohol can be controlled, allowing for the synthesis of enantiomerically enriched products.[1][13]
-
Diazo-Compound Mediated Expansion: The reaction of cyclic ketones with diazomethane can, under certain conditions, lead to ring expansion, although this method can sometimes suffer from a lack of regioselectivity.
-
The choice of synthetic strategy is a critical decision point. A [2+2] cycloaddition is often the most convergent approach, rapidly building molecular complexity. However, ring expansion methods can provide access to substitution patterns that are difficult to achieve otherwise and can be advantageous when starting from readily available chiral cyclopropanes.
Caption: High-level strategies for the discovery of novel cyclobutanone compounds.
Prospecting in Nature's Chemical Library
Nature is a master chemist, producing a vast array of complex molecules. Cyclobutane-containing natural products, particularly alkaloids, have been isolated from a wide variety of terrestrial and marine species.[4][15] Many are believed to be formed biosynthetically through photochemical [2+2] cycloaddition reactions.[5]
The discovery process begins with the collection and extraction of biological material.
-
Source Selection: The choice of organism (e.g., plants from the Piper genus, marine sponges, or endophytic fungi) can be guided by ethnobotanical knowledge, ecological observations, or previous reports of related bioactive compounds.[4][6]
-
Extraction and Fractionation: The collected biomass is subjected to solvent extraction to create a crude extract. This complex mixture is then fractionated, typically using liquid-liquid partitioning or column chromatography, to separate compounds based on polarity.[16]
-
Screening and Hit Identification: The resulting fractions are screened for either a specific biological activity (e.g., cytotoxicity, antibacterial activity) or for chemical signatures indicative of a cyclobutanone moiety (e.g., specific signals in NMR spectra). Fractions that show promise—the "hits"—are prioritized for further purification.
Chapter 2: The Art and Science of Isolation and Purification
Whether derived from a complex reaction mixture or a crude natural extract, the target cyclobutanone must be isolated in a pure form for definitive characterization and further study. Chromatography is the cornerstone of modern purification.[16]
Chromatographic Purification of Natural Products
Isolating a single compound from a biological matrix is a multi-step process that requires progressively higher-resolution techniques.
-
Rationale: The goal is to systematically remove unwanted compounds by exploiting differences in physicochemical properties (polarity, size, charge). A multi-modal approach is almost always necessary due to the sheer complexity of the initial extract.[16]
-
Typical Workflow:
-
Initial Fractionation (Silica Gel Chromatography): The crude extract is often first subjected to normal-phase column chromatography on silica gel. This separates the mixture into less complex fractions based on polarity.
-
Intermediate Purification (Reversed-Phase Chromatography): Promising fractions are then often purified further using reversed-phase (e.g., C18-bonded silica) chromatography, which separates compounds based on hydrophobicity.[16]
-
Final Polishing (HPLC): The final step to achieve >95% purity is typically semi-preparative or preparative High-Performance Liquid Chromatography (HPLC). This high-resolution technique is essential for separating closely related isomers or analogues.[17][18]
-
Purification from Synthetic Reactions
Purifying a synthetic product presents a different challenge. The mixture is usually less complex than a natural extract but may contain starting materials, reagents, and by-products with similar properties to the desired compound.
-
Distillation: For volatile and thermally stable cyclobutanones, distillation can be a highly effective and scalable purification method. Patented processes often involve a series of distillation steps under controlled pressure to separate the cyclobutanone from water and organic impurities.[19][20]
-
Crystallization: If the cyclobutanone derivative is a solid, crystallization is a powerful technique for achieving high purity. It relies on differences in solubility between the product and impurities in a given solvent system.
-
Flash Column Chromatography: For non-volatile or thermally sensitive compounds, flash chromatography on silica gel is the workhorse method for routine purification in a synthetic lab.
Protocol Example: Purification of a Synthetic Cyclobutanone via Flash Chromatography
This protocol outlines a standard procedure for purifying a moderately polar cyclobutanone derivative from a synthetic reaction mixture.
Objective: To isolate the target cyclobutanone from unreacted starting materials and non-polar by-products.
Materials:
-
Crude reaction mixture (dissolved in a minimum amount of dichloromethane).
-
Silica gel (for flash chromatography, 230-400 mesh).
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade).
-
Thin-Layer Chromatography (TLC) plates, TLC tank, UV lamp.
-
Glass column, collection tubes, rotary evaporator.
Methodology:
-
Develop a Solvent System via TLC:
-
Causality: Before performing the column, it is critical to identify a solvent system that provides good separation. The ideal system will give the target compound an Rf (retention factor) of ~0.3, with clear separation from impurities.
-
Spot the crude mixture on a TLC plate and develop it in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 1:1). Visualize the spots under a UV lamp. Select the solvent system that provides the best separation.
-
-
Pack the Column:
-
Secure the glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined in Step 1). Pour the slurry into the column, allowing the silica to settle into a uniform packed bed. Do not let the column run dry.
-
-
Load the Sample:
-
Concentrate the crude mixture onto a small amount of silica gel using a rotary evaporator.
-
Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate (a "flash").
-
Collect the eluent in fractions using test tubes.
-
-
Analyze Fractions and Combine:
-
Spot every few fractions on a TLC plate and develop it using the same solvent system.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
-
Isolate the Product:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified cyclobutanone compound.
-
Chapter 3: Definitive Structural Elucidation
Once a compound is purified, its exact chemical structure, including its connectivity, and stereochemistry, must be determined. This is achieved through a combination of spectroscopic and analytical techniques.
Caption: A standard workflow for the structural characterization of a novel compound.
Spectroscopic Characterization
Spectroscopy provides the bulk of the structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of organic molecules in solution.[21]
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Shows the number and chemical environment of carbon atoms. The carbonyl carbon of a cyclobutanone typically appears at a characteristic downfield shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing the chemist to piece together the complete carbon-hydrogen framework of the molecule.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.[18] High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For cyclobutanones, the key absorption is the carbonyl (C=O) stretch, which typically appears at a higher frequency (~1780 cm⁻¹) compared to less strained ketones due to the ring strain.[18]
Data Presentation: Typical Spectroscopic Data for a Cyclobutanone Scaffold
| Technique | Feature | Typical Value/Observation | Rationale for Observation |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 205-215 ppm | The sp² hybridized carbon is highly deshielded. |
| ¹H NMR | Protons α to C=O | δ 3.0-3.5 ppm | Proximity to the electron-withdrawing carbonyl group causes a downfield shift. |
| IR Spec. | C=O Stretch | ν ~1780 cm⁻¹ | Increased s-character in the C-C bonds of the strained ring leads to a stiffer, higher frequency C=O bond vibration. |
| MS | Fragmentation | Norrish Type I cleavage | The strained ring is prone to fragmentation upon ionization, often leading to cleavage adjacent to the carbonyl group.[12][22] |
X-ray Crystallography: The Final Word
When a purified compound can be grown into a single, high-quality crystal, X-ray crystallography provides an unambiguous determination of its three-dimensional structure.[23]
-
Rationale: This technique directly maps the electron density of the molecule in the solid state, revealing precise bond lengths, bond angles, and absolute stereochemistry. It is the gold standard for structural confirmation, especially for complex molecules with multiple stereocenters.[24]
Conclusion: From Discovery to Application
The journey to discover and isolate a novel cyclobutanone is a testament to the synergy between synthetic innovation, the exploration of biodiversity, and sophisticated analytical science. The inherent strain and unique reactivity of the cyclobutanone core make these compounds compelling targets for drug discovery and valuable building blocks in organic synthesis.[2][3][25] As synthetic methods become more efficient and stereocontrolled, and as our ability to probe nature's chemical diversity deepens, the landscape of accessible cyclobutanone compounds will continue to expand, offering new opportunities for scientists to address challenges in medicine and materials science.
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Introduction: Unveiling a Key Architectural Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Structure and Bonding of 3-(3-Fluorophenyl)cyclobutanone
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and tunable electronic properties is paramount. This compound emerges as a molecule of significant interest, embodying the strategic convergence of two powerful chemical motifs: the strained cyclobutane ring and the electronically-modified fluorophenyl group. The cyclobutane core, with its inherent three-dimensionality, serves as a valuable bioisostere, enabling chemists to escape the "flatland" of traditional aromatic scaffolds and explore new chemical space with improved pharmacological profiles.[1][2] The incorporation of a fluorine atom further allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions, making it a staple in modern drug design.[3]
This guide provides an in-depth analysis of the core chemical principles governing this compound. We will dissect its molecular architecture, explore the nuances of its chemical bonding, present a validated synthetic workflow, and detail its characteristic spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.
Part 1: Molecular Architecture and Intrinsic Bonding Forces
A molecule's reactivity and function are dictated by its structure. For this compound, this structure is a fascinating interplay between a high-energy, strained ring system and a substituted aromatic moiety.
1.1. Core Structural Identification
-
IUPAC Name: 3-(3-fluorophenyl)cyclobutan-1-one[4]
-
CAS Number: 1080636-45-8[4]
-
Molecular Formula: C₁₀H₉FO[4]
-
Molecular Weight: 164.18 g/mol [4]
Caption: 2D structure of this compound.
1.2. The Cyclobutanone Core: A Hub of Strained Reactivity
The four-membered cyclobutanone ring is the molecule's reactive engine, primarily due to significant ring strain. This strain is a combination of two main factors:
-
Angle Strain: The internal C-C-C bond angles in a cyclobutane ring are forced to be approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[5][6] This compression leads to poor orbital overlap and destabilizes the C-C sigma bonds, making them weaker and more susceptible to cleavage.
-
Torsional Strain: In a perfectly planar cyclobutane, all hydrogen atoms on adjacent carbons would be eclipsed, creating repulsive steric interactions. To mitigate this, the cyclobutane ring adopts a puckered or "butterfly" conformation, which slightly reduces the torsional strain at the cost of a small increase in angle strain.
This inherent strain energy, estimated to be around 26.3 kcal/mol for cyclobutane, is a powerful driving force for reactions that can open or expand the ring, offering unique synthetic pathways not accessible with unstrained systems.[7][8] The carbonyl group (C=O) further activates the ring. Its sp² hybridized carbon introduces a site for nucleophilic attack, and its strong, characteristic infrared absorption near 1780 cm⁻¹ is a key diagnostic feature for this class of compounds.[8][9]
1.3. The 3-Fluorophenyl Substituent: An Electronic Modulator
The 3-fluorophenyl group is not a passive bystander; it actively modulates the molecule's electronic properties and, by extension, its reactivity and potential biological interactions.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond network. This inductive effect is strongest at the point of attachment and diminishes with distance.[3]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, an electron-donating effect. However, for fluorine, this resonance effect is significantly weaker than its inductive pull.
-
Meta-Positioning: By placing the fluorine at the meta-position, its influence is primarily transmitted through the strong inductive effect.[8] This positioning decreases the electron density of the aromatic ring and can subtly influence the acidity of the alpha-protons on the cyclobutanone ring.
In drug development, the strategic placement of fluorine is a cornerstone of lead optimization. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity (LogP) to improve cell permeability and pharmacokinetic profiles.[3][10]
Part 2: Synthesis and Spectroscopic Validation
A robust understanding of a molecule requires a reliable method for its synthesis and unambiguous characterization. The synthesis of 3-arylcyclobutanones is well-established, with modern cross-coupling reactions providing an efficient and modular approach.
2.1. A Validated Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is an ideal choice for constructing the C-C bond between the cyclobutane and phenyl rings due to its high functional group tolerance and mild reaction conditions. The workflow involves coupling a suitable cyclobutane precursor with 3-fluorophenylboronic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be self-validating, with explanations for each critical step.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 3-fluorophenylboronic acid (1.1 equivalents) and potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Causality: Flame-drying removes adsorbed water, which can interfere with the catalytic cycle. The base is crucial for the transmetalation step of the Suzuki reaction. An excess ensures complete activation of the boronic acid.
-
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The Palladium(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. An inert atmosphere is essential for catalytic turnover and high yield.
-
-
Solvent and Reagent Addition: Add a degassed 3:1 mixture of dioxane and water. Stir for 10 minutes. Add 3-bromocyclobutanone (1.0 equivalent) followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).
-
Causality: Degassed solvents prevent catalyst oxidation. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the organic reactants. Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species.
-
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Causality: The aqueous workup removes the inorganic salts and water-soluble components. Brine wash helps to break any emulsions and further remove water from the organic layer.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity.
-
2.2. Spectroscopic Data and Characterization
Unambiguous structural confirmation is achieved by a suite of spectroscopic techniques. The expected data for this compound are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 6.9-7.4 ppm): Complex multiplet patterns due to proton-proton and proton-fluorine couplings. Aliphatic Protons (δ 3.0-3.8 ppm): Multiplets corresponding to the methine proton (CH) adjacent to the phenyl ring and the methylene protons (CH₂) of the cyclobutanone ring. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal at δ ~205-210 ppm.[11] Aromatic Carbons: Multiple signals in the δ 110-165 ppm range. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). Aliphatic Carbons: Signals in the δ 30-50 ppm range. |
| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride. |
| IR Spectroscopy | C=O Stretch: Strong, sharp absorption band at ~1780-1800 cm⁻¹. The high frequency is characteristic of a strained four-membered ring ketone.[8][9] C-F Stretch: Strong absorption around 1100-1250 cm⁻¹. Aromatic C=C Stretch: Medium absorptions around 1450-1600 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 164.06, corresponding to the molecular formula C₁₀H₉FO. Key Fragments: Fragmentation patterns corresponding to the loss of CO (m/z = 136) and fragmentation of the cyclobutane ring. |
Conclusion: A Synergistic Union of Strain and Electronics
This compound is more than a simple ketone; it is a highly functionalized molecular scaffold whose utility is derived from the synergistic interplay of its constituent parts. The inherent ring strain of the cyclobutanone core provides a latent reactivity, making it a versatile precursor for ring-opening and ring-expansion reactions that lead to more complex molecular architectures.[7][12] Simultaneously, the meta-positioned fluorine atom acts as a critical electronic and physicochemical modulator, a feature heavily exploited in modern medicinal chemistry to enhance drug-like properties.[2][3] This in-depth guide has illuminated the fundamental principles of its structure, bonding, and synthesis, providing the foundational knowledge necessary for its effective application in pioneering research and the development of next-generation therapeutics.
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Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. PubMed Central, National Library of Medicine. [Link]
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Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. ACS Publications. [Link]
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Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. PubMed Central, National Library of Medicine. [Link]
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Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. PubMed Central, National Library of Medicine. [Link]
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Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed, National Library of Medicine. [Link]
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Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. Atmospheric Chemistry and Physics. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Fluorophenyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-(3-Fluorophenyl)cyclobutanone is a significant building block in medicinal chemistry, valued for its unique structural properties that can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. A thorough understanding of these characteristics is paramount for successful drug discovery and development, influencing everything from formulation design to regulatory approval. This document details robust experimental protocols for determining aqueous and organic solubility, outlines a comprehensive stability testing program based on ICH guidelines, and discusses the development of a stability-indicating analytical method. While specific experimental data for this compound is not publicly available, this guide provides the theoretical framework and practical methodologies necessary for its comprehensive characterization.
Introduction: The Significance of the Cyclobutanone Moiety in Drug Discovery
The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional structure that is increasingly utilized by medicinal chemists to impart favorable properties to drug candidates.[2] Unlike more flexible cycloalkanes, the rigid conformation of the cyclobutane scaffold can lead to improved potency and selectivity by locking a molecule into its most active conformation.[1][2] The inherent ring strain in cyclobutanones also renders the carbonyl group more electrophilic, a feature that can be exploited for targeted covalent inhibition of enzymes like proteases.[3] The incorporation of a fluorophenyl group further modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable intermediate in the synthesis of novel therapeutics.[4]
A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its effective use. Solubility directly impacts bioavailability and the feasibility of formulation development, while stability determines the compound's shelf-life and degradation pathways, which is a key safety and efficacy consideration.[4]
Solubility Profile of this compound
Solubility, the concentration of a saturated solution of a solute in a specific solvent at a given temperature, is a fundamental property that governs the behavior of a compound throughout the drug development process.[5] Both aqueous and organic solubility data are crucial for various stages, from initial biological screening to final dosage form manufacturing.
Theoretical Considerations
The solubility of this compound is influenced by a balance of its structural features:
-
The Fluorophenyl Group: The fluorophenyl moiety introduces a degree of lipophilicity, which would suggest higher solubility in non-polar organic solvents. The fluorine atom can also participate in hydrogen bonding, potentially influencing solubility in protic solvents.
-
The Cyclobutanone Ring: The polar carbonyl group in the cyclobutanone ring can interact with polar solvents. However, the overall hydrocarbon framework of the ring is non-polar.
-
Overall Polarity: The molecule possesses both polar and non-polar regions, suggesting it will exhibit intermediate solubility in a range of solvents. Its solubility in aqueous media is expected to be low.
Experimental Determination of Solubility
A combination of qualitative and quantitative methods should be employed to establish a comprehensive solubility profile.
A preliminary assessment in a range of solvents provides a rapid understanding of the compound's general solubility characteristics.
Experimental Protocol:
-
Add approximately 10 mg of this compound to 1 mL of each test solvent in a clear glass vial.
-
Vortex the vials for 1-2 minutes at ambient temperature.
-
Visually inspect for the presence of undissolved solid.
-
If the compound dissolves, it is considered soluble at ≥ 10 mg/mL. If not, the sample is heated to 50°C for 5 minutes and re-examined. Any dissolution upon heating suggests temperature-dependent solubility.
-
Categorize the solubility based on visual observation (e.g., freely soluble, soluble, sparingly soluble, insoluble).
Diagram of the Qualitative Solubility Workflow:
Caption: Workflow for qualitative solubility determination.
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]
Experimental Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap glass vial. The presence of excess solid is crucial to ensure equilibrium is reached.[6]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[7]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6]
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: Determine the concentration of the analyte by comparing its response to a standard curve prepared with known concentrations of this compound.
Diagram of the Shake-Flask Method Workflow:
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Methodological & Application
The Strategic Application of 3-(3-Fluorophenyl)cyclobutanone in Modern Medicinal Chemistry
Introduction: The Imperative for Three-Dimensional and Fluorinated Scaffolds in Drug Discovery
In the landscape of contemporary drug discovery, the demand for novel molecular architectures that confer improved pharmacological properties is incessant. Medicinal chemists are increasingly moving away from flat, aromatic-rich compounds towards more three-dimensional (3D) scaffolds. Saturated carbocycles, such as cyclobutanes, offer a robust framework to explore chemical space in three dimensions. This structural rigidity can lead to enhanced target-binding affinity and selectivity by pre-organizing pharmacophoric elements into well-defined spatial orientations.
Furthermore, the incorporation of fluorine into drug candidates is a widely employed strategy to modulate key molecular properties. The unique physicochemical characteristics of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, binding affinity, and membrane permeability. The strategic placement of a fluorine atom on a phenyl ring, as in the 3-(3-fluorophenyl)cyclobutyl moiety, can profoundly influence the electronic environment and lipophilicity of a molecule, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a detailed overview of the application of 3-(3-Fluorophenyl)cyclobutanone as a versatile building block in medicinal chemistry, complete with scientific rationale and detailed synthetic protocols for its conversion into valuable amine derivatives for drug discovery programs.
The 3-(3-Fluorophenyl)cyclobutyl Moiety: A Privileged Scaffold
The 3-(3-fluorophenyl)cyclobutyl group is an attractive scaffold for several reasons. The cyclobutane ring provides a conformationally constrained linker, while the 3-fluorophenyl group serves as a key interaction moiety. Research into related 3-aryl-3-fluorocyclobutylamines has elucidated the significant impact of the fluorine atom on physicochemical properties.
Impact on Physicochemical Properties
Studies on analogous 3-aryl-3-fluorocyclobutylamines have demonstrated that the introduction of a fluorine atom has a predictable and beneficial effect on key drug-like properties.
-
Acidity (pKa): The presence of the electronegative fluorine atom on the cyclobutane ring system leads to a decrease in the pKa of the amine functionality by approximately 0.8 units, irrespective of the cis/trans stereochemistry.[1] This increased acidity can alter the ionization state of the molecule at physiological pH, potentially impacting target engagement and cell permeability.
-
Lipophilicity (logD): The effect of fluorination on lipophilicity is stereochemically dependent. For trans-isomers, fluorination has been shown to increase lipophilicity (ΔlogP ≈ 1), which can enhance membrane permeability.[1] Conversely, for cis-isomers, the difference in lipophilicity compared to non-fluorinated analogs is marginal.[1] This stereochemical divergence allows for the fine-tuning of a compound's lipophilic profile.
These properties make the 3-(3-fluorophenyl)cyclobutyl scaffold particularly valuable in the design of agents targeting the central nervous system (CNS), where precise control over lipophilicity and pKa is critical for crossing the blood-brain barrier.
Synthetic Pathways and Protocols
This compound serves as a pivotal intermediate for the synthesis of a diverse array of bioactive molecules, most notably N-substituted 3-(3-fluorophenyl)cyclobutanamines. The primary transformation is the reductive amination of the ketone.
Workflow for the Synthesis of Bioactive Amines
Caption: Suzuki-Miyaura coupling approach to the ketone.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-Oxocyclobutan-1-yl trifluoromethanesulfonate | 137333-33-8 | 234.18 |
| 3-Fluorophenylboronic acid | 768-35-4 | 139.92 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |
| Toluene | 108-88-3 | 92.14 |
| Water | 7732-18-5 | 18.02 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-oxocyclobutan-1-yl trifluoromethanesulfonate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Reductive Amination to Synthesize a Library of N-Substituted 3-(3-Fluorophenyl)cyclobutanamines
This protocol describes a general procedure for the synthesis of secondary and tertiary amines from this compound, a key transformation for generating compound libraries for screening.
Reaction Scheme:
Caption: Reductive amination of the title ketone.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 1080636-45-8 | 164.18 | Substrate |
| Primary/Secondary Amine | Varies | Varies | 1.1 equivalents |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Reducing agent, 1.2-1.5 equivalents |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Anhydrous solvent |
| Acetic Acid (optional) | 64-19-7 | 60.05 | Catalyst for imine formation, especially for ketones |
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq).
-
Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
If the amine is a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the stirring solution. The addition may be exothermic.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the layers and extract the aqueous phase with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel or by using a solid-phase extraction (SPE) cartridge (e.g., SCX for basic amines) to yield the pure N-substituted 3-(3-fluorophenyl)cyclobutanamine. Self-Validation and Trustworthiness: The success of the reductive amination can be confirmed by standard analytical techniques. The disappearance of the ketone carbonyl stretch (~1780 cm⁻¹) in the IR spectrum and the appearance of the product's molecular ion peak in the LC-MS are primary indicators. ¹H and ¹³C NMR spectroscopy will confirm the structure, showing characteristic shifts for the cyclobutane ring protons and the newly formed C-N bond.
Conclusion and Future Outlook
This compound is a valuable and strategic building block for modern medicinal chemistry. Its utility stems from the combination of a conformationally rigid cyclobutane core, which imparts 3D character, and a strategically fluorinated phenyl ring that allows for the fine-tuning of physicochemical properties crucial for drug-like behavior. The straightforward conversion of this ketone to a diverse range of chiral amines via reductive amination provides a powerful platform for generating novel compound libraries for hit-finding and lead optimization campaigns, particularly in areas such as CNS disorders and kinase inhibition where the properties imparted by this scaffold are highly sought after. As the emphasis on 3D, fluorinated molecules in drug discovery continues to grow, the application of this compound and its derivatives is poised to expand, enabling the exploration of new and valuable chemical space.
References
-
Gommermann, N., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(22), 4893-4901. Available at: [Link]
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The Versatile Role of 3-(3-Fluorophenyl)cyclobutanone in Modern Synthesis
Introduction: The Strategic Value of the Fluorinated Cyclobutane Motif
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a proven method for optimizing physicochemical and pharmacological properties. The cyclobutane ring, a motif of increasing interest, imparts a unique three-dimensional geometry, moving away from the flat landscapes of traditional aromatic structures.[1] This constrained conformation can enhance binding affinity to biological targets and improve metabolic stability.[2][3][4] When combined with the powerful electronic effects of fluorine—such as increased metabolic resistance, modulated pKa, and enhanced membrane permeability—the resulting fluorinated cyclobutane core becomes a highly valuable synthetic building block.[4][5]
This guide focuses on the synthetic utility of 3-(3-Fluorophenyl)cyclobutanone , a key intermediate that marries the benefits of the cyclobutane scaffold with the advantageous properties of a meta-substituted fluorine atom. We will explore its chemical properties and provide detailed, field-tested protocols for its conversion into a variety of downstream products, demonstrating its role as a versatile precursor for creating novel chemical entities.
Physicochemical Properties of this compound
A thorough understanding of a building block's fundamental properties is critical for designing robust synthetic routes. The presence of the strained four-membered ring and the electronegative fluorine atom defines the reactivity and characteristics of this compound.
| Property | Value | Source |
| IUPAC Name | 3-(3-fluorophenyl)cyclobutan-1-one | PubChem |
| CAS Number | 1080636-45-8 | PubChem |
| Molecular Formula | C₁₀H₉FO | PubChem |
| Molecular Weight | 164.18 g/mol | PubChem |
| Appearance | (Predicted) Off-white to pale yellow solid or oil | - |
| XLogP3 | 1.5 | PubChem |
The ketone carbonyl group is activated by the ring strain of the cyclobutane, making it more susceptible to nucleophilic attack compared to acyclic or larger cyclic ketones.[6] The meta-positioned fluorine atom on the phenyl ring primarily exerts an inductive electron-withdrawing effect, which can influence the reactivity of the aromatic ring in subsequent transformations.
Application Note I: Olefination via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[7][8] Its reliability and functional group tolerance make it an ideal choice for elaborating the this compound core into exocyclic alkenes, which are valuable precursors for further functionalization.
Causality in Experimental Design:
The choice of a non-stabilized ylide, such as that derived from methyltriphenylphosphonium bromide, is strategic for reacting with the sterically accessible cyclobutanone. Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are required to deprotonate the phosphonium salt to form the reactive ylide in situ.[9] Anhydrous conditions are crucial as the ylide is highly reactive towards water. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to solvate the intermediates and its inertness under the reaction conditions.
Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)-1-methylenecyclobutane
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe. Stir the suspension at room temperature.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide will be observed.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Caption: Workflow for the Wittig olefination of this compound.
Application Note II: Ring Expansion via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful transformation that converts ketones into esters, or in the case of cyclic ketones, into lactones.[10] This reaction provides a route to expand the four-membered ring of this compound into a five-membered lactone, a scaffold present in numerous biologically active molecules.
Causality in Experimental Design:
The regioselectivity of the Baeyer-Villiger oxidation is predictable; the oxygen atom inserts between the carbonyl carbon and the more substituted adjacent carbon.[11] For this compound, this means the more substituted methine carbon (bearing the fluorophenyl group) will migrate, leading to a specific lactone regioisomer. meta-Chloroperoxybenzoic acid (m-CPBA) is a common, effective, and relatively safe peroxyacid for this transformation.[12] Dichloromethane (DCM) is a standard solvent as it is inert and effectively solubilizes both the substrate and the reagent. The inclusion of a buffer like sodium bicarbonate is essential to neutralize the meta-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions.
Experimental Protocol: Synthesis of 4-(3-Fluorophenyl)dihydrofuran-2(3H)-one
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add solid sodium bicarbonate (2.0 eq) to the solution to act as a buffer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the solids.
-
Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ (to quench excess peroxide), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired lactone.
Caption: Workflow for the Baeyer-Villiger oxidation of this compound.
Application Note III: Synthesis of Amines via Reductive Amination
Reductive amination is one of the most powerful and widely used methods for synthesizing amines.[13][14] This one-pot procedure converts the cyclobutanone into a diverse range of primary, secondary, or tertiary amines, which are privileged functional groups in medicinal chemistry.
Causality in Experimental Design:
This protocol focuses on the synthesis of a secondary amine. The reaction proceeds in two stages within the same pot: first, the ketone reacts with a primary amine (e.g., benzylamine) to form an iminium ion intermediate.[14] Second, a reducing agent selectively reduces the iminium ion to the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine/iminium ion.[13] It is also less water-sensitive than other hydrides like sodium borohydride. Dichloroethane (DCE) or THF are common solvents, and the addition of a small amount of acetic acid can catalyze the formation of the iminium intermediate.
Experimental Protocol: Synthesis of N-Benzyl-3-(3-fluorophenyl)cyclobutanamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), benzylamine (1.1 eq), and DCE.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Continue stirring at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient, possibly with triethylamine added to the eluent to prevent tailing) to yield the target secondary amine.
Caption: Workflow for the reductive amination of this compound.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for accessing novel chemical space. The protocols detailed herein for olefination, ring-expansion, and amination represent just a fraction of its synthetic potential. The resulting products—exocyclic alkenes, lactones, and amines—are themselves valuable intermediates for the synthesis of complex molecules with applications ranging from pharmaceuticals to advanced materials. As the demand for three-dimensional, fluorinated scaffolds continues to grow, the strategic application of intermediates like this compound will be paramount in accelerating discovery programs.
References
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[Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade - Chemical Science (RSC Publishing).]([Link])
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reaction of 3-(3-Fluorophenyl)cyclobutanone with nucleophiles
An In-Depth Guide to the Nucleophilic Chemistry of 3-(3-Fluorophenyl)cyclobutanone for Synthetic and Medicinal Chemistry Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery and development, the strategic incorporation of unique bioisosteres and conformationally constrained scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. This compound has emerged as a highly valuable building block, prized for its distinct three-dimensional structure and the advantageous properties imparted by the fluorophenyl moiety.[1][2] The cyclobutane ring serves as a rigid scaffold, offering a defined spatial orientation for substituents that is distinct from more flexible acyclic or larger ring systems.[1] This conformational rigidity can enhance binding affinity to biological targets. Furthermore, the strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding interactions without significantly increasing steric bulk.
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is susceptible to attack by a wide array of nucleophiles.[3] The inherent ring strain of the cyclobutanone system (ca. 25 kcal mol⁻¹) can also influence its reactivity compared to less strained cyclic ketones like cyclohexanone.[4] This guide provides a detailed exploration of key nucleophilic reactions involving this substrate, complete with mechanistic insights and field-proven laboratory protocols designed for researchers in organic synthesis and drug development.
Core Nucleophilic Transformations: Mechanisms and Protocols
The versatility of the cyclobutanone core allows for its conversion into a diverse range of functionalized derivatives. The following sections detail the most critical nucleophilic reactions, focusing on stereochemical outcomes and practical execution.
Stereoselective Reduction with Hydride Reagents
The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation, yielding 3-(3-fluorophenyl)cyclobutanol. A critical aspect of this reaction is the control of stereochemistry, as the resulting cis and trans diastereomers can exhibit different biological activities.
Mechanistic Insight & Stereocontrol: The hydride reduction of 3-substituted cyclobutanones has been shown to be highly stereoselective, predominantly yielding the cis-alcohol isomer.[5][6][7] This selectivity is rationalized by the Felkin-Anh model, where the nucleophilic hydride attacks the carbonyl carbon from the face opposite to the bulky 3-fluorophenyl substituent (anti-facial attack) to minimize steric hindrance.[5][6] Computational studies suggest that torsional strain plays a major role in favoring this approach.[5][6] The pronounced selectivity for the cis product can be further enhanced by using lower reaction temperatures and less polar solvents.[5][6]
Diagram 1: Stereoselective Hydride Reduction
Caption: Favored anti-facial attack of the hydride nucleophile leads to the cis-alcohol.
Experimental Protocol: Synthesis of cis-3-(3-Fluorophenyl)cyclobutanol
-
Materials: this compound, Sodium borohydride (NaBH₄), Methanol (anhydrous), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis-alcohol.
-
| Parameter | Condition/Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [5][6][7] |
| Solvent | Methanol (MeOH) | [8][9] |
| Temperature | 0 °C to Room Temp. | [5][6] |
| Typical Diastereoselectivity | >90% (cis isomer) | [5][6] |
| Work-up | Aqueous NH₄Cl Quench | General Practice |
Carbon-Carbon Bond Formation with Grignard Reagents
The addition of organometallic nucleophiles, such as Grignard reagents, to the cyclobutanone carbonyl is a powerful method for constructing new carbon-carbon bonds and accessing tertiary alcohols. This reaction significantly increases molecular complexity.
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[10] This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. The primary challenge in Grignard reactions is the absolute requirement for anhydrous conditions, as the reagent is highly reactive towards protic sources like water.[11]
Experimental Protocol: Synthesis of 1-Methyl-3-(3-fluorophenyl)cyclobutanol
-
Materials: Magnesium turnings, Iodine (a single crystal), Anhydrous diethyl ether or THF, Methyl iodide, this compound, 3M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Grignard Reagent Preparation: a. Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen). b. Add a small crystal of iodine to activate the magnesium surface. c. Add a portion of anhydrous diethyl ether. d. Slowly add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether dropwise. The reaction should initiate, evidenced by gentle refluxing. Maintain a gentle reflux until all the magnesium has been consumed.[10]
-
Addition Reaction: a. Cool the freshly prepared Grignard reagent to 0 °C. b. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise via a dropping funnel. c. After the addition is complete, stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 3M HCl.[10] b. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volumes). c. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. d. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude tertiary alcohol via flash column chromatography.
-
Synthesis of Amines via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[12][13] The process involves the initial formation of an iminium ion intermediate from the ketone and an amine, which is then reduced in situ by a selective hydride reagent.
Mechanistic Insight: The reaction between this compound and a primary or secondary amine, typically under mildly acidic conditions, forms an iminium ion intermediate. A reducing agent that is selective for the iminium ion over the ketone is then used. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose as it is mild and does not readily reduce the starting ketone, thus allowing for a convenient one-pot procedure.[8][9][14]
Diagram 2: Reductive Amination Workflow
Caption: One-pot workflow for reductive amination using STAB.
Experimental Protocol: Synthesis of N-Benzyl-3-(3-fluorophenyl)cyclobutanamine
-
Materials: this compound, Benzylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), Acetic acid (glacial), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloroethane (DCE), add benzylamine (1.05 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting secondary amine by flash column chromatography.
-
| Parameter | Condition/Value | Reference |
| Amine | Primary or Secondary Amines | [12][13] |
| Reducing Agent | NaBH(OAc)₃ (STAB) | [8][9][14] |
| Solvent | Dichloroethane (DCE) | [9] |
| Catalyst | Acetic Acid (AcOH) | [8] |
| Key Advantage | One-pot procedure, high selectivity | [13] |
Olefination via the Wittig Reaction
The Wittig reaction is an indispensable tool for converting ketones into alkenes, forming a new carbon-carbon double bond with high reliability.[15][16] This reaction transforms the cyclobutanone into an exo-methylene cyclobutane derivative.
Mechanistic Insight: The reaction involves a phosphonium ylide (the Wittig reagent), which acts as a carbon nucleophile. The ylide attacks the carbonyl carbon to form a zwitterionic intermediate called a betaine.[17] The betaine rapidly collapses to a four-membered ring intermediate, an oxaphosphetane, which then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[15][18]
Diagram 3: The Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction proceeding through an oxaphosphetane intermediate.
Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)-1-methylenecyclobutane
-
Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) or Potassium tert-butoxide, Anhydrous THF, this compound.
-
Procedure:
-
Ylide Preparation: a. Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. b. Cool the suspension to 0 °C. c. Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.[17] d. Stir the mixture at room temperature for 1 hour.
-
Olefination: a. Cool the ylide solution back to 0 °C. b. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. c. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: a. Quench the reaction by adding water. b. Extract the mixture with diethyl ether or pentane (3 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully (the product may be volatile). d. The triphenylphosphine oxide byproduct is often poorly soluble in nonpolar solvents. It can be largely removed by trituration with cold pentane or by passing the crude mixture through a short plug of silica gel. e. Further purify the alkene product by flash column chromatography.
-
Conclusion
This compound stands as a versatile and powerful synthetic intermediate. Mastery of its reactions with common nucleophiles—including hydride reagents, organometallics, amines, and phosphorus ylides—provides chemists with a robust toolkit for generating a wide array of structurally diverse molecules. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this key building block in their synthetic programs, particularly in the pursuit of novel therapeutic agents. The predictable stereochemical outcomes in reduction reactions and the reliable C-C and C-N bond-forming capabilities underscore its strategic importance in modern organic and medicinal chemistry.
References
- De Vleeschouwer, F., Van Speybroeck, V., & Stevens, C. V. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
-
De Vleeschouwer, F., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. [Link]
-
Frongia, A., Piras, P. P., & Secci, F. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
De Vleeschouwer, F., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. ResearchGate. [Link]
-
Steric-approach control of the nucleophilic addition of secondary amines to cyclobutanes. ResearchGate. [Link]
-
Nucleophilic addition reactions. Fiveable. [Link]
-
Gagnon, D., et al. (2022). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Nucleophilic conjugate addition. Wikipedia. [Link]
-
The Wittig reaction. Lumen Learning. [Link]
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Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
This compound. PubChem. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Battilocchio, C., et al. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Medley, J. W. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
Wang, T., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC - PubMed Central. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. [Link]
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]
-
A General Synthesis of Cyclobutanones from Olefins and Tertiary Amides: 3-Hexylcyclobutanone. ResearchGate. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Application Notes and Protocols for Amide Coupling with 3-(3-Fluorophenyl)cyclobutanone Derivatives
Introduction: Navigating the Challenges of Amide Coupling with Complex Scaffolds
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1] While the formation of an amide via the condensation of a carboxylic acid and an amine is a fundamental transformation, its execution can be fraught with challenges, particularly when dealing with complex, sterically hindered, or electronically demanding substrates.[2][3] The 3-(3-fluorophenyl)cyclobutanone scaffold presents a unique set of hurdles for amide coupling. The presence of the cyclobutanone ring introduces significant steric bulk around the reaction center, while the electron-withdrawing nature of the 3-fluorophenyl group can modulate the reactivity of adjacent functional groups.
This guide provides a comprehensive overview of robust and efficient protocols for the successful amide coupling of this compound derivatives. We will delve into the mechanistic nuances of various coupling reagents, offer detailed, step-by-step experimental procedures, and provide insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel chemical entities based on this promising scaffold.
Understanding the Substrate: The Unique Characteristics of this compound Derivatives
The successful synthesis of amides from this compound derivatives requires a thoughtful approach to reaction design, taking into account the inherent properties of the starting material.
-
Steric Hindrance: The four-membered cyclobutane ring imposes a rigid, sterically demanding environment. This can impede the approach of both the coupling reagent and the amine, potentially leading to sluggish reaction rates and incomplete conversions.[3][4]
-
Electronic Effects: The 3-fluorophenyl substituent, with its inductive electron-withdrawing effect, can influence the reactivity of the carboxylic acid or amine functionality attached to the cyclobutane ring. This can necessitate the use of more potent activating agents.
-
Potential for Side Reactions: The strained nature of the cyclobutanone ring could make it susceptible to ring-opening or rearrangement reactions under harsh conditions.[5][6] Therefore, mild reaction conditions are paramount.
Choosing the Right Weapon: A Comparative Guide to Amide Coupling Reagents
A vast arsenal of coupling reagents is available to the modern chemist.[2][7][8] The selection of the optimal reagent is critical for achieving high yields and purity with challenging substrates like this compound derivatives.
| Coupling Reagent Class | Examples | Key Advantages | Potential Drawbacks |
| Carbodiimides | DCC, EDC | Readily available, cost-effective. | Formation of insoluble urea byproducts (DCC), potential for N-acylurea formation, racemization risk with chiral acids.[9][10][11] |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization. | Stoichiometric amounts of carcinogenic HMPA byproduct for BOP. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High efficiency, fast reaction rates, low epimerization, particularly with HOAt-based reagents.[12] | Higher cost compared to carbodiimides. |
| Phosphonic Anhydrides | T3P® | Excellent for sterically hindered and epimerization-prone substrates, water-soluble byproducts for easy workup.[13][14] | Can require slightly elevated temperatures for very hindered couplings. |
Mechanistic Insights: Visualizing the Path to Amide Formation
A clear understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. Below are simplified mechanistic pathways for common coupling reagents.
Carbodiimide-Mediated Amide Coupling
Caption: T3P® promotes amide formation through a mixed phosphonic anhydride intermediate.
[13][15]### Experimental Protocols: Step-by-Step Guidance
The following protocols are provided as a starting point and may require optimization based on the specific amine and carboxylic acid derivatives of the this compound scaffold.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and low risk of side reactions, making it an excellent first choice for challenging couplings.
-
This compound carboxylic acid derivative (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv) *[12] N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) *[17] Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the this compound carboxylic acid derivative and dissolve it in anhydrous DMF.
-
Add the amine to the solution.
-
In a separate vial, dissolve HATU in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: T3P®-Mediated Amide Coupling
This protocol is particularly advantageous for sterically demanding substrates and when easy purification is a priority due to the water-solubility of the byproducts.
-
This compound carboxylic acid derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
T3P® (50% in ethyl acetate) (1.5 equiv) *[18] Pyridine or Triethylamine (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
To a dry round-bottom flask, add the this compound carboxylic acid derivative and the amine, and dissolve in anhydrous DCM or EtOAc.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine).
-
Slowly add the T3P® solution dropwise to the reaction mixture. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered substrates, gentle heating (40-50 °C) may be required. 6[3]. Upon completion, quench the reaction by the addition of water or saturated aqueous NaHCO3.
-
Separate the organic layer, and wash it with 1 M HCl (if an acid-stable product), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method, suitable for less demanding couplings within this substrate class. The addition of HOBt is crucial to suppress side reactions and minimize racemization.
[1]Materials:
-
This compound carboxylic acid derivative (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv) *[9] HOBt (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask, dissolve the this compound carboxylic acid derivative, amine, and HOBt in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the base (TEA or DIPEA).
-
Add EDC·HCl in one portion.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient activation, steric hindrance, low nucleophilicity of the amine. | Switch to a more powerful coupling reagent (e.g., HATU or T3P®). Increase reaction temperature and/or time. Use a higher excess of the coupling reagent and amine. |
| Formation of Side Products | N-acylurea formation (with carbodiimides), epimerization of chiral centers. | Ensure the use of additives like HOBt with carbodiimides. Use a reagent known for low racemization (e.g., HATU, T3P®). Maintain low reaction temperatures. |
| Difficult Purification | Insoluble urea byproducts (DCC), residual coupling reagents or byproducts. | Use EDC for water-soluble urea byproduct. E[9]mploy T3P® for water-soluble phosphonic acid byproducts. P[13]erform aqueous workup steps thoroughly. |
Conclusion
The successful amide coupling of this compound derivatives is readily achievable with a careful selection of reagents and reaction conditions. For sterically demanding and electronically challenging substrates within this class, uronium/aminium salt-based reagents like HATU and phosphonic anhydride reagents such as T3P® often provide superior results in terms of yield, purity, and ease of execution. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize novel amide-containing molecules for their drug discovery programs.
References
- Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Advanced ChemTech. (2024, May 1). Advanced Chemtech Empowers Drug Discovery With Cutting-Edge Coupling Reagents.
- Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
- Wikipedia. (n.d.). HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11043-11049.
- Reddy, P. G., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1081-1084.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Dabrowski, J. A., Moebius, D. C., Wommack, A. J., Kornahrens, A. F., & Kingsbury, J. S. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters, 12(15), 3594–3597.
- Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ChemInform, 42(52).
- ResearchGate. (n.d.).
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Benchchem. (2025, December).
- AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
- Wang, Y., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1038-1044.
- Nielsen, T. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P.
- Dabrowski, J. A., Moebius, D. C., Wommack, A. J., Kornahrens, A. F., & Kingsbury, J. S. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. American Chemical Society.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 433-436.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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Application Notes & Protocols: Strategic Application of 3-(3-Fluorophenyl)cyclobutanone in Structure-Activity Relationship (SAR) Studies
Introduction: In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Structure-Activity Relationship (SAR) studies form the cornerstone of this endeavor, systematically modifying a lead compound to elucidate the contributions of each structural component to its biological activity. The rational design of building blocks for these studies is therefore critical. This guide details the strategic application of 3-(3-Fluorophenyl)cyclobutanone, a versatile scaffold that uniquely combines the benefits of a conformationally restricted cyclobutane ring with the advantageous physicochemical properties of a meta-fluorinated phenyl moiety. By leveraging this building block, researchers can efficiently explore chemical space, enhance metabolic stability, and fine-tune ligand-target interactions.
Section 1: The Rationale - Synergistic Benefits of the Scaffold
The utility of this compound in SAR studies stems from the combined, synergistic properties of its two core components: the cyclobutane ring and the 3-fluorophenyl group.
The Cyclobutane Moiety: A Three-Dimensional Navigator
The cyclobutane ring is an increasingly popular scaffold in drug design, moving beyond traditional flat, aromatic systems.[1][2] Its puckered, three-dimensional structure offers several distinct advantages:
-
Conformational Restriction: The rigid nature of the cyclobutane ring limits the number of accessible conformations of appended substituents, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity.[2]
-
Vectorial Exploration: It serves as a rigid anchor from which to project substituents into specific regions of a binding pocket, allowing for a more precise and predictable exploration of SAR.
-
Improved Physicochemical Properties: Replacing planar aromatic rings or flexible alkyl chains with a cyclobutane core can reduce planarity, increase the fraction of sp³ carbons (Fsp³), and often improve solubility and metabolic stability.[1]
-
Novelty and Patentability: The incorporation of less common scaffolds like cyclobutanes can lead to novel chemical entities with distinct intellectual property profiles.[3]
The 3-Fluorophenyl Group: A Tool for Metabolic and Electronic Modulation
The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry.[4][5] Placing a fluorine atom at the meta-position of the phenyl ring offers specific benefits:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Fluorine can act as a bioisostere for hydrogen but is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation.[6] Placing it at the meta-position can shield adjacent positions from metabolic attack.
-
Modulation of pKa: As the most electronegative element, fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic groups (e.g., amines), which can be critical for optimizing cell permeability and avoiding off-target interactions at physiological pH.
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions within a protein binding site, including dipole-dipole, ion-dipole, and even weak hydrogen bonds, thereby increasing ligand affinity.[6]
-
Lipophilicity Tuning: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[7]
The combination of these features in a single, readily functionalized building block like this compound provides a powerful starting point for generating diverse chemical libraries with a high degree of built-in "drug-like" properties.
Section 2: Synthesis and Derivatization Protocols
The true value of a building block is realized through its synthetic accessibility and the ease with which it can be incorporated into target molecules.
Protocol 2.1: Synthesis of this compound (Representative)
While several routes to substituted cyclobutanones exist, a robust approach involves a [2+2] cycloaddition followed by subsequent modifications. This protocol is a representative pathway.
Reaction Scheme: (3-Fluorophenyl)acetyl chloride + Ethylene → [2+2] Cycloaddition Intermediate → Decarbonylation → this compound
Step-by-Step Methodology:
-
Preparation of Ketenes (In Situ): To a stirred solution of (3-fluorophenyl)acetyl chloride (1.0 eq) in anhydrous diethyl ether at 0 °C, add triethylamine (1.1 eq) dropwise over 30 minutes under an inert nitrogen atmosphere. The formation of the corresponding ketene is observed.
-
[2+2] Cycloaddition: Bubble ethylene gas through the solution at 0-5 °C for 4-6 hours while maintaining vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure. The resulting crude cyclobutanone adduct is often carried forward without extensive purification.
-
Alternative: Cross-Coupling Approach: A more modern and modular approach involves a palladium-catalyzed Suzuki-Miyaura coupling of a suitable cyclobutanone precursor (e.g., 3-bromocyclobutanone protected as a ketal) with 3-fluorophenylboronic acid.[8]
Protocol 2.2: Reductive Amination for SAR Library Generation
A primary application of the ketone functional group is its conversion to amines via reductive amination, a cornerstone reaction for library synthesis. This creates a versatile attachment point for exploring SAR.
Reaction Scheme: this compound + R-NH₂ → Imine Intermediate → Reduction → N-substituted-3-(3-fluorophenyl)cyclobutanamine
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add acetic acid (0.1 eq) as a catalyst. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C. The choice of this reagent is critical as it is selective for the iminium ion in the presence of the ketone starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired N-substituted cyclobutanamine.
This amine product is now a key intermediate, ready for further functionalization (e.g., acylation, sulfonylation) to build a diverse library for SAR screening.
Section 3: Designing and Executing an SAR Campaign
The following section outlines a hypothetical SAR campaign targeting a protein kinase, demonstrating how this compound can be used to systematically probe a binding site.
Workflow for an SAR Campaign
The diagram below illustrates a typical workflow, starting from the synthesis of the core intermediate to the analysis of biological data.
Caption: Figure 1. A typical workflow for an SAR campaign.
Hypothetical SAR Study Data
Let's assume a lead compound, Compound 1 , has been identified. Our goal is to improve its potency (IC₅₀) against our target kinase. The 3-(3-fluorophenyl)cyclobutyl group is positioned to interact with a key hydrophobic pocket.
Table 1: SAR Data for Kinase Inhibitor Analogs
| Compound | R¹ Group | R² Group | Modification Rationale | Kinase IC₅₀ (nM) |
| 1 (Lead) | H | 4-pyridyl | Initial Hit | 150 |
| 2a | H | Phenyl | Remove H-bond acceptor | 850 |
| 2b | H | 3-pyridyl | Isomeric change | 220 |
| 3a | CH₃ | 4-pyridyl | Probe pocket size | 95 |
| 3b | C₂H₅ | 4-pyridyl | Larger alkyl group | 400 |
| 4a | H | 4-pyridyl | (2-F-Ph) Isomer | 300 |
| 4b | H | 4-pyridyl | (4-F-Ph) Isomer | 180 |
| 4c | H | 4-pyridyl | (Phenyl) No F | 900 |
| 5 | CH₃ | 3-Cl-4-pyridyl | Add halogen interaction | 15 |
Note: For compounds 4a-4c, the phenyl substitution on the cyclobutane ring was changed as indicated.
Logical Progression of SAR
The decision-making process in SAR is iterative. The following diagram illustrates how the results from one modification inform the design of the next.
Caption: Figure 2. Logical decision tree for the SAR study.
Section 4: Analysis and Interpretation
As a Senior Application Scientist, interpreting SAR data requires synthesizing observations into actionable insights.
-
Analysis of R² Group (Compounds 2a, 2b): Replacing the 4-pyridyl group with a non-polar phenyl ring (Compound 2a) caused a >5-fold drop in potency. This strongly suggests the nitrogen atom of the pyridine acts as a crucial hydrogen bond acceptor in the active site. Moving the nitrogen to the 3-position (Compound 2b) was also detrimental, confirming the precise geometry required for this interaction. Actionable Insight: Maintain the 4-pyridyl moiety or explore bioisosteres that preserve this hydrogen bonding capability.
-
Analysis of R¹ Group (Compounds 3a, 3b): Introducing a small methyl group at the R¹ position (Compound 3a) was well-tolerated and slightly improved potency. However, a larger ethyl group (Compound 3b) led to a significant loss of activity, indicating a sterically constrained pocket. Actionable Insight: A small hydrophobic substituent is beneficial. The methyl group from Compound 3a should be incorporated into future designs.
-
Analysis of the Fluorophenyl Moiety (Compounds 4a-4c): Moving the fluorine to the ortho- (4a) or para- (4b) position, or removing it entirely (4c), resulted in a marked decrease in potency. This is a key finding. It confirms that the 3-fluoro substituent is not merely a metabolic blocker but is actively contributing to binding affinity. This could be due to favorable electronic interactions with the protein or by inducing an optimal conformation of the phenyl ring within the hydrophobic pocket.[6] Actionable Insight: The 3-(3-Fluorophenyl)cyclobutyl core is the optimal scaffold for this target.
-
Synergistic Optimization (Compound 5): By combining the positive findings—retaining the 3-fluorophenylcyclobutyl core, adding the beneficial methyl group at R¹, and further optimizing the 4-pyridyl ring with an electron-withdrawing chlorine atom (a common strategy to enhance binding or modulate pKa)—a highly potent analog (Compound 5 , IC₅₀ = 15 nM) was achieved. This represents a 10-fold improvement over the initial lead.
Conclusion
This compound is a high-value building block for modern SAR campaigns. It provides a synthetically tractable and conformationally rigid 3D core that enables systematic exploration of protein binding pockets. The integral 3-fluorophenyl group simultaneously addresses potential metabolic liabilities while offering opportunities for specific, potency-enhancing interactions. The protocols and strategic workflows outlined in this guide demonstrate how the thoughtful application of this scaffold can accelerate the optimization of lead compounds, leading to the efficient development of drug candidates with superior pharmacological profiles.
References
- Title: Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery. Source: anhuipharm.com.
- Title: The importance of cyclobutanone in pharmaceutical intermediates - Blog. Source: anhuipharm.com.
- Title: Cyclobutanone in Pharmaceutical Applications. Source: Liskon Biological.
-
Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: PubMed Central (PMC). URL: [Link]
-
Title: Fluorine in drug discovery: Role, design and case studies. Source: International Journal of Pharmaceutical and Bio-Medical Science. URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Source: PubMed Central (PMC). URL: [Link]
-
Title: Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Cyclobutanes in Small-Molecule Drug Candidates. Source: PubMed. URL: [Link]
-
Title: The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. Source: PubMed Central (PMC). URL: [Link]
-
Title: this compound. Source: PubChem. URL: [Link]
-
Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Source: MDPI. URL: [Link]
-
Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Source: PubMed. URL: [Link]
-
Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Source: PubMed Central. URL: [Link]
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- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Stereoselective Synthesis of 3-(3-Fluorophenyl)cyclobutanone Analogs
Introduction: The Significance of Fluorinated Cyclobutane Scaffolds in Modern Drug Discovery
The cyclobutane motif, a four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a unique structural framework that can enhance the pharmacological profile of drug candidates. When incorporated into small molecules, the cyclobutane ring can improve binding affinity to biological targets, increase metabolic stability, and fine-tune physicochemical properties such as lipophilicity.
The strategic introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. Specifically, the 3-fluorophenyl group is a common substituent in bioactive compounds, where the fluorine atom can modulate electronic properties and engage in favorable interactions with protein targets.
This guide provides a detailed overview of a robust and stereoselective synthetic strategy for accessing 3-(3-fluorophenyl)cyclobutanone analogs, which are valuable building blocks for the synthesis of novel therapeutic agents. The protocols outlined herein are designed to be reproducible and scalable, providing researchers, scientists, and drug development professionals with a practical guide to constructing these important molecular architectures with a high degree of stereochemical control.
Synthetic Strategy: A Two-Stage Approach to Stereocontrol
The stereoselective synthesis of this compound analogs is most effectively achieved through a two-stage process. This strategy allows for the precise installation of the desired stereochemistry at two key centers of the cyclobutane core.
-
Asymmetric Arylation: The first stage involves the enantioselective introduction of the 3-fluorophenyl group onto a cyclobutene precursor. A powerful method to achieve this is the rhodium-catalyzed asymmetric arylation of a cyclobutenone ketal. This reaction establishes the first stereocenter with high enantioselectivity.
-
Diastereoselective Reduction: The second stage focuses on the stereoselective reduction of the resulting this compound. This step establishes the relative stereochemistry of the final cyclobutanol analog, often with a high degree of diastereocontrol, favoring the cis-isomer.
This two-pronged approach provides a versatile platform for the synthesis of a variety of 3-(3-fluorophenyl)cyclobutanol analogs with defined stereochemistry.
Visualizing the Synthetic Workflow
Figure 1: Overall synthetic workflow for the stereoselective synthesis of 3-(3-Fluorophenyl)cyclobutanol analogs.
Part 1: Synthesis of the Key Intermediate: this compound
Protocol 1.1: Preparation of the Cyclobutenone Ketal Starting Material
The synthesis of the cyclobutenone ketal is a crucial first step, providing a stable and reactive precursor for the asymmetric arylation. The following protocol is adapted from established literature procedures.[1]
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Cyclobutanone | 70.09 | 10.0 g | 142.7 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 26.6 g | 149.5 mmol |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.24 g | 1.4 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 1,3-Propanediol | 76.09 | 12.0 mL | 165.4 mmol |
| Benzene | 78.11 | 150 mL | - |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 17.6 g | 156.9 mmol |
| Dimethyl sulfoxide (DMSO) | 78.13 | 150 mL | - |
Procedure:
-
α-Bromination: To a solution of cyclobutanone in dichloromethane, add N-bromosuccinimide and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 48 hours. After cooling, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Ketalization: Dissolve the crude α-bromocyclobutanone in benzene. Add 1,3-propanediol and a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours to remove water. Cool the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Elimination: To a solution of the ketal in dimethyl sulfoxide, add potassium tert-butoxide portion-wise at room temperature. Stir the mixture for 1 hour. Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the cyclobutenone ketal.
Protocol 1.2: Rhodium-Catalyzed Asymmetric Arylation
This protocol describes the key enantioselective step, where the 3-fluorophenyl group is introduced. The procedure is based on the work of Fletcher and coworkers.[1][2]
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Cyclobutenone ketal | - | 0.4 mmol | 1.0 equiv |
| 3-Fluorophenylboronic acid | 139.90 | 84 mg | 0.6 mmol |
| [Rh(cod)2]BF4 | 405.90 | 6.5 mg | 0.016 mmol |
| Chiral Diene Ligand (e.g., (R)-BINAP) | 622.67 | 11.2 mg | 0.018 mmol |
| Dioxane/Water (4:1) | - | 2.0 mL | - |
| Potassium Hydroxide (KOH) | 56.11 | 45 mg | 0.8 mmol |
Procedure:
-
In a glovebox, to a vial add [Rh(cod)2]BF4 and the chiral diene ligand. Add dioxane and stir for 10 minutes.
-
In a separate vial, dissolve the cyclobutenone ketal and 3-fluorophenylboronic acid in dioxane.
-
To the catalyst mixture, add the substrate solution followed by an aqueous solution of potassium hydroxide.
-
Stir the reaction at room temperature for 15 minutes to 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantioenriched arylated ketal.
Expected Outcome:
| Product | Yield | Enantiomeric Excess (ee) |
| Arylated Ketal | 80-90% | >90% ee |
Protocol 1.3: Ketal Hydrolysis to this compound
The final step to obtain the target cyclobutanone is the removal of the ketal protecting group under acidic conditions.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Enantioenriched arylated ketal | - | 0.3 mmol | 1.0 equiv |
| Acetone | 58.08 | 5 mL | - |
| 2M Hydrochloric Acid (HCl) | 36.46 | 2 mL | - |
Procedure:
-
Dissolve the arylated ketal in acetone.
-
Add 2M aqueous hydrochloric acid and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Part 2: Stereoselective Reduction to 3-(3-Fluorophenyl)cyclobutanol Analogs
The reduction of the 3-substituted cyclobutanone typically proceeds with high diastereoselectivity to afford the cis-cyclobutanol. This is attributed to the puckered conformation of the cyclobutane ring, which favors hydride attack from the face opposite to the bulky aryl substituent to minimize steric hindrance.[3]
Protocol 2.1: Diastereoselective Hydride Reduction
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| This compound | - | 0.2 mmol | 1.0 equiv |
| Sodium borohydride (NaBH4) | 37.83 | 15 mg | 0.4 mmol |
| Methanol (MeOH) | 32.04 | 5 mL | - |
Procedure:
-
Dissolve the this compound in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the cis-3-(3-fluorophenyl)cyclobutanol.
Expected Outcome:
| Product | Yield | Diastereomeric Ratio (cis:trans) |
| cis-3-(3-Fluorophenyl)cyclobutanol | >90% | >95:5 |
Mechanism of Stereoselectivity
Figure 2: Rationale for stereochemical outcomes in the synthesis.
Conclusion and Future Perspectives
The synthetic route detailed in these application notes provides a reliable and highly stereoselective method for the preparation of this compound and its corresponding alcohol analogs. The key to this strategy lies in the powerful rhodium-catalyzed asymmetric arylation to establish the initial stereocenter, followed by a diastereoselective reduction that is governed by the steric environment of the cyclobutanone intermediate. These protocols are amenable to adaptation for the synthesis of a diverse library of 3-arylcyclobutanone analogs by simply varying the boronic acid coupling partner. The resulting chiral cyclobutane building blocks are of significant value to medicinal chemists and the broader scientific community for the development of novel therapeutics and functional materials.
References
-
Egea-Arrebola, D., Goetzke, F. W., & Fletcher, S. P. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 62(13), e202217381. [Link]
-
Egea-Arrebola, D., Goetzke, F. W., & Fletcher, S. P. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie, 135(13), e202217381. [Link]
-
Egea-Arrebola, D., Goetzke, F. W., & Fletcher, S. P. (2023). (PDF) Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. ResearchGate. [Link]
- Fletcher, S. P., et al. (2023). Supporting Information for Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie. (Note: A direct link to the supporting information is not available from the search results, but it can be accessed through the main article page on the journal's website.)
-
Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7155-7163. [Link]
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Dong, V. M. (2013). Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group, University of California, Irvine. [Link]
-
Walsh, P. J., et al. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]
-
Lu, Y., et al. (2020). Enantioselective Synthesis of 3-Substituted Cyclobutenes by Catalytic Conjugate Addition/Trapping Strategies. Angewandte Chemie International Edition, 59(7), 2750-2754. [Link]
-
Myers, A. G. Cyclobutane Synthesis. Harvard University. [Link]
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Catalytic Methods for the Functionalization of 3-(3-Fluorophenyl)cyclobutanone: Application Notes and Protocols
Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane scaffold, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged motif in modern drug discovery. Its rigid, three-dimensional geometry provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. The strategic functionalization of cyclobutane cores is therefore of paramount importance. This application note provides a detailed guide to key catalytic methodologies for the derivatization of 3-(3-fluorophenyl)cyclobutanone, a versatile building block for accessing novel chemical entities with potential therapeutic applications. The presence of the fluorine atom offers a valuable tool for modulating electronic properties and metabolic pathways.
This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for three transformative catalytic methods: Asymmetric Transfer Hydrogenation, Palladium-Catalyzed α-Arylation, and Rhodium-Catalyzed Ring Expansion.
Method 1: Enantioselective Carbonyl Reduction via Asymmetric Transfer Hydrogenation
The conversion of the prochiral ketone in this compound to a chiral alcohol is a fundamental transformation, introducing a key stereocenter. Asymmetric transfer hydrogenation (ATH) stands out as a robust and scalable method for achieving high enantioselectivity under mild conditions. This protocol utilizes a well-defined ruthenium catalyst.[1]
Scientific Rationale
The mechanism of Noyori-type asymmetric transfer hydrogenation involves the formation of a ruthenium hydride species from a stable precatalyst, typically in the presence of a hydrogen donor like formic acid/triethylamine azeotrope. The chiral diamine ligand on the ruthenium center creates a chiral environment, enabling the stereoselective transfer of a hydride to one face of the ketone, leading to the formation of an enantioenriched alcohol. The steric and electronic properties of the 3-(3-fluorophenyl) group can influence the facial selectivity of the hydride attack.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Detailed Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
This compound
-
RuCl
-
Formic acid/triethylamine azeotrope (5:2)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add the catalyst, RuCl (0.01 mmol, 0.01 eq).
-
Add the formic acid/triethylamine azeotrope (5 mL).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 3-(3-fluorophenyl)cyclobutanol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Expected Value |
| Catalyst Loading | 1 mol% |
| Reaction Time | 24 h |
| Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
Method 2: Palladium-Catalyzed α-Arylation
The introduction of an aryl group at the α-position of the cyclobutanone ring significantly increases molecular complexity and provides a vector for further functionalization. A cooperative catalytic system involving palladium and a secondary amine (enamine catalysis) offers a powerful method for the direct α-arylation of ketones with aryl halides, avoiding the use of strong bases that can promote side reactions with strained cyclobutanones.[2]
Scientific Rationale
This methodology operates through a dual catalytic cycle. The secondary amine catalyst reacts with the cyclobutanone to form a nucleophilic enamine intermediate. Concurrently, a palladium(0) species undergoes oxidative addition with the aryl halide to form an arylpalladium(II) complex. The enamine then attacks the arylpalladium(II) complex, followed by reductive elimination to furnish the α-arylated cyclobutanone and regenerate the palladium(0) and secondary amine catalysts. This approach allows for high selectivity for mono-arylation.
Catalytic Cycles: Pd/Enamine Cooperative Catalysis
Caption: Dual catalytic cycles in cooperative α-arylation.
Detailed Protocol: Palladium-Catalyzed α-Arylation
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium acetate (NaOAc)
-
Pyrrolidine
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a heavy-walled pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the aryl bromide (1.3 mmol, 1.3 eq), Pd(OAc)₂ (0.01 mmol, 0.01 eq), P(o-tol)₃ (0.02 mmol, 0.02 eq), and NaOAc (1.0 mmol, 1.0 eq).
-
Add anhydrous 1,4-dioxane (5 mL) followed by pyrrolidine (0.3 mmol, 0.3 eq).
-
Seal the vessel and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3-(3-fluorophenyl)cyclobutanone.
| Parameter | Expected Value |
| Catalyst Loading | 1 mol% Pd(OAc)₂ |
| Ligand | 2 mol% P(o-tol)₃ |
| Base | 1.0 eq NaOAc |
| Amine Catalyst | 30 mol% Pyrrolidine |
| Reaction Time | 24 h |
| Yield | 60-80% |
Method 3: Rhodium-Catalyzed Ring Expansion with Arylboronic Acids
The inherent strain of the cyclobutanone ring can be harnessed for synthetic advantage through ring-opening and ring-expansion reactions. Rhodium-catalyzed reactions of cyclobutanones with arylboronic acids provide an elegant route to butyrophenone derivatives, effectively expanding the four-membered ring to a linear four-carbon chain with the introduction of an aryl group.[3][4][5][6]
Scientific Rationale
The catalytic cycle is initiated by the transmetalation of an aryl group from the boronic acid to a rhodium(I) complex, generating an arylrhodium(I) species. This species then undergoes nucleophilic addition to the carbonyl group of the cyclobutanone to form a rhodium(I) cyclobutanolate intermediate. Driven by the release of ring strain, this intermediate undergoes β-carbon elimination, cleaving the C1-C2 bond of the cyclobutane ring and forming a rhodacyclopentanone. Subsequent reductive elimination yields the butyrophenone product and regenerates the active rhodium(I) catalyst.
Detailed Protocol: Rhodium-Catalyzed Ring Expansion
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
[Rh(acac)(CO)₂] (acac = acetylacetonate)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with [Rh(acac)(CO)₂] (0.03 mmol, 0.03 eq) and P(t-Bu)₃ (0.06 mmol, 0.06 eq).
-
Add anhydrous 1,4-dioxane (2 mL) and stir for 10 minutes at room temperature.
-
Add the arylboronic acid (1.5 mmol, 1.5 eq) and this compound (1.0 mmol, 1.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the corresponding γ-aryl butyrophenone derivative.
| Parameter | Expected Value |
| Catalyst Loading | 3 mol% [Rh(acac)(CO)₂] |
| Ligand | 6 mol% P(t-Bu)₃ |
| Reaction Time | 12 h |
| Yield | 70-90% |
Conclusion
The catalytic functionalization of this compound offers a rich landscape for the synthesis of novel, structurally diverse molecules with significant potential in drug discovery. The methodologies presented herein—asymmetric transfer hydrogenation for stereocenter installation, palladium-catalyzed α-arylation for C-C bond formation, and rhodium-catalyzed ring expansion for scaffold hopping—represent robust and versatile tools for the modern medicinal chemist. The provided protocols serve as a validated starting point for further exploration and optimization, enabling the rapid generation of compound libraries for biological screening.
References
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Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
-
Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. National Institutes of Health. [Link]
-
Enantioselective Organocatalytic Four‐Atom Ring Expansion of Cyclobutanones: Synthesis of Benzazocinones. ResearchGate. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Rhodium-catalyzed addition/ring-opening reaction of arylboronic acids with cyclobutanones. PubMed. [Link]
-
Functionalized Alkylidenecyclobutanes from a Cyclopent‐2‐enone Substrate via a Tandem Photochemical Transformation and an Allylic Substitution Protocol. ResearchGate. [Link]
-
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Royal Society of Chemistry. [Link]
-
Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. National Institutes of Health. [Link]
-
Rhodium-Catalyzed Addition/Ring-Opening Reaction of Arylboronic Acids with Cyclobutanones. Sci-Hub. [Link]
-
Rhodium-catalyzed addition/ring-opening reaction of arylboronic acids with cyclobutanones. Semantic Scholar. [Link]
-
Rhodium-Catalyzed Addition/Ring-Opening Reaction of Arylboronic Acids with Cyclobutanones. ResearchGate. [Link]
-
Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. ACS Publications. [Link]
-
Palladium-catalyzed direct mono-α-arylation of α-fluoroketones with aryl halides or phenyl triflate. ResearchGate. [Link]
-
α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses. [Link]
-
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. National Institutes of Health. [Link]
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The Strategic Use of 3-(3-Fluorophenyl)cyclobutanone in the Synthesis of Novel Spirocyclic Compounds: Application Notes and Protocols
Introduction: The Rising Prominence of Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for molecules with enhanced three-dimensionality (3D) is ever-increasing. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds.[1][2] This structural feature imparts a rigid, well-defined conformational arrangement of substituents in space, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[3][4] The introduction of spirocenters often results in decreased lipophilicity and enhanced metabolic stability, key attributes for successful drug candidates.[5] Among the diverse array of building blocks for constructing these intricate architectures, 3-(3-fluorophenyl)cyclobutanone stands out as a versatile and valuable precursor. The presence of the fluorophenyl moiety offers a strategic handle for modulating electronic properties and metabolic stability, while the strained cyclobutanone ring provides a reactive center for a variety of spirocyclization reactions.[6]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant spirocyclic compounds. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and discuss the strategic advantages of employing this building block in drug development programs.
Strategic Considerations: Leveraging the Cyclobutanone Core
The reactivity of the cyclobutanone moiety in this compound is the cornerstone of its utility in spirocycle synthesis. The inherent ring strain of the four-membered ring makes the carbonyl group susceptible to a range of chemical transformations that might not be as efficient with less strained ketones. Furthermore, the adjacent phenyl ring can influence the stereochemical outcome of these reactions. Two primary strategies for the synthesis of spirocycles from this precursor will be highlighted: the formation of spiro-oxetanes via photochemical cycloaddition and the synthesis of spiro-γ-lactams through ring expansion.
I. Synthesis of Spiro-Oxetanes via the Paternò-Büchi Reaction
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for the construction of oxetane rings.[1][2][3] When a cyclic ketone such as this compound is employed, this reaction leads directly to the formation of a spirocyclic oxetane.
Mechanism and Rationale:
The reaction is initiated by the photoexcitation of the carbonyl group of the cyclobutanone to its triplet state. This excited state then adds to the alkene to form a 1,4-diradical intermediate. Subsequent intersystem crossing and ring closure yield the spiro-oxetane product. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the diradical intermediate and steric factors.
Experimental Workflow: Paternò-Büchi Reaction
Caption: General workflow for the synthesis of spiro-oxetanes via the Paternò-Büchi reaction.
Detailed Protocol: Synthesis of a Representative Spiro[cyclobutane-1,3'-oxetane]
This protocol describes a general procedure for the synthesis of a spiro-oxetane from this compound and a generic alkene.
Materials:
-
This compound
-
Alkene (e.g., 2-methylpropene)
-
Acetonitrile (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Medium-pressure mercury lamp photoreactor
-
Standard laboratory glassware
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and the alkene (1.5-2.0 eq) in acetonitrile to a concentration of 0.1 M.
-
Seal the vessel and degas the solution for 15-20 minutes by bubbling a gentle stream of nitrogen or argon through it.
-
Place the reaction vessel in a photoreactor equipped with a cooling system to maintain the desired temperature (typically between 0 °C and room temperature).
-
Irradiate the reaction mixture with a medium-pressure mercury lamp. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxetane.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Alkene (e.g., 2-methylpropene) |
| Solvent | Acetonitrile |
| Concentration | 0.1 M |
| Temperature | 0 °C to RT |
| Light Source | Medium-pressure Hg lamp |
| Typical Yield | 40-70% (alkene dependent) |
Table 1: Representative reaction parameters for the Paternò-Büchi synthesis of spiro-oxetanes.
II. Synthesis of Spiro-γ-Lactams via Ring Expansion
The synthesis of spiro-γ-lactams from this compound represents another valuable application of this building block. These motifs are prevalent in numerous biologically active compounds. A common strategy involves a Beckmann or Schmidt-type rearrangement, or a nitrogen insertion reaction.[7]
Mechanism and Rationale:
In a typical nitrogen insertion protocol, the cyclobutanone is first condensed with a chiral amino alcohol to form an intermediate N,O-ketal.[7] Subsequent oxidative rearrangement, often mediated by a halogenating agent, induces a ring expansion with concomitant nitrogen insertion. The stereochemistry of the final spiro-γ-lactam can be controlled by the choice of the chiral auxiliary. The inherent strain of the cyclobutanone facilitates this rearrangement.
Reaction Pathway: Nitrogen Insertion for Spiro-γ-Lactam Synthesis
Caption: A three-step sequence for the synthesis of chiral spiro-γ-lactams from a cyclobutanone.
Detailed Protocol: Asymmetric Synthesis of a Spiro-γ-Lactam
This protocol outlines a general procedure for the asymmetric synthesis of a spiro-γ-lactam from this compound.
Materials:
-
This compound
-
Chiral amino alcohol (e.g., (1S,2R)-1-amino-2-indanol)
-
Trichloroisocyanuric acid (TCICA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add the chiral amino alcohol (1.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere until the formation of the N,O-ketal is complete (monitor by TLC or NMR).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of the oxidizing agent (e.g., TCICA, 1.2 eq) in anhydrous THF.
-
Allow the reaction to proceed at the specified temperature until the starting material is consumed.
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The chiral auxiliary can then be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl-protected amine) to yield the final spiro-γ-lactam.
-
Purify the final product by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | This compound |
| Chiral Auxiliary | (1S,2R)-1-amino-2-indanol |
| Oxidizing Agent | Trichloroisocyanuric acid (TCICA) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to RT |
| Typical Yield | 60-85% (substrate dependent) |
| Diastereomeric Ratio | Often >90:10 |
Table 2: Representative reaction parameters for the asymmetric synthesis of spiro-γ-lactams.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile building block for the synthesis of a diverse range of spirocyclic compounds. The strategic application of photochemical reactions and ring-expansion strategies allows for the efficient construction of spiro-oxetanes and spiro-γ-lactams, scaffolds of significant interest in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel spirocyclic entities with the potential for unique biological activities. The continued development of new synthetic methodologies utilizing this and related cyclobutanone derivatives will undoubtedly expand the accessible chemical space for drug discovery and contribute to the design of next-generation therapeutics.
References
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. [Link]
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Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]
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D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(27), 4512-4515. [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Neubauer, T., & Waser, M. (2016). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition, 55(39), 11984-11988. [Link]
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Bull, J. A., & Croft, R. A. (2016). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 52(94), 13677-13680. [Link]
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Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kalgutkar, A. S. (2012). Application of the matched molecular pair analysis to identify locally acting metabolic switches. Journal of medicinal chemistry, 55(7), 3414–3424. [Link]
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Tran, D. T., Poteat, C. M., MacMillan, A. K., & Gademann, K. (2015). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+ 1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic letters, 17(20), 5052–5055. [Link]
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Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylides. VI. The Structure of "Anhydro-2-hydroxy-1, 2, 3-triphenyl-3-mercapto-1-propanone" and its Reactions with Carbonyl Compounds. Journal of the American Chemical Society, 83(2), 417–423. [Link]
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Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
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Kirichok, A. A., Zaremba, O. V., Vovk, M. V., & Tolmachev, A. A. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(14), 4209. [Link]
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Popowycz, F., & Joseph, B. (2015). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert opinion on drug discovery, 10(12), 1271–1275. [Link]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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high-throughput screening assays involving 3-(3-Fluorophenyl)cyclobutanone
High-Throughput Screening Assays for Novel Modulators of Enzyme Activity Utilizing a 3-(3-Fluorophenyl)cyclobutanone Scaffold
Abstract
The cyclobutane ring is an increasingly important structural motif in medicinal chemistry, offering a three-dimensional scaffold that can improve the physicochemical properties of drug candidates.[1][2] Molecules incorporating this moiety, such as this compound, represent a promising starting point for fragment-based and high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[3][4] This guide provides a comprehensive framework for developing, validating, and executing robust HTS assays to identify modulators of enzyme activity using this compound class. We present detailed protocols for two industry-standard homogeneous assay platforms, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA), chosen for their high sensitivity, scalability, and reduced interference from library compounds.[5][6][7] The principles and methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the tools to successfully prosecute HTS campaigns from assay development to hit confirmation.
Scientific Rationale & Assay Design Principles
1.1. The Cyclobutane Scaffold in Drug Discovery
Historically underutilized, the strained four-membered ring of cyclobutane provides a rigid, three-dimensional exit vector that is distinct from the more common planar aromatic fragments.[2] This unique geometry can enable novel interactions with biological targets and improve properties such as metabolic stability and solubility.[4] this compound serves as an exemplary scaffold, combining the 3D cyclobutane core with a fluorophenyl group, a common substituent used to modulate potency and metabolic fate. While the specific biological targets for this exact molecule are not broadly established, its structure is amenable to derivatization, making it an ideal candidate for screening against various enzyme classes, such as proteases, kinases, or hydrolases.
1.2. Foundational Principle: Enzyme Inhibition Assays
The core of our HTS strategy is a biochemical assay designed to measure the inhibition of a specific enzyme.[8][9] For the purpose of this guide, we will use a hypothetical serine protease as the target. The assay measures the enzyme's ability to cleave a substrate, a process that is impeded by an active inhibitor. The potency of an inhibitor, such as a derivative of this compound, is determined by measuring the reduction in enzyme activity. Fluorometric and luminescent assays are particularly well-suited for this purpose due to their high sensitivity and amenability to miniaturization.[10][11][12]
1.3. Selecting a Robust HTS Technology
Homogeneous, or "mix-and-read," assays are the gold standard for HTS because they do not require separation or washing steps, simplifying automation and reducing variability.[13] Two of the most powerful proximity-based technologies for studying biomolecular interactions are TR-FRET and AlphaLISA.[14][15]
-
Time-Resolved FRET (TR-FRET): This technology combines the principles of FRET with time-resolved fluorescence detection.[16] It uses a long-lifetime lanthanide chelate (e.g., Europium) as a donor fluorophore. Upon interaction of the target biomolecules, the donor and a suitable acceptor fluorophore are brought into proximity, allowing for energy transfer.[7] A time delay between excitation and signal detection eliminates short-lived background fluorescence, resulting in a very high signal-to-background ratio.[17]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based technology that measures interactions over a broader distance (up to 200 nm) compared to TR-FRET (~10 nm).[13] Upon illumination, a Donor bead generates singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal cascade.[15] This signal amplification makes the assay extremely sensitive. AlphaLISA is also known for its high tolerance to complex biological matrices like cell lysates.[13][18]
Scientist's Note (Expertise): The choice between TR-FRET and AlphaLISA often depends on the specific biological system and the nature of the compound library. TR-FRET is exceptionally robust against fluorescent interference from compounds. AlphaLISA's signal amplification provides outstanding sensitivity for low-affinity interactions or low-concentration analytes, though it can be more susceptible to singlet oxygen quenchers within a library.[13] Both are excellent choices for screening enzyme inhibitors.
Caption: Principle of a proximity-based HTS assay for enzyme inhibitors.
HTS Assay Development and Validation
A successful HTS campaign relies on a robust, reliable, and reproducible assay.[12][19] The development phase is critical for establishing these parameters.[20][]
2.1. Key Optimization Steps
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the reaction, typically by testing a serial dilution of the enzyme at a fixed, saturating substrate concentration.
-
Substrate Titration (Km Determination): Determine the Michaelis constant (Km) for the substrate under the optimized enzyme conditions. For competitive inhibitor screening, a substrate concentration equal to or just below the Km is often ideal to maximize sensitivity.
-
Reaction Time Course: Monitor the reaction progress over time to identify the optimal incubation period. The ideal time point is within the initial linear phase of the reaction, where product formation is proportional to time and enzyme concentration.
-
DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum DMSO concentration the assay can tolerate without significant loss of signal or enzyme activity, usually aiming for a final concentration of ≤1% v/v.[22]
2.2. Mandatory Validation and Quality Control
Before initiating a full screen, the assay must be validated in its final, miniaturized format (e.g., 384- or 1536-well plates).[20][22] This is achieved by running several plates with only positive and negative controls.
-
Negative Control (High Signal): Reaction with all components and vehicle (DMSO), representing 0% inhibition.
-
Positive Control (Low Signal): Reaction with a known, potent inhibitor of the target enzyme, representing 100% inhibition.
From these control plates, the following statistical parameters are calculated to ensure the assay's quality and reliability.
-
Z'-Factor: This parameter reflects the dynamic range and data variation of the assay. An assay is considered excellent and suitable for HTS if the Z'-Factor > 0.5 .[17][20] Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Signal-to-Background (S/B) Ratio: This measures the dynamic range of the assay. S/B = Mean_high / Mean_low
-
Coefficient of Variation (%CV): This measures the relative variability of the data. %CV = (SD / Mean) * 100
| Parameter | Acceptance Criteria | Description |
| Z'-Factor | > 0.5 | Indicates excellent separation between high and low controls, making hit identification reliable.[20] |
| S/B Ratio | > 5 (Recommended) | A large ratio indicates a robust signal window for detecting inhibition. |
| %CV | < 15% | Demonstrates low variability and high precision of the measurements. |
Detailed Experimental Protocols
The following protocols are designed for a 384-well plate format and assume the use of automated liquid handling for reagent additions to ensure precision and throughput.[22]
Protocol 3.1: TR-FRET Protease Inhibition Assay
This protocol describes a competitive assay where a biotinylated peptide substrate is cleaved by a protease.[17] The uncleaved substrate is detected by an anti-tag antibody labeled with an acceptor (e.g., Dy647) and streptavidin labeled with a Europium donor. Inhibition of cleavage keeps the donor and acceptor in proximity, generating a high TR-FRET signal.[14][23]
Materials:
-
Protease Target
-
Biotinylated Peptide Substrate with a recognition tag (e.g., 6xHis)
-
Streptavidin-Europium (Eu) Donor (PerkinElmer)
-
Anti-6xHis-Acceptor (e.g., Dy647) (PerkinElmer)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
Stop/Detection Buffer: Assay Buffer containing EDTA to chelate metal ions and stop the enzymatic reaction.
-
This compound library compounds (10 mM in DMSO)
-
Known Protease Inhibitor (Positive Control)
-
384-well low-volume black plates (e.g., Corning 3724)
-
TR-FRET enabled microplate reader (e.g., EnVision Multilabel Plate Reader)
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of library compounds, positive controls, or DMSO (negative control) to the appropriate wells of a 384-well plate.[22]
-
Enzyme Addition: Add 5 µL of protease solution (at 2X final concentration in Assay Buffer) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of substrate solution (at 2X final concentration in Assay Buffer) to all wells to start the reaction. The final reaction volume is 10 µL.
-
Enzymatic Reaction: Mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing the Streptavidin-Eu donor and Anti-6xHis-Acceptor (at 2X final concentration).
-
Final Incubation: Incubate for 2 hours at room temperature to allow for signal development.[17]
-
Data Acquisition: Read the plate on a TR-FRET compatible reader using standard Europium settings (e.g., Excitation: 337 nm, Emission 1: 615 nm, Emission 2: 665 nm, with a 50 µs delay).[17]
Protocol 3.2: AlphaLISA Protease Inhibition Assay
This protocol uses a similar biological principle but employs the AlphaLISA technology for detection.[6] Inhibition of protease activity maintains the proximity of Streptavidin-coated Donor beads and anti-tag antibody-conjugated Acceptor beads, leading to a high luminescent signal.[13][15]
Materials:
-
Protease Target
-
Biotinylated Peptide Substrate with a recognition tag (e.g., FLAG-tag)
-
Streptavidin-Coated Donor Beads (PerkinElmer)
-
Anti-FLAG Acceptor Beads (PerkinElmer)
-
AlphaLISA Assay Buffer: 25 mM Hepes, pH 7.4, 100 mM NaCl, 0.1% BSA
-
This compound library compounds (10 mM in DMSO)
-
Known Protease Inhibitor (Positive Control)
-
384-well white opaque plates (e.g., AlphaPlate)
Procedure:
-
Compound Plating: Transfer 50 nL of library compounds, positive controls, or DMSO to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of protease solution (at 3X final concentration in AlphaLISA Assay Buffer) to all wells.
-
Reaction Initiation: Add 5 µL of substrate solution (at 3X final concentration in AlphaLISA Assay Buffer) to all wells.
-
Enzymatic Reaction: Mix and incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of a 3X mix of Streptavidin-Donor and Anti-FLAG Acceptor beads (prepared in AlphaLISA buffer according to the manufacturer's protocol, often kept in the dark). The final reaction volume is 15 µL.
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.[6]
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision) with excitation at 680 nm and emission detection at 615 nm.[15]
Caption: General workflow for a high-throughput screening campaign.
Data Analysis and Hit Progression
4.1. Primary Data Analysis
The primary output from the screen is raw signal data (e.g., TR-FRET ratio or AlphaLISA counts). The percent inhibition for each compound is calculated relative to the on-plate controls:
% Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))
A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
4.2. Hit Confirmation and Potency Determination
Primary hits must be re-tested to confirm their activity.[22]
-
Confirmation Screen: Re-test the selected hits from fresh compound stock in the primary assay.
-
Dose-Response: Test confirmed hits in a serial dilution (typically 8-10 points) to generate a concentration-response curve and determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.
4.3. Counterscreening and Triage
It is crucial to eliminate false positives that interfere with the assay technology rather than the biological target.[22] A common counterscreen for proximity assays is to run the assay in the absence of the enzyme. A compound that still modulates the signal in this format is likely an assay artifact (e.g., a quencher of fluorescence/luminescence) and should be discarded. Further selectivity screening against related enzymes is also a critical step to ensure the hit compound is specific for the intended target.
Caption: Funnel diagram illustrating the hit-to-lead progression workflow.
Conclusion
This guide outlines a robust and scientifically grounded approach for conducting high-throughput screening assays centered on the promising this compound chemical scaffold. By leveraging powerful and reliable technologies like TR-FRET and AlphaLISA, researchers can efficiently screen large compound libraries. The emphasis on rigorous assay development, mandatory validation using metrics like the Z'-factor, and a structured hit confirmation workflow provides a self-validating system essential for the integrity of any drug discovery campaign. These detailed protocols serve as a foundational blueprint, enabling scientists to identify and advance novel, high-quality hit compounds for further therapeutic development.
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Bélanger, S., et al. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current Pharmaceutical Biotechnology. Available at: [Link]
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Kim, J., et al. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. SLAS Discovery. Available at: [Link]
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Trask, O. J., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Zhang, J. H., et al. (2013). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of Biomolecular Screening. Available at: [Link]
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Trask, O. J., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Grant, S. K. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Pharma Focus Asia. Available at: [Link]
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Singh, P., et al. (2019). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). Scientific Reports. Available at: [Link]
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Patsnap. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]
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Di Mauro, G., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]
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Lazo, J. S. (2015). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Annual review of pharmacology and toxicology. Available at: [Link]
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
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Ilıksu, M., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology. Available at: [Link]
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Di Mauro, G., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]
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Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]
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Ilıksu, M., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology. Available at: [Link]
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Di Mauro, G., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Sci-Hub. (2019). High‐Throughput Ligand Screening Enables the Enantioselective Conjugate Borylation of Cyclobutenones to Access Synthetically Versatile Tertiary Cyclobutylboronates. Angewandte Chemie International Edition. Available at: [Link]
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Bélanger, S., et al. (2011). The use of AlphaScreen technology in HTS: Current status. Current Pharmaceutical Biotechnology. Available at: [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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Foley, D. J., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry. Available at: [Link]
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Yaron, J. R., et al. (2018). Kinetic Measurement of Serpin Inhibitory Activity by Real-Time Fluorogenic Biochemical Assay. Methods in Molecular Biology. Available at: [Link]
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Macarron, R., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]
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Minor, L. K. (2008). Label-Free Cell-Based Functional Assays. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
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Nuvisan. (n.d.). Compound screening. Retrieved from [Link]
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V'kovski, P., et al. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. bioRxiv. Available at: [Link]
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ResearchGate. (2015). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Retrieved from [Link]
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Application Note: A Robust and Scalable Synthesis of 3-(3-Fluorophenyl)cyclobutanone for Preclinical Studies
An In-depth Technical Guide
Introduction: The Need for Scalable Routes to Key Pharmaceutical Building Blocks
The cyclobutane motif is an increasingly important structural scaffold in modern medicinal chemistry, prized for its ability to act as a bioisostere for larger or more flexible groups, thereby improving metabolic stability, potency, and pharmacokinetic properties.[1] Specifically, 3-(3-Fluorophenyl)cyclobutanone serves as a critical intermediate for a range of therapeutic candidates, including inhibitors of enzymes and modulators of receptors. The fluorine substituent often enhances binding affinity and improves metabolic profiles, making this a highly valuable building block.
As drug candidates progress from discovery to preclinical development, the demand for key intermediates like this compound escalates from milligrams to multi-gram or even kilogram quantities. This transition necessitates a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible on a large scale. This application note details a validated, two-step process for the scale-up synthesis of this compound, designed to meet the rigorous demands of preclinical material supply.
Synthetic Strategy: A Convergent Approach via Suzuki-Miyaura Coupling
Several strategies exist for the synthesis of 3-arylcyclobutanones, including [2+2] cycloadditions and ring expansions.[2][3] However, for a scale-up campaign where reliability and efficiency are paramount, a convergent approach using a palladium-catalyzed cross-coupling reaction offers significant advantages. We have selected the Suzuki-Miyaura coupling for this key transformation.
Causality for Strategy Selection:
-
Robustness and Versatility: The Suzuki-Miyaura coupling is one of the most reliable and well-understood cross-coupling reactions, known for its tolerance of a wide array of functional groups.
-
Commercial Availability of Reagents: The required coupling partners, 3-fluorophenylboronic acid and a suitable cyclobutanone precursor, are readily accessible or can be prepared from inexpensive starting materials.
-
Scalability: The reaction conditions are generally mild and have been successfully implemented in industrial settings, making the process transferable to larger reactor systems.
-
Control and Purity: This convergent strategy allows for the independent preparation and purification of the two key fragments, leading to a cleaner final reaction and simplifying the purification of the target compound.
Our synthetic workflow is a two-step process, beginning with the preparation of a stable cyclobutanone precursor, followed by the scale-up of the cross-coupling reaction.
Caption: High-level overview of the two-step synthetic workflow.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis on a scale suitable for generating preclinical quantities.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Hydroxycyclobutanone | >98% | Commercial |
| Triflic Anhydride (Tf₂O) | >99% | Commercial |
| Pyridine | Anhydrous, >99.8% | Commercial |
| 3-Fluorophenylboronic Acid | >97% | Commercial |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Commercial |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercial |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| Hexanes | ACS Grade | Commercial |
| Celite® | Filtering Agent | Commercial |
| Equipment | ||
| 20 L Jacketed Glass Reactor | Mechanical Stirrer | Temp. Control |
| 5 L Rotary Evaporator | ||
| Glass Chromatography Column (15 cm Ø) |
Step 1: Synthesis of 3-Oxocyclobutyl trifluoromethanesulfonate
This precursor is synthesized via the triflation of commercially available 3-hydroxycyclobutanone. The resulting enol triflate is a stable, crystalline solid suitable for the subsequent coupling reaction.
Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Purge the reactor with nitrogen for 30 minutes.
-
Charging Reagents: Charge the reactor with anhydrous dichloromethane (8.0 L) and 3-hydroxycyclobutanone (430 g, 5.0 mol). Begin stirring and cool the solution to -15 °C using a circulating chiller.
-
Addition of Pyridine: Add anhydrous pyridine (435 mL, 5.4 mol, 1.08 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (883 mL, 5.25 mol, 1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 2 hours. Maintain the internal temperature between -15 °C and -10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -10 °C for an additional 1 hour. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 2 L of cold water. Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 2 L), saturated NaHCO₃ solution (2 L), and brine (2 L).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with 20% ethyl acetate in hexanes) to afford 3-oxocyclobutyl trifluoromethanesulfonate as a pale yellow solid.
-
Typical Yield: 85-92%
-
Purity (by ¹H NMR): >98%
-
Step 2: Scale-Up Synthesis of this compound
This is the key Suzuki-Miyaura coupling step to form the target compound.
Procedure:
-
Reactor Setup: Set up the 20 L jacketed glass reactor as described in Step 1. Ensure the system is completely dry and inert.
-
Charging Reagents: Charge the reactor with 3-oxocyclobutyl trifluoromethanesulfonate (700 g, 3.21 mol), 3-fluorophenylboronic acid (539 g, 3.85 mol, 1.2 eq), and powdered anhydrous potassium carbonate (K₂CO₃) (1.33 kg, 9.63 mol, 3.0 eq).
-
Adding Solvent and Catalyst: Add anhydrous 1,4-dioxane (10 L) to the reactor. Bubble nitrogen gas through the suspension for 30 minutes to degas the solvent. Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (78.6 g, 0.096 mol, 3 mol%).
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring under a positive pressure of nitrogen.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS every 2 hours. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove inorganic salts and the catalyst. Rinse the reactor and the Celite® pad with ethyl acetate (2 x 1 L).
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (5 L) and wash with water (2 x 3 L) and brine (3 L).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. Purify the crude oil via large-scale column chromatography (silica gel, gradient elution from 5% to 15% ethyl acetate in hexanes) to yield this compound as a colorless oil.
-
Typical Yield: 75-85%
-
Purity (by HPLC): >98.5%
-
Data Summary and Characterization
| Parameter | Step 1: Triflate Formation | Step 2: Suzuki Coupling |
| Starting Material Mass | 430 g | 700 g |
| Moles | 5.0 mol | 3.21 mol |
| Product Mass (Typical) | ~1.0 kg | ~450 g |
| Yield | 88% | 80% |
| Purity (Post-Purification) | >98% (¹H NMR) | >98.5% (HPLC) |
| Analytical Data for Target Compound | \multicolumn{2}{l | }{¹H NMR (400 MHz, CDCl₃) δ 7.40-7.32 (m, 1H), 7.10-7.00 (m, 3H), 3.65-3.55 (m, 1H), 3.25-3.15 (m, 2H), 3.10-3.00 (m, 2H).} |
| \multicolumn{2}{l | }{¹³C NMR (101 MHz, CDCl₃) δ 207.1, 163.0 (d, J=245 Hz), 142.5 (d, J=7 Hz), 130.4 (d, J=8 Hz), 121.5, 114.5 (d, J=21 Hz), 112.0 (d, J=22 Hz), 56.1, 35.2, 34.9.} | |
| \multicolumn{2}{l | }{MS (EI): m/z 164.06 [M]⁺.} |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing scale-up processes. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling of Fluorinated Compounds
Executing chemical synthesis on a large scale requires stringent safety protocols.[4] Fluorinated organic compounds and the reagents used in this synthesis present specific hazards that must be managed.[5]
-
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (double-gloving is recommended) must be worn at all times.[5]
-
Engineering Controls: All operations, especially the handling of triflic anhydride, anhydrous solvents, and the palladium catalyst, must be performed in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.[5] The reactor should be equipped with pressure relief valves.
-
Reagent Hazards:
-
Triflic Anhydride: Extremely corrosive and reacts violently with water. Must be handled under a strict inert atmosphere.
-
Palladium Catalysts: Can be pyrophoric and are toxic. Avoid inhalation of dust.
-
1,4-Dioxane: A flammable solvent and potential peroxide-former. Use fresh, inhibitor-stabilized solvent and check for peroxides before use, especially before distillation.
-
-
Waste Disposal: All chemical waste, including solvents and residual reaction mixtures, must be segregated and disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected separately. Palladium-containing waste should be collected for potential recovery.
Conclusion: A Validated Pathway for Preclinical Supply
This application note provides a comprehensive and validated protocol for the scale-up synthesis of this compound. By employing a robust Suzuki-Miyaura cross-coupling strategy, this method delivers the target compound in high yield and purity, meeting the stringent requirements for preclinical studies. The detailed procedures, safety guidelines, and mechanistic insights offer researchers and drug development professionals a reliable framework for producing this key pharmaceutical intermediate on a multi-gram to kilogram scale. The self-validating nature of the protocol, with clear in-process controls and final purity assessments, ensures batch-to-batch consistency and trustworthiness in the final product.
References
-
Bellus, D., & Ernst, B. (1988). [2+2] Cycloadditions with Ketenes. Angewandte Chemie International Edition in English, 27(6), 797-827. [Link]
- De Meijere, A., & Diederich, F. (Eds.). (2004). Science of Synthesis, 26. Houben-Weyl.
- Dong Group Seminar. (2013). Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group, University of Texas.
-
HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam. [Link]
-
Hugel, H. M. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-158. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]
-
Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925-3929. [Link]
-
Seebach, D., et al. (1977). 3-Alkyl-1,5-pentanedials from 2-Alkyldihydro-1,3-oxazines and Cyclobutanone. Organic Syntheses, 56, 39. [Link]
-
Woerpel, K. A., et al. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 11(34), 9115-9120. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(3-Fluorophenyl)cyclobutanone Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(3-Fluorophenyl)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this valuable cyclobutane-containing building block. The methodologies and advice provided herein are grounded in established chemical principles and validated through practical application.
Introduction: The Synthetic Challenge
The synthesis of 3-aryl-cyclobutanones, such as this compound, presents a unique set of challenges primarily centered around the construction of the strained four-membered ring and the installation of the aryl moiety. While several general strategies for cyclobutane synthesis exist, modern cross-coupling methodologies have emerged as a robust and versatile approach for creating the crucial carbon-carbon bond between the cyclobutane core and the aromatic ring. This guide will focus on optimizing a palladium-catalyzed cross-coupling approach, a widely adopted and adaptable method in medicinal chemistry.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound via a Suzuki-Miyaura coupling of a suitable cyclobutane precursor with 3-fluorophenylboronic acid, but I am observing very low to no formation of the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low or no product yield in a Suzuki-Miyaura coupling for this system can stem from several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its deactivation is a common culprit for failed reactions.
-
Solution: Ensure truly anaerobic conditions. Degas all solvents and reagents thoroughly by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Use freshly opened, high-purity palladium catalysts and ligands. Consider using a pre-catalyst that is more stable to air.
-
-
Ineffective Base: The choice and quality of the base are critical for the transmetalation step.
-
Solution: Potassium phosphate (K₃PO₄) is often effective in Suzuki couplings. Ensure it is finely powdered and anhydrous. If using an aqueous base solution, ensure the concentration is appropriate. Other bases to consider include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). The presence of a small amount of water can sometimes be beneficial for reactions with anhydrous potassium phosphate.[1]
-
-
Poor Quality Boronic Acid: 3-Fluorophenylboronic acid can be prone to decomposition (protodeboronation), especially if stored improperly.
-
Solution: Use freshly purchased or recently purified boronic acid. You can check its purity by NMR. If decomposition is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using that in the coupling reaction.
-
-
Suboptimal Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution: For electron-rich aryl halides, bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos are often more effective than triphenylphosphine (PPh₃). A ligand screen may be necessary to identify the optimal choice for your specific substrate.
-
-
Incorrect Solvent or Temperature: The solvent system and reaction temperature significantly impact reaction rates and catalyst stability.
-
Solution: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is common for Suzuki couplings. Ensure the chosen solvent is appropriate for the temperature required. If the reaction is sluggish at lower temperatures, a carefully controlled increase in temperature may be necessary. However, be aware that higher temperatures can also lead to catalyst decomposition and side reactions.
-
Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired this compound, but it is contaminated with significant byproducts that are difficult to separate. What are these impurities likely to be and how can I minimize their formation?
Answer:
The formation of impurities is a common challenge. Identifying the byproducts is the first step toward mitigating their formation.
Common Impurities and Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This results in the formation of 3,3'-difluorobiphenyl.
-
Cause: This side reaction is often favored when the rate of transmetalation is slow compared to other pathways in the catalytic cycle. It can also be exacerbated by the presence of oxygen.
-
Solution:
-
Strictly Anaerobic Conditions: Thoroughly degas all reagents and solvents.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can promote homocoupling.
-
Ligand Choice: Some ligands are more prone to promoting homocoupling than others. A ligand screen may be beneficial.
-
-
-
Protodeboronation of the Boronic Acid: This leads to the formation of fluorobenzene from the 3-fluorophenylboronic acid.
-
Cause: This is the cleavage of the C-B bond by a proton source, often water or acidic impurities.
-
Solution:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried.
-
High-Quality Base: Use a high-purity, anhydrous base.
-
Reaction Time: Avoid excessively long reaction times, as this increases the opportunity for protodeboronation.
-
-
-
Decomposition of the Cyclobutane Precursor: The starting cyclobutane material may be unstable under the reaction conditions.
-
Cause: The strained cyclobutane ring can be susceptible to ring-opening or other rearrangements, especially at elevated temperatures or in the presence of strong bases.
-
Solution:
-
Milder Conditions: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Weaker Base: If possible, screen for a weaker base that is still effective for the coupling.
-
Protecting Groups: If your cyclobutane precursor has other functional groups, ensure they are compatible with the reaction conditions or are appropriately protected.
-
-
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Likely Cause(s) | Recommended Action(s) |
| 3,3'-Difluorobiphenyl (Homocoupling) | Oxygen contamination; slow transmetalation | Rigorous degassing; optimize stoichiometry and ligand. |
| Fluorobenzene (Protodeboronation) | Presence of protic impurities; prolonged reaction time | Use anhydrous reagents and solvents; monitor reaction progress to avoid unnecessary heating. |
| Ring-opened or Rearranged Products | High temperature; strong base | Lower reaction temperature; screen for a milder base. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the synthesis of this compound via cross-coupling?
A1: A common and effective strategy is to start with a precursor that has a leaving group at the 3-position of the cyclobutanone ring. A suitable starting material could be 3-((trifluoromethyl)sulfonyloxy)cyclobutan-1-one (3-oxocyclobutyl triflate). This can be coupled with 3-fluorophenylboronic acid (for Suzuki coupling) or a 3-fluorophenylzinc reagent (for Negishi coupling). An alternative is the use of a cyclobutenyl triflate followed by hydration.[2]
Q2: What are the key differences and advantages of using a Suzuki-Miyaura versus a Negishi coupling for this synthesis?
A2: Both are powerful cross-coupling reactions. The choice often depends on reagent availability and functional group tolerance.
-
Suzuki-Miyaura Coupling:
-
Advantages: Boronic acids are generally stable, commercially available, and relatively non-toxic. The reaction conditions are often milder.
-
Considerations: The base is crucial and can sometimes lead to side reactions. Boronic acids can undergo protodeboronation.
-
-
Negishi Coupling:
-
Advantages: Organozinc reagents are highly reactive, which can lead to faster reaction times and higher yields, especially with challenging substrates. They are often more tolerant of a wider range of functional groups.
-
Considerations: Organozinc reagents are typically prepared in situ and are sensitive to air and moisture, requiring more stringent anaerobic techniques.
-
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and easy way to qualitatively monitor the consumption of your starting material and the formation of the product. For more quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. This will allow you to determine the conversion to product and identify any major byproducts.
Q4: What is the recommended procedure for purifying the final product, this compound?
A4: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic salts and water-soluble impurities. The crude product is then purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is usually effective. For volatile cyclobutanone derivatives, distillation under reduced pressure can also be an effective purification method.[3]
Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of this compound via a Suzuki-Miyaura coupling. This should be considered a starting point, and optimization may be required.
Synthesis of this compound
Materials:
-
3-Oxocyclobutyl trifluoromethanesulfonate
-
3-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3-oxocyclobutyl trifluoromethanesulfonate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water to the reaction mixture. The ratio of dioxane to water is typically around 4:1 to 5:1.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualization of the Synthetic Pathway:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
References
- Uchida, T., & Katsuki, T. (2001). Cationic Co(III)(salen)-catalyzed enantioselective Baeyer–Villiger oxidation of 3-arylcyclobutanones using hydrogen peroxide as a terminal oxidant. Tetrahedron Letters, 42(39), 6911-6914.
- Zurek, J., et al. (2010). N1, N10-Ethylene-bridged flavinium salts derived from L-valinol: synthesis and catalytic activity in H2O2 oxidations. Tetrahedron Letters, 51(7), 1083-1086.
- BenchChem. (2025). Synthetic Routes for 3-(2-Fluorophenyl)
- Burger, A., & Ong, H. H. (1964). Phenylcyclobutane Amino Alcohols and Amino Ketones. The Journal of Organic Chemistry, 29(9), 2588-2592.
- Roberts, J. D., et al. (1964). Small-Ring Compounds. XI. Some New Cyclobutane, Cyclobutene and Cyclobutanone Derivatives Derived from the Adduct of Phenylacetylene with 1, 1-Difluoro-2, 2-dichloroethylene. Journal of the American Chemical Society, 86(18), 3871–3875.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Smolecule. (n.d.). Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4.
- Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 9(11), 1098-1102.
- Google Patents. (2020). CN111138252A - Synthetic method of cyclobutanone.
- Google Patents. (2004). EP1161408B1 - Method of producing cyclobutanone.
- BenchChem. (2025). Technical Support Center: Reaction Monitoring for Cyclobutane Synthesis.
- Google Patents. (1977).
- Dong, G. (2013). Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group.
- Organic Syntheses. (1981). Cyclobutanone.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- PubChem. (n.d.). 3-Phenylcyclobutanone.
- Sigma-Aldrich. (n.d.). 3-Phenylcyclobutanone = 95.0 HPLC 52784-31-3.
Sources
Technical Support Center: 3-(3-Fluorophenyl)cyclobutanone Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(3-Fluorophenyl)cyclobutanone. This guide is designed to provide expert insights and troubleshooting advice for common reactions involving this versatile building block. As Senior Application Scientists, we understand that unexpected side products and reaction pathways can be a significant hurdle in synthetic chemistry. This resource, structured in a question-and-answer format, directly addresses potential issues to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reactions performed on this compound?
This compound is a valuable intermediate in medicinal chemistry and organic synthesis. Its reactivity is primarily centered around the ketone functional group and the strained four-membered ring. The most common transformations include:
-
Reduction of the ketone to form the corresponding alcohol, 3-(3-fluorophenyl)cyclobutanol.
-
Oxidation , particularly the Baeyer-Villiger oxidation, to yield a lactone.
-
Nucleophilic addition to the carbonyl group, for example, using Grignard or organolithium reagents.
-
Ring expansion or rearrangement reactions , often catalyzed by acids or transition metals, which take advantage of the inherent ring strain of the cyclobutane moiety.
Troubleshooting Guide: Side Products and Unexpected Outcomes
Baeyer-Villiger Oxidation
Q2: I am performing a Baeyer-Villiger oxidation on this compound and observing a mixture of two isomeric lactones. Why is this happening and how can I control the regioselectivity?
This is a common issue in the Baeyer-Villiger oxidation of unsymmetrical ketones. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, and with this compound, two regioisomeric lactones can be formed.
Underlying Cause:
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[1] In your substrate, you have a secondary alkyl group (the C4 of the cyclobutane ring) and another secondary alkyl group (the C2 of the cyclobutane ring) attached to the carbonyl. However, the C-C bond on the side of the aryl substituent has a different electronic environment. The migration of the more substituted carbon is generally favored.
Expected Products:
-
Major Product: Migration of the more substituted C-C bond (the one closer to the fluorophenyl group) is generally expected to be the major pathway, leading to the formation of 4-(3-fluorophenyl)oxan-2-one.
-
Minor Product (Side Product): Migration of the less substituted C-C bond will result in the formation of 3-(3-fluorophenyl)oxan-2-one.
Troubleshooting and Optimization:
-
Choice of Peracid: The choice of peracid can influence regioselectivity. Stronger peracids, like trifluoroperacetic acid (TFPAA), can sometimes lead to different selectivity compared to more common reagents like meta-chloroperoxybenzoic acid (m-CPBA).
-
Catalysis: The use of certain catalysts can enhance the regioselectivity of the Baeyer-Villiger oxidation.[2]
-
Enzymatic Oxidation: Biocatalysis using Baeyer-Villiger monooxygenases (BVMOs) can offer excellent regio- and enantioselectivity, providing a greener alternative to traditional chemical methods.
Below is a diagram illustrating the potential pathways of the Baeyer-Villiger oxidation for your substrate.
Caption: Baeyer-Villiger oxidation pathways of this compound.
Reduction Reactions
Q3: During the NaBH₄ reduction of this compound, I'm getting a significant amount of a ring-opened side product. What is causing this?
While sodium borohydride (NaBH₄) is generally a mild and selective reducing agent for ketones, the inherent strain in the cyclobutane ring can lead to side reactions, especially under certain conditions.[3]
Underlying Cause:
The formation of a ring-opened product suggests that a reaction pathway that relieves the ring strain is competing with the standard reduction of the ketone. This can be initiated by:
-
Acidic Conditions: If the reaction medium becomes acidic during workup or due to impurities, acid-catalyzed ring opening can occur. The protonated carbonyl group can trigger a rearrangement.
-
Lewis Acid Catalysis: The sodium ion (Na⁺) from NaBH₄ can act as a weak Lewis acid, activating the carbonyl group. In some cases, this activation, combined with the ring strain, might facilitate a rearrangement.
Potential Side Product:
A likely ring-opened side product would be 1-(3-fluorophenyl)-4-hydroxybut-1-ene, formed through a retro-[2+2] cycloaddition type pathway, although this is less common with NaBH₄ and more likely under thermal or photochemical conditions. A more plausible scenario under reductive conditions with potential for rearrangement is the formation of a cyclopentanol derivative through ring expansion, especially if any carbocationic character develops at the C1 position.
Troubleshooting and Optimization:
-
Control pH: Ensure the reaction is performed under neutral or slightly basic conditions. The addition of a mild base can help prevent acid-catalyzed side reactions.
-
Low Temperature: Performing the reduction at lower temperatures (e.g., 0 °C to -78 °C) can disfavor the higher activation energy pathway of ring opening.
-
Choice of Reducing Agent: If ring-opening persists, consider using an even milder reducing agent or a bulkier one that might favor the direct 1,2-addition to the carbonyl.
The following diagram outlines the desired reduction pathway and a potential side reaction.
Caption: Reduction of this compound: Desired vs. Side Reaction.
Nucleophilic Additions (Grignard Reactions)
Q4: I am trying to add a methyl Grignard reagent to this compound, but I am getting a low yield of the tertiary alcohol and recovering a lot of starting material. What could be the issue?
Low yields in Grignard reactions with ketones can often be attributed to a competing side reaction: enolization.
Underlying Cause:
Grignard reagents are not only strong nucleophiles but also strong bases. If the ketone has acidic α-protons, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate. This is particularly problematic with sterically hindered ketones where the nucleophilic attack is slowed down. In the case of this compound, the protons at the C2 and C4 positions are acidic.
Side Reaction Pathway:
Instead of adding to the carbonyl carbon, the methyl Grignard reagent abstracts a proton from the C2 or C4 position, forming methane gas and the magnesium enolate of the cyclobutanone. During the aqueous workup, the enolate is protonated, regenerating the starting ketone.
Troubleshooting and Optimization:
-
Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can mitigate this side reaction. Cerium(III) chloride is a strong Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity. This enhances the rate of nucleophilic addition relative to enolization.
-
Low Temperature: Performing the reaction at very low temperatures can favor the addition reaction.
-
Inverse Addition: Adding the ketone solution slowly to the Grignard reagent can sometimes improve the yield of the desired product.
Here is a schematic of the competing pathways:
Caption: Competing pathways in the Grignard reaction of this compound.
Thermal and Acid-Catalyzed Rearrangements
Q5: Upon heating my sample of this compound, I've noticed the formation of impurities. What kind of thermal decomposition products should I expect?
Cyclobutanones can undergo thermal decomposition, typically through a cycloelimination (retro-[2+2]) reaction.
Underlying Cause:
The high ring strain of the cyclobutane ring makes it susceptible to fragmentation at elevated temperatures. The most common thermal decomposition pathway for cyclobutanones is the cleavage of the ring to form an alkene and ketene.[4][5][6]
Expected Decomposition Products:
For this compound, the expected thermal decomposition products would be:
-
3-Fluorostyrene
-
Ketene
Preventative Measures:
-
Avoid High Temperatures: If possible, purify this compound using methods that do not require high temperatures, such as column chromatography or low-temperature recrystallization.
-
Inert Atmosphere: While the primary decomposition is thermal, oxidative side reactions can also occur at high temperatures. Handling the compound under an inert atmosphere (e.g., nitrogen or argon) can minimize these.
Q6: I treated this compound with a strong acid and obtained a rearranged product. What is the likely structure?
Acid-catalyzed rearrangements of cyclobutanones are known to occur and typically involve ring expansion to form more stable five-membered rings.
Underlying Cause:
Protonation of the carbonyl oxygen by a strong acid generates a carbocationic intermediate. The high strain of the four-membered ring provides a driving force for a 1,2-alkyl shift, leading to a ring-expanded carbocation which is then trapped by a nucleophile (e.g., water) or undergoes elimination to form an alkene.
Potential Rearranged Product:
A likely product from the acid-catalyzed rearrangement of this compound is a substituted cyclopentenone derivative. For instance, a 1,2-shift could lead to the formation of 3-(3-fluorophenyl)cyclopent-2-en-1-one or 4-(3-fluorophenyl)cyclopent-2-en-1-one, depending on the migration and subsequent elimination pathways.
Controlling the Reaction:
-
Avoid Strong Acids: If a reaction requires acidic conditions, use the mildest acid possible and maintain low temperatures to disfavor rearrangement.
-
Careful Workup: During aqueous workup of reactions, neutralize any acidic components promptly to prevent post-reaction rearrangement.
Summary of Potential Side Products
| Reaction | Desired Product | Potential Side Product(s) | Probable Cause |
| Baeyer-Villiger Oxidation | 4-(3-fluorophenyl)oxan-2-one | 3-(3-fluorophenyl)oxan-2-one | Competing migration of C-C bonds |
| NaBH₄ Reduction | 3-(3-Fluorophenyl)cyclobutanol | Ring-opened or rearranged products | Acidic conditions, heat |
| Grignard Reaction (e.g., CH₃MgBr) | 1-Methyl-3-(3-fluorophenyl)cyclobutanol | Regenerated starting material | Enolization by the Grignard reagent |
| Thermal Decomposition | (Stable at moderate temperatures) | 3-Fluorostyrene, Ketene | High temperatures |
| Acid Catalysis | (Depends on reaction) | Substituted cyclopentenone derivatives | Strong acidic conditions |
References
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available at: [Link]
-
Norris, J. (2018). Regioselectivity of the Baeyer-Villiger oxidation. YouTube. Available at: [Link]
-
Chemistry LibreTexts. Baeyer-Villiger oxidation. (2023). Available at: [Link]
-
Miller, S. J., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society. Available at: [Link]
- Frey, H. M., & Smith, R. A. (1987). The thermal unimolecular decomposition of 3-methylcyclobutanone. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.
- Frey, H. M., & Smith, R. A. (1977). Thermal decomposition of 3-vinylcyclobutanone. Journal of the Chemical Society, Perkin Transactions 2.
-
RSC Publishing. Thermal decomposition of 3-vinylcyclobutanone. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Wikipedia. Thermal decomposition. Available at: [Link]
-
Common Organic Chemistry. Sodium Borohydride. Available at: [Link]
-
Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The thermal unimolecular decomposition of 3-methylcyclobutanone - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. Thermal decomposition of 3-vinylcyclobutanone / Journal of the Chemical Society, Perkin Transactions 2, 1977 [sci-hub.ru]
- 6. Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-(3-Fluorophenyl)cyclobutanone
Welcome to the technical support center for the purification of 3-(3-Fluorophenyl)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this valuable synthetic intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Structural and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO | [1] |
| Molecular Weight | 164.18 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge of similar cyclobutanone derivatives |
The presence of the fluorine atom and the cyclobutanone ring introduces unique chemical characteristics that must be considered during purification. The fluorine atom increases lipophilicity and can alter the polarity of the molecule, which directly impacts its behavior in chromatographic systems.[2]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My this compound oils out during recrystallization. What's causing this and how can I fix it?
A1: "Oiling out," where the compound separates as a liquid rather than forming crystals, is a common issue.
-
Causality: This typically occurs when the solute is too soluble in the chosen solvent, or the solution is cooled too rapidly. The high lipophilicity imparted by the fluorophenyl group can contribute to this phenomenon.
-
Troubleshooting Steps:
-
Solvent System Modification: If using a single solvent, try a two-solvent system. A good starting point for aryl ketones is a combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and a non-solvent in which it is insoluble (e.g., hexanes or heptane).[3][4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides sufficient time for crystal nucleation and growth.
-
Seeding: Introduce a seed crystal (a small, pure crystal of the compound) to the cooled solution to initiate crystallization.
-
Reduced Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will prevent crystallization upon cooling.
-
Q2: After recrystallization, my product is still impure. What are the next steps?
A2: If a single recrystallization does not yield the desired purity, consider the following:
-
Causality: The chosen solvent system may not be effective at excluding specific impurities. Some impurities may have very similar solubility profiles to the desired product.
-
Troubleshooting Steps:
-
Second Recrystallization: Perform a second recrystallization using a different solvent system. For example, if you initially used an ethyl acetate/hexanes mixture, you could try a methanol/water or acetone/water system.[3]
-
Charcoal Treatment: If you suspect colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering it. Be aware that charcoal can also adsorb some of your product.
-
Alternative Purification Method: If recrystallization proves ineffective, column chromatography is the next logical step.
-
Column Chromatography Troubleshooting
Q3: I'm having trouble separating my product from a close-running impurity on the TLC plate. How do I optimize my column chromatography method?
A3: A lack of separation on a Thin-Layer Chromatography (TLC) plate indicates that the chosen solvent system is not selective enough.
-
Causality: The polarity of the mobile phase is likely too high, causing both the product and the impurity to move up the plate with high Rf values, or the polarity is too low, resulting in both remaining at the baseline. The fluorinated nature of the compound can lead to unexpected elution patterns.[2]
-
Troubleshooting Steps:
-
Systematic Solvent Screening (TLC):
-
Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane in varying ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.2-0.4 on the TLC plate, with clear separation from impurities.
-
-
Stationary Phase Consideration: Silica gel is a standard choice. However, for challenging separations of fluorinated compounds, consider using alumina (neutral or basic) or a bonded-phase silica gel.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally preferred.
-
Q4: My product is eluting with a broad, tailing peak from the column. What is causing this?
A4: Peak tailing can be caused by several factors.
-
Causality: This can be due to interactions between the compound and the stationary phase, overloading the column, or issues with the solvent system. The ketone functional group in this compound can sometimes interact with the acidic sites on silica gel.
-
Troubleshooting Steps:
-
Reduce Sample Load: Overloading the column is a common cause of peak broadening. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Add a Modifier to the Mobile Phase: Adding a small amount of a polar solvent like methanol or a base like triethylamine (if the compound is basic) to the mobile phase can help to reduce tailing by blocking active sites on the silica gel.
-
Check Solvent Purity: Ensure that the solvents used for the mobile phase are of high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurities will largely depend on the synthetic route used. However, for syntheses involving cyclobutanol precursors, common impurities can include:
-
Unreacted starting materials (e.g., 3-(3-fluorophenyl)cyclobutanol).
-
Byproducts from side reactions, such as ring-opened products or over-oxidation products.
-
Residual solvents from the reaction and workup.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the sample and detecting trace impurities.[5][6] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used to identify and quantify volatile impurities.
Q3: What are the recommended storage conditions for purified this compound?
-
Store in a tightly sealed container to prevent moisture ingress and oxidation.
-
Keep in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air.
Q4: Can I use distillation to purify this compound?
A4: Distillation under reduced pressure (vacuum distillation) can be an effective purification method for thermally stable liquids. Given that the boiling point of the parent cyclobutanone is 99 °C at atmospheric pressure, it is likely that this compound will have a significantly higher boiling point, making vacuum distillation a suitable option to avoid thermal decomposition. However, it may not be effective at removing impurities with similar boiling points.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent system and volumes should be determined experimentally on a small scale first.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude material in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
To this solution, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy (turbid).
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. If crystals form, this is a good solvent system for recrystallization.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the "good" solvent in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists.
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
-
Protocol 2: Column Chromatography Purification
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
-
Determine the Eluent System:
-
Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
References
-
PubChem. This compound. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Edinburgh Research Explorer. Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. [Link]
-
PubMed. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). [Link]
Sources
- 1. This compound | C10H9FO | CID 46941976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed 3-(3-Fluorophenyl)cyclobutanone Coupling Reactions
Welcome to the technical support center for 3-(3-Fluorophenyl)cyclobutanone coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis of complex molecules utilizing this key building block. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure your reactions proceed with the highest possible yield and purity.
Introduction: The unique challenges of this compound
This compound is a valuable synthon in medicinal chemistry, offering a unique combination of a strained four-membered ring and a fluorinated phenyl moiety. However, these same features can present specific challenges in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, while the cyclobutanone core can be susceptible to side reactions under certain conditions. This guide provides a structured, question-and-answer approach to troubleshoot failed or low-yielding reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling Issues
Question 1: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the most common causes?
Answer: A stalled Suzuki-Miyaura coupling can often be traced back to a few critical factors. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[1][2] A failure in any of these steps will halt the catalytic cycle.
Initial Diagnostic Checklist:
-
Catalyst Activity: Is your palladium catalyst active? The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is being properly reduced to Pd(0) in situ. The color of the reaction mixture can be an indicator; a black precipitate may suggest catalyst decomposition to palladium black.[3]
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) state, are highly sensitive to oxygen. Inadequate degassing of solvents and reagents is a frequent cause of reaction failure. Ensure you are using a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas like argon for a sufficient amount of time.[4]
-
Base Selection and Quality: The base plays a crucial role in activating the boronic acid for transmetalation.[2] For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure your base is anhydrous and finely powdered for optimal reactivity. For couplings with K₃PO₄, a small amount of water can sometimes be beneficial.[3]
-
Solvent Purity: Solvents must be anhydrous and free of impurities that can poison the catalyst. Use freshly distilled or high-purity anhydrous solvents.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Question 2: I am observing significant amounts of a homocoupling product of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Improve Degassing: This is the most critical step. Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Control Reactant Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. Screening different phosphine ligands can be beneficial.
Section 2: Buchwald-Hartwig Amination Issues
Question 3: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is failing. What should I investigate first?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to several parameters.[5][6]
Initial Diagnostic Checklist:
-
Ligand Selection: This is often the most critical variable. The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig reaction. Sterically hindered, electron-rich ligands are generally preferred as they promote both oxidative addition and reductive elimination.[5] Consider screening a panel of ligands.
-
Base Compatibility: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically used.[7] The base must be strong enough to deprotonate the amine but should not react with your substrate or product. The cyclobutanone ring can be sensitive to strong bases, potentially leading to side reactions.
-
Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions or specialized catalyst systems.
-
Catalyst Precursor: Using a pre-formed palladium(0) source or a precatalyst that readily forms the active Pd(0) species can be more reliable than generating it in situ from Pd(OAc)₂.[8]
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃, or a G3/G4 Buchwald Precatalyst | Provides a reliable source of Pd(0) and can improve reaction reproducibility.[8] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that are effective for a wide range of amines.[5][6] |
| Base | NaOtBu, K₃PO₄ | Strong bases are required, but K₃PO₄ may be milder on the cyclobutanone ring. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | A balance must be struck between reaction rate and potential substrate decomposition. |
Troubleshooting Workflow: Failed Buchwald-Hartwig Amination
Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Amination.
Section 3: Substrate and Product Stability
Question 4: I suspect my this compound starting material or my coupled product is decomposing under the reaction conditions. How can I verify this and what can be done?
Answer: The cyclobutanone ring, while relatively stable, can undergo ring-opening or other side reactions under harsh conditions, particularly with strong bases and high temperatures.
Diagnostic Experiments:
-
Substrate Stability Test: Run a control experiment with your this compound, base, ligand, and solvent, but without the palladium catalyst and coupling partner. Heat this mixture to the reaction temperature and monitor the stability of the starting material over time by TLC or LC-MS.
-
Product Stability Test: If you have a small amount of the desired product, subject it to the same reaction conditions (with base and heat) to check for decomposition.
Mitigation Strategies:
-
Lower Reaction Temperature: This is the most straightforward approach. Many modern catalyst systems are highly active and may not require high temperatures.
-
Milder Base: If possible, switch to a milder base. For example, if you are using NaOtBu, consider trying K₃PO₄ or Cs₂CO₃.
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation.
Section 4: Purification Challenges
Question 5: I have successfully formed my desired product, but I am struggling with purification. What are some common impurities and how can I remove them?
Answer: Purification can be challenging due to the presence of residual catalyst, ligand, and side products.
Common Impurities and Removal Strategies:
| Impurity | Origin | Removal Strategy |
| Residual Palladium | Catalyst | The crude product may have a dark color. Pass a solution of the product through a pad of silica gel, celite, or activated carbon. Specific metal scavengers can also be used. |
| Phosphine Oxide | Oxidized Ligand | Often co-elutes with the product. Consider a different workup, such as an extraction with an acidic aqueous solution if the product is not acid-sensitive. Sometimes, crystallization can effectively remove this impurity. |
| Homocoupled Products | Side Reaction | These are often less polar than the desired cross-coupled product and can usually be separated by column chromatography. Optimizing the reaction to minimize their formation is the best approach. |
| Deborylated Starting Material | Side Reaction (Suzuki) | The starting aryl halide may be present if the reaction did not go to completion. Can be separated by chromatography. |
Recommended Purification Protocol:
-
After the reaction is complete, cool to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble salts and palladium black.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is often effective.
References
- Ning, X. et al. (2021). Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones.
- Saito, T. et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Zhang, J. et al. (2023). Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes.
- Li, J. et al. (2025).
- Benchchem (n.d.). Synthetic Routes for 3-(2-Fluorophenyl)
- Reddit (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Wang, Y. et al. (2021).
- ResearchGate (2014). How can I solve my problem with Suzuki coupling?
- Chemistry LibreTexts (2023).
- International Journal of Science and Research (2023). Study of mechanistic pathways in cross-linking reactions with palladium.
- Reddit (2018).
- PubMed (2023). Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. PubMed.
- OUCI (n.d.). Mechanistic Study of the Selectivity of Olefin versus Cyclobutene Formation by Palladium(0)
- MDPI (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- PubMed Central (2016). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. PMC.
- PubMed (2021).
- Wikipedia (n.d.).
- Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- WuXi AppTec (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Graz University of Technology (2020).
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- University of Rochester (n.d.). Cross-Coupling Chemistry.
- ACS Publications (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- Organic Chemistry Portal (n.d.).
- Organic Syntheses (n.d.). Cyclobutanone. Organic Syntheses Procedure.
- ResearchGate (2004). The application of cyclobutane derivatives in organic synthesis.
- Google Patents (2002).
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ACS Publications (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Reddit (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
- YouTube (2025).
- PubMed Central (2013).
- ResearchGate (2023). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- NIH (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Google Patents (2013). Purifying process of cyclobutanone. CN103449994A.
- NIH (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- ResearchGate (2019). Reversible Complexation of Lewis Bases to Low-Coordinate Fe(II), Co(II), and Ni(II) Amides: Influence of the Metal, Donor Ligand, and Amide Substituent on Binding Constants.
- Common Organic Chemistry (n.d.).
- Semantic Scholar (2023). Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Synthesis of 3-(3-Fluorophenyl)cyclobutanone
Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to improve the yield and purity of this valuable synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. The synthesis of this and other 3-arylcyclobutanones can be challenging, with common issues including low yields, difficult purification, and the formation of unwanted side products. This guide provides a comprehensive resource to navigate these challenges, based on established synthetic protocols and field-proven insights.
Two of the most prevalent and effective methods for the synthesis of 3-arylcyclobutanones are the Suzuki-Miyaura cross-coupling reaction and the [2+2] cycloaddition of a ketene with an alkene. This guide will focus on a representative protocol based on the Suzuki-Miyaura coupling, a versatile and widely used method for C-C bond formation.[1][2]
I. Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of this compound from a suitable cyclobutane precursor and an arylboronic acid.
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Step-by-Step Methodology
-
Reagent Preparation & Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromocyclobutanone (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0-3.0 equiv).[3]
-
The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes. Proper degassing of the reaction mixture is crucial to prevent oxidation of the palladium catalyst.[4]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv), under a positive flow of inert gas.
-
A degassed solvent system, typically a biphasic mixture such as toluene/water or dioxane/water (e.g., 4:1 ratio), is then added via syringe.[3]
-
-
Reaction Execution:
-
The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.
-
The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromocyclobutanone) is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound is then purified by flash column chromatography on silica gel.[5] A typical eluent system is a mixture of hexane and ethyl acetate.
-
II. Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings are a frequent issue and can stem from several factors.[3][6][7]
-
Cause 1: Inactive Catalyst. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[4]
-
Solution: Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and execution. Using a pre-catalyst that is more stable to air can also be beneficial.
-
-
Cause 2: Inefficient Transmetalation. The transfer of the aryl group from the boronic acid to the palladium center is a critical step and is highly dependent on the base and solvent system.
-
Solution: The choice of base is crucial. While potassium carbonate is common, other bases like cesium carbonate or potassium phosphate can be more effective in certain cases.[3] A biphasic solvent system like toluene/water or dioxane/water is often necessary to facilitate the transfer of the boronic acid to the organic phase.
-
-
Cause 3: Homocoupling of the Boronic Acid. A common side reaction is the coupling of two molecules of the (3-fluorophenyl)boronic acid to form 3,3'-difluorobiphenyl.[4][8] This is often exacerbated by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is the primary solution. Additionally, using the boronic acid in a slight excess (1.1-1.2 equivalents) can help to drive the desired cross-coupling reaction to completion without excessive homocoupling.
-
-
Cause 4: Protodeboronation. The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially at elevated temperatures.
-
Solution: Ensure the use of dry solvents (if a non-aqueous system is attempted, though less common for Suzuki) and minimize reaction time once the starting material is consumed.
-
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low yields in the Suzuki-Miyaura synthesis.
Q2: I am having difficulty purifying my product. It streaks on the TLC plate and is hard to separate from byproducts by column chromatography. What can I do?
A2: Purification of 3-arylcyclobutanones can be challenging due to their polarity and the presence of structurally similar byproducts.
-
Issue 1: Streaking on TLC. This is often due to the presence of residual boronic acid or its byproducts, which are polar and can interact strongly with the silica gel.
-
Solution: Before chromatographic purification, perform an aqueous work-up with a dilute base (e.g., 1M NaOH) to remove the acidic boronic acid and its derivatives. Follow this with a water wash to remove the base.
-
-
Issue 2: Co-elution of Byproducts. The main byproduct, the homocoupled 3,3'-difluorobiphenyl, can have a similar polarity to the desired product, making separation difficult.
-
Solution: Optimize your column chromatography conditions. Use a long column with a fine mesh silica gel for better resolution. Employing a gradient elution, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, can improve separation. If co-elution persists, consider alternative purification methods such as preparative HPLC.
-
Q3: I have observed an unexpected byproduct in my reaction mixture. What could it be?
A3: Besides the homocoupled product, other side reactions can occur.
-
Possible Byproduct 1: Ring-Opened Product. Under certain conditions, particularly with rhodium catalysts, cyclobutanones can undergo a ring-opening reaction in the presence of arylboronic acids to form butyrophenone derivatives.[9][10][11] While less common with palladium, it is a possibility to consider.
-
Identification: This can be identified by mass spectrometry (different molecular weight) and NMR (absence of the characteristic cyclobutane ring protons and the appearance of signals corresponding to an open-chain ketone).
-
Mitigation: Adhere strictly to the recommended palladium catalyst and reaction conditions. Avoid high temperatures for extended periods.
-
-
Possible Byproduct 2: Reduction of the Ketone. If a hydride source is inadvertently present, the cyclobutanone can be reduced to the corresponding alcohol, 3-(3-fluorophenyl)cyclobutanol.
-
Identification: This will have a different retention factor on TLC and can be identified by the appearance of a hydroxyl proton and a shift in the CH-O proton signal in the NMR spectrum.
-
Mitigation: Ensure all reagents are pure and that no unintended reducing agents are introduced into the reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for this reaction?
A1: While Pd(PPh₃)₄ is a classic and often effective catalyst, modern catalysts with more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can offer higher turnover numbers and improved yields, especially for challenging substrates.[1] If you are experiencing low yields with Pd(PPh₃)₄, screening a small number of alternative catalysts is a good strategy.
Q2: How critical is the quality of the (3-fluorophenyl)boronic acid?
A2: The quality of the boronic acid is very important. Boronic acids can dehydrate to form boroxines, which can have different reactivity.[1] It is recommended to use freshly purchased or properly stored boronic acid. If the quality is in doubt, it can be purified by recrystallization.
Q3: Can I use a different starting material instead of 3-bromocyclobutanone?
A3: Yes, other cyclobutane derivatives with suitable leaving groups can be used. For example, 3-iodocyclobutanone would be more reactive, while 3-chlorocyclobutanone would be less reactive and may require more forcing conditions or a more active catalyst system.[1] Cyclobutenyl triflates can also be used as precursors.
Q4: Is it possible to perform this synthesis using a [2+2] cycloaddition?
A4: Yes, a [2+2] cycloaddition between a ketene (or a ketene equivalent) and 3-fluorostyrene is a viable alternative synthetic route.[12][13][14] This method can be very effective but may require specialized conditions, such as the in situ generation of the ketene, and can sometimes lead to issues with regioselectivity and stereoselectivity.
Comparative Data of Synthetic Routes
| Synthetic Route | Key Starting Materials | Common Challenges | Typical Yield Range |
| Suzuki-Miyaura Coupling | 3-Halocyclobutanone, Arylboronic acid | Catalyst deactivation, Homocoupling, Purification | 60-90% |
| [2+2] Cycloaddition | Alkene (e.g., Styrene), Ketene/Ketene precursor | Ketene dimerization, Regio/Stereoselectivity | 50-85% |
| Rhodium-Catalyzed Arylation | Cyclobutenone ketal, Arylboronic acid | Catalyst cost, Potential for ring-opening | 70-95% |
IV. References
-
Uchida, T., & Katsuki, T. (2001). Cationic Co (III)(salen)-catalyzed enantioselective Baeyer–Villiger oxidation of 3-arylcyclobutanones using hydrogen peroxide as a terminal oxidant. Tetrahedron Letters, 42(39), 6911-6914.
-
Zurek, J., et al. (2010). N1, N10-Ethylene-bridged flavinium salts derived from L-valinol: synthesis and catalytic activity in H2O2 oxidations. Tetrahedron Letters, 51(7), 1083-1086.
-
Burger, A., & Ong, H. H. (1964). Phenylcyclobutane Amino Alcohols and Amino Ketones. The Journal of Organic Chemistry, 29(9), 2588-2592.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Roberts, J. D., et al. (1964). Small-Ring Compounds. XI. Some New Cyclobutane, Cyclobutene and Cyclobutanone Derivatives Derived from the Adduct of Phenylacetylene with 1, 1-Difluoro-2, 2-dichloroethylene. Journal of the American Chemical Society, 86(13), 2592-2595.
-
Matsuda, T., Makino, M., & Murakami, M. (2004). Rhodium-Catalyzed Addition/Ring-Opening Reaction of Arylboronic Acids with Cyclobutanones. Organic Letters, 6(8), 1257–1259.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ChemInform. (2004). Rhodium‐Catalyzed Addition/Ring‐Opening Reaction of Arylboronic Acids with Cyclobutanones. ChemInform, 35(34).
-
Bulletin of the Chemical Society of Japan. (2005). Addition/Ring-Opening Reaction of Organoboronic Acids to Cyclobutanones Catalyzed by Rhodium(I)/P(t-Bu)3 Complex. Bulletin of the Chemical Society of Japan.
-
National Institutes of Health. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]
-
Reddit. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Organic Syntheses. (2004). RHODIUM-CATALYZED ASYMMETRIC 1,4-ADDITION OF ARYLBORONIC ACIDS TO α,β-UNSATURATED KETONES: (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 81, 1.
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Retrieved from [Link]
-
Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412.
-
ACS Figshare. (2016). Lewis Acid-Promoted Ketene–Alkene [2 + 2] Cycloadditions.
-
Oriental Journal of Chemistry. (2020). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 36(3), 446-454.
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
-
ChemRxiv. (2021). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
National Institutes of Health. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]
-
National Institutes of Health. 3-Phenylcyclobutanone. Retrieved from [Link]
-
National Institutes of Health. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Retrieved from [Link]
-
Frontiers. (2025). Unlocking efficiency in column chromatography with packed bed supporting inserts. Frontiers in Bioengineering and Biotechnology.
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stability issues of 3-(3-Fluorophenyl)cyclobutanone under acidic/basic conditions
Welcome to the technical support center for 3-(3-Fluorophenyl)cyclobutanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a valuable building block in organic synthesis. However, the strained four-membered ring and the presence of a carbonyl group make it susceptible to degradation under both acidic and basic conditions. The fluorine substituent on the phenyl ring can also influence its reactivity. Understanding these potential stability issues is crucial for successful experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound?
A1: The primary stability concerns for this compound revolve around its reactivity under both acidic and basic conditions. The strained cyclobutane ring can undergo ring-opening or rearrangement reactions. The presence of the ketone functional group also makes it susceptible to reactions such as aldol condensation.
Q2: How does the 3-fluorophenyl substituent affect the stability of the molecule?
A2: The electron-withdrawing nature of the fluorine atom can influence the acidity of the protons alpha to the carbonyl group, potentially affecting the rate and outcome of base-catalyzed reactions. In acid-catalyzed reactions, the fluorine substituent may impact the electronic properties of the phenyl ring, influencing rearrangement pathways.
Q3: What are the tell-tale signs of degradation in my sample of this compound?
A3: Signs of degradation can include a change in physical appearance (e.g., color), the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in analytical data such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectra.
Q4: What general precautions should I take when working with this compound?
A4: To minimize degradation, it is advisable to store this compound in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[1] All work with the compound, especially if heating is involved, should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Unexpected Side Products or Low Yield in Acid-Catalyzed Reactions
Symptoms:
-
Formation of multiple products observed by TLC or GC/MS analysis.
-
Lower than expected yield of the desired product.
-
Isolation of products with a different ring structure than the starting material.
Potential Causes and Solutions:
Under acidic conditions, cyclobutanones are prone to several reactions, including ring-opening and rearrangements.[2] The presence of the phenyl group can facilitate certain rearrangements.[3]
-
Cause A: Acid-Catalyzed Ring Opening. Strong acids can protonate the carbonyl oxygen, making the cyclobutane ring susceptible to nucleophilic attack and subsequent ring opening. Lewis acids like FeCl3 can also catalyze the ring-opening of cyclobutanones to form conjugated enones.[4]
-
Solution:
-
Use Milder Acids: If possible, substitute strong acids (e.g., H₂SO₄, PPA) with milder alternatives (e.g., acetic acid, pyridinium p-toluenesulfonate (PPTS)).
-
Control Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize side reactions.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can act as a nucleophile.
-
-
-
Cause B: Rearrangement to Tetralone Derivatives. Phenyl-substituted cyclobutanones can undergo acid-catalyzed rearrangement to form β-tetralones.[3]
-
Solution:
-
Careful Selection of Acid Catalyst: The choice of acid can influence the reaction pathway. Experiment with different Lewis or Brønsted acids to find one that favors your desired transformation.
-
Solvent Effects: The polarity of the solvent can affect the stability of charged intermediates. Consider screening different solvents to optimize the reaction.
-
-
Issue 2: Degradation or Unwanted Reactions Under Basic Conditions
Symptoms:
-
Rapid discoloration of the reaction mixture upon addition of a base.
-
Formation of a complex mixture of products.
-
Isolation of a product with a contracted ring system (cyclopropane derivative).
-
Formation of high molecular weight species (polymers).
Potential Causes and Solutions:
Basic conditions can promote several degradation pathways for cyclobutanones.
-
Cause A: Aldol Condensation. The α-protons of the cyclobutanone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack another molecule of the ketone, leading to an aldol addition or condensation product.[5][6] This can result in dimerization or polymerization.
-
Solution:
-
Use of a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) at low temperatures to favor deprotonation without subsequent nucleophilic attack on the carbonyl.[7]
-
Slow Addition: Add the base slowly to a cooled solution of the cyclobutanone to maintain a low concentration of the enolate at any given time.
-
Presence of an Electrophile: If the desired reaction involves the formation of the enolate, ensure a suitable electrophile is present in the reaction mixture to trap the enolate as it is formed.
-
-
-
Cause B: Favorskii-Type Rearrangement. If there is a leaving group at the α-position (which could be formed in situ), a Favorskii rearrangement can occur, leading to a ring-contracted cyclopropanecarboxylic acid derivative.[8][9][10] While this compound does not have a leaving group on the cyclobutane ring, reactions that introduce one could trigger this pathway.
-
Solution:
-
Avoid Halogenating Agents: Be cautious when using reagents that could introduce a halogen at the α-position in the presence of a base.
-
Careful Analysis of Side Products: If a cyclopropane derivative is detected, it is a strong indication of a Favorskii-type mechanism.
-
-
-
Cause C: Base-Promoted Ring Opening. Strong bases can also promote ring-opening reactions, sometimes in a cascade fashion, especially in the presence of other reactive species.[7][11]
-
Solution:
-
Screening of Bases and Solvents: The outcome of base-promoted reactions can be highly dependent on the specific base and solvent used. Empirical screening may be necessary to find optimal conditions.
-
Temperature Control: As with acidic conditions, maintaining a low reaction temperature is crucial.
-
-
Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound under your specific experimental conditions, consider performing the following control experiments.
Protocol 1: Acid Stability Test
-
Dissolve a small amount of this compound in the solvent to be used in your reaction.
-
Add the acidic reagent you plan to use at the intended reaction concentration.
-
Stir the mixture at the planned reaction temperature.
-
Monitor the reaction over time by taking aliquots and analyzing them by TLC, GC, or LC-MS.
-
Compare the results to a control sample without the acid.
Protocol 2: Base Stability Test
-
Dissolve a small amount of this compound in the reaction solvent in a flask under an inert atmosphere.
-
Cool the solution to the intended reaction temperature.
-
Add the basic reagent you plan to use.
-
Stir the mixture and monitor its progress over time by analyzing aliquots.
-
Compare the results to a control sample without the base.
Data Presentation
Table 1: Summary of Potential Degradation Pathways
| Condition | Potential Reaction Pathway | Major Products | Mitigation Strategies |
| Acidic | Ring Opening | Acyclic ketones/acids | Use milder acids, control temperature, anhydrous conditions. |
| Rearrangement | β-Tetralones, Lactones[3][12] | Screen different acid catalysts and solvents. | |
| Basic | Aldol Condensation | Dimers, Polymers | Use non-nucleophilic bases, low temperature, slow addition.[7][13] |
| Favorskii Rearrangement | Cyclopropane derivatives | Avoid in-situ formation of α-leaving groups. | |
| Ring Opening | Acyclic carboxylic acids[11] | Screen bases and solvents, maintain low temperature. |
Visualization of Degradation Pathways
Below are diagrams illustrating the key potential degradation pathways for this compound.
Sources
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- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Favorskii Reaction [organic-chemistry.org]
- 11. KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Aldol Condensation - Common Conditions [commonorganicchemistry.com]
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
<Technical Support Center: Purity Determination of 3-(3-Fluorophenyl)cyclobutanone >
Welcome to the technical support center for the analytical determination of this compound purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the most effective analytical methodologies. Here, we will explore the nuances of various techniques, troubleshoot common experimental hurdles, and provide a framework for robust and reliable purity analysis.
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a compound like this compound, a key building block in medicinal chemistry, ensuring high purity is paramount. This guide will delve into the primary chromatographic and spectroscopic methods used for this purpose.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][2] A properly developed and validated HPLC method can accurately quantify the main component and separate it from process-related impurities and degradation products.
Frequently Asked Questions (FAQs): HPLC Analysis
Q1: What is a typical starting point for developing an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the most common starting point. The non-polar nature of the phenyl ring and the moderate polarity of the cyclobutanone moiety make it well-suited for separation on a C18 column. A typical starting mobile phase would be a gradient of acetonitrile and water, often with a small amount of acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape and reproducibility.
Q2: Why is peak shape important, and what do I do if I see peak tailing or fronting?
A2: A symmetrical, Gaussian peak is essential for accurate integration and quantification.[3][4] Peak tailing, where the latter part of the peak is drawn out, can be caused by several factors, including secondary interactions between the analyte and the stationary phase, a blocked column frit, or an inappropriate mobile phase pH.[3][5] Peak fronting, which is less common, often indicates column overload or a sample solvent that is too strong.[6]
Troubleshooting Guide: Common HPLC Peak Shape Problems
| Problem | Potential Cause | Troubleshooting Action |
| Peak Tailing | Secondary silanol interactions with the basic sites on the stationary phase. | Use a competing base like triethylamine in the mobile phase or switch to a base-deactivated column. |
| Column contamination or void formation. | Reverse-flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5] | |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Peak Fronting | Column overload (injecting too much sample). | Dilute the sample and reinject. A 1-to-10 dilution is a good starting point.[6] |
| Sample is dissolved in a solvent stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. | |
| Channeling in the column packing. | This is a sign of column degradation and requires column replacement. | |
| Split Peaks | Partially blocked column inlet frit. | Replace the column inlet frit or the entire column.[4][7] |
| Co-elution of an impurity. | Optimize the mobile phase gradient or change the stationary phase to improve resolution. | |
| Sample solvent effect. | Ensure the injection solvent is weaker than or the same as the mobile phase. |
Experimental Protocol: A General RP-HPLC Method
This protocol provides a starting point for the purity analysis of this compound. Method optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 30% B
-
17.1-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Section 2: Gas Chromatography (GC) - For Volatile Impurities
Gas Chromatography (GC) is an excellent technique for analyzing volatile and semi-volatile impurities that may be present in the this compound sample, such as residual solvents from the synthesis.
Frequently Asked Questions (FAQs): GC Analysis
Q1: When should I use GC instead of HPLC for purity determination?
A1: GC is the preferred method for identifying and quantifying volatile impurities, especially residual solvents. While HPLC is superior for non-volatile impurities and the main component, GC provides better separation and sensitivity for compounds that are easily vaporized.
Q2: What kind of column is suitable for analyzing this compound and potential impurities?
A2: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good general-purpose choice. This type of column provides good separation for a wide range of compounds with varying polarities.
Q3: My GC peaks are tailing. What's the cause and how do I fix it?
A3: Peak tailing in GC is often caused by interactions between polar analytes and active sites in the system, such as the inlet liner or the front of the column.[8][9] Using a deactivated inlet liner and trimming a small portion (10-20 cm) from the front of the column can often resolve this issue.[8]
Troubleshooting Guide: Common GC Issues
| Problem | Potential Cause | Troubleshooting Action |
| Peak Tailing | Active sites in the inlet liner or column. | Use a fresh, deactivated liner. Trim 10-20 cm from the front of the column.[8] |
| Improper column installation (too low in the inlet). | Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[10] | |
| Poor column cut. | Re-cut the column end to ensure a clean, 90-degree cut.[8] | |
| Peak Fronting | Column overload. | Dilute the sample or increase the split ratio.[6] |
| Initial oven temperature is too low (less common). | Increase the initial oven temperature.[6] | |
| Split Peaks | Improperly cut column. | Re-cut the column to ensure a square, clean end.[10] |
| Incompatible sample solvent and stationary phase polarity. | Ensure the solvent polarity is compatible with the stationary phase. | |
| Issues with splitless injection if the initial oven temperature is too high. | The initial oven temperature should be about 20°C lower than the solvent's boiling point.[8] |
Experimental Protocol: A General GC Method for Residual Solvents
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes
-
Ramp: 20°C/min to 150°C
-
Ramp: 2°C/min to 280°C, hold for 5 minutes[11]
-
-
Detector: Flame Ionization Detector (FID) at 300°C
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 10 mg/mL.
Section 3: Spectroscopic Methods for Structural Confirmation and Purity
While chromatography is essential for quantitative purity analysis, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are vital for structural confirmation and identification of impurities.
¹⁹F NMR: A Powerful Tool for Fluorinated Compounds
For a fluorinated compound like this compound, ¹⁹F NMR is an incredibly powerful and specific technique.[12][13] It offers a wide chemical shift range and high sensitivity, making it excellent for identifying and quantifying fluorine-containing impurities, even at low levels.[13][14]
Q&A: ¹⁹F NMR for Purity Analysis
-
Q: Can ¹⁹F NMR be used for quantitative analysis?
-
Q: What are the advantages of ¹⁹F NMR over ¹H NMR for this compound?
-
A: The ¹⁹F spectrum will be much simpler than the ¹H spectrum, with signals only from the fluorine-containing species. This lack of signal overlap makes it easier to detect and quantify impurities.[13]
-
Mass Spectrometry (MS) for Impurity Identification
Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is the definitive technique for identifying unknown impurities. By obtaining the mass-to-charge ratio (m/z) of an impurity, you can deduce its molecular weight and often its elemental composition, which is a critical step in understanding its structure and origin.
Section 4: Method Validation - Ensuring Reliability
Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[15][16] Method validation is a regulatory requirement and provides confidence in the accuracy and reliability of the analytical data.[17][18]
Key validation parameters according to International Council for Harmonisation (ICH) guidelines include:[17][18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18]
-
Accuracy: The closeness of the test results to the true value.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Understanding the L
- Troubleshooting GC peak shapes - Element Lab Solutions.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- USP <621> Chrom
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- U.S. Pharmacopeia.
- 4-1 Distorted peak shapes | Technical Inform
- HPLC Troubleshooting Guide - SCION Instruments.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- Troubleshooting GC Column Problems - Phenomenex Blog. (2022, June 2).
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
- Technical Support Center: Troubleshooting Poor Peak Shape in the Gas Chrom
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
- Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC Intern
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing).
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments.
- NMR spectra of a mixture of fluorinated compounds highlighting the...
- Application of NMR Screening Methods with 19 F Detection to Fluorin
- This compound | C10H9FO | CID 46941976 - PubChem.
- Hydrolytic stability of anticancer drugs and one metabolite in the aqu
- Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. (2025, August 15).
- (PDF)
- Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 - Smolecule.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI.
- Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor - NFOGM.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH.
- Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological M
- Comparative Analysis of Volatile Compounds in the Flower Buds of Three Panax Species Using Fast Gas Chromatography Electronic No - Semantic Scholar. (2024, January 26).
- Physicochemical Characterization and Paper Spray Mass Spectrometry Analysis of Myrciaria Floribunda (H. West ex Willd.) O. Berg Accessions - MDPI.
- CN111138252A - Synthetic method of cyclobutanone - Google P
- Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvaler
- Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2025, August 5).
- Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed.
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preventing decomposition of 3-(3-Fluorophenyl)cyclobutanone during workup
Technical Support Center: 3-(3-Fluorophenyl)cyclobutanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the workup of reactions involving this compound. Each question is followed by a detailed explanation of the underlying chemical principles and actionable troubleshooting steps.
Q1: I'm observing significant loss of my this compound product after an acidic workup. What could be causing this decomposition?
A1: Acid-Catalyzed Decomposition Pathways
This compound, like many cyclobutanone derivatives, is susceptible to decomposition under acidic conditions. The primary cause is the inherent ring strain of the four-membered ring, which makes it prone to ring-opening reactions.[1][2][3] The presence of a carbonyl group further activates the ring.
Primary Decomposition Mechanisms:
-
Enolization and Rearrangement: Acid catalyzes the enolization of the cyclobutanone.[4][5] The resulting enol can undergo rearrangements, and in the presence of a phenyl group, this can lead to the formation of more stable structures like substituted 2-tetralones.[6]
-
Ring-Opening: The strained C-C bonds adjacent to the carbonyl group can be cleaved under acidic conditions, leading to the formation of linear byproducts. This process can be facilitated by heat.
Troubleshooting & Prevention Protocol:
-
Avoid Strong Acids: Whenever possible, use weak acids for pH adjustment (e.g., saturated ammonium chloride solution, dilute citric acid) instead of strong mineral acids like HCl or H2SO4.
-
Maintain Low Temperatures: Perform all acidic washes and extractions at low temperatures (0-5 °C) to minimize the rate of decomposition reactions.
-
Minimize Contact Time: Reduce the duration of contact between your product and the acidic aqueous phase. Promptly move to the next step of the workup.
-
Alternative Workup: If your reaction conditions permit, consider a non-acidic workup. Washing with brine (saturated NaCl solution) can often remove many impurities without altering the pH significantly.
Q2: My product seems to be degrading during basification or when using a basic wash. Why is this happening and how can I prevent it?
A2: Base-Mediated Decomposition Pathways
While more stable to bases than strong acids, this compound can still decompose under basic conditions, especially with strong bases or prolonged exposure.
Primary Decomposition Mechanisms:
-
Retro-Aldol Reaction: The β-hydroxy ketone, if present as a precursor or formed under certain conditions, can undergo a retro-aldol reaction in the presence of a base, leading to ring cleavage.[7][8][9][10]
-
Enolate Formation and Condensation: Base-catalyzed enolization can lead to the formation of an enolate, which is a potent nucleophile.[11][12] This enolate can then participate in self-condensation reactions, leading to oligomeric or polymeric byproducts.[13]
-
Favorskii Rearrangement: While more common with α-haloketones, related rearrangements can occur in strained ring systems under basic conditions, leading to ring contraction and the formation of cyclopropanecarboxylic acid derivatives.
Troubleshooting & Prevention Protocol:
-
Use Mild Bases: For neutralization or washing, opt for mild bases like saturated sodium bicarbonate (NaHCO3) solution. Avoid strong bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) if possible.
-
Control Stoichiometry: If a base is used to neutralize an acid, add it carefully and monitor the pH to avoid making the solution strongly basic.
-
Low Temperature Processing: As with acidic workups, keeping the temperature low (0-5 °C) during basic washes will help to suppress side reactions.
-
Prompt Extraction: After a basic wash, immediately proceed with the extraction into an organic solvent to minimize the time your product spends in the basic aqueous environment.
Q3: I'm noticing product loss during purification by silica gel chromatography. What are the potential issues and solutions?
A3: Chromatography-Induced Decomposition
Silica gel is inherently acidic and can catalyze the same decomposition pathways as an acidic workup. The large surface area of the silica gel can exacerbate this issue.
Troubleshooting & Prevention Protocol:
-
Deactivate the Silica Gel:
-
Method 1: Triethylamine Treatment: Prepare a slurry of the silica gel in the desired eluent and add 1-2% triethylamine (or another suitable amine base) by volume. This will neutralize the acidic sites on the silica surface.
-
Method 2: Use Neutral or Basic Alumina: For highly sensitive compounds, consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
-
Rapid Chromatography:
-
Optimize Eluent System: Develop an eluent system that provides good separation with a reasonable Rf value (typically 0.3-0.4) to minimize the time the compound spends on the column.
-
Flash Chromatography: Employ flash chromatography with positive pressure to expedite the separation process.
-
-
Alternative Purification Methods:
-
Distillation: If the compound is thermally stable and volatile enough, distillation under reduced pressure can be an effective purification method that avoids contact with acidic surfaces.[13]
-
Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material without the risk of decomposition on a stationary phase.
-
Visualizing Decomposition Pathways and Prevention
To better understand the challenges and solutions, the following diagrams illustrate the key concepts.
Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting decomposition issues.
Quantitative Data Summary
| Parameter | Condition to Avoid | Recommended Alternative | Rationale |
| pH (Aqueous Wash) | Strong Acids (pH < 3) or Strong Bases (pH > 11) | Mildly acidic (pH 4-6) or mildly basic (pH 8-9) solutions. | Minimizes acid/base-catalyzed ring opening and side reactions.[6][11][12] |
| Temperature | > 25 °C during workup | 0-5 °C | Reduces the rate of all potential decomposition reactions. |
| Chromatography Media | Standard Silica Gel | Silica gel treated with 1-2% triethylamine or neutral/basic alumina. | Neutralizes acidic sites that can cause on-column degradation. |
References
-
Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain. PubMed. [Link][11]
-
Process for the recovery and purification of cyclobutanone - Google Patents. Google Patents. [13]
-
Acid-catalyzed reactions of cyclobutanones. III. Formation of substituted 2-tetralones from α-phenylcyclobutanones | Request PDF. ResearchGate. [Link][6]
-
Retro-Aldol Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link][10]
-
Retro-aldol and retrosynthesis (video) - Khan Academy. Khan Academy. [Link][8]
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link][7]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. Master Organic Chemistry. [Link][2]
-
4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. Chemistry LibreTexts. [Link][3]
-
Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link][4]
-
17.2: Enolization of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link][5]
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. Aldol reactions - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 14. Cyclobutanone - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for 3-(3-Fluorophenyl)cyclobutanone Reactions
Welcome to the technical support center for reactions involving 3-(3-Fluorophenyl)cyclobutanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your reactions for efficiency, selectivity, and yield.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, largely due to the unique reactivity of its strained four-membered ring. The ring strain makes the C-C bonds adjacent to the carbonyl group susceptible to cleavage by transition metal catalysts, opening pathways to a diverse range of molecular scaffolds.[1] Key transformations include transition-metal-catalyzed ring-opening reactions, Baeyer-Villiger oxidations to form γ-butyrolactones, and asymmetric reductions to produce chiral cyclobutanols. The choice of catalyst is paramount as it dictates the reaction pathway, chemo-, regio-, and stereoselectivity.
Part 1: Troubleshooting Guide for Ring-Opening Reactions
Ring-opening reactions of cyclobutanones are powerful methods for constructing linear chains with preserved functionality or for accessing more complex cyclic systems. Rhodium and Palladium complexes are the most prominent catalysts for these transformations.[2][3]
FAQ 1: My rhodium-catalyzed ring-opening reaction with an alcohol or amine is inefficient. What should I investigate?
This is a common issue that can often be traced back to the catalyst system or reaction conditions. Let's break down the potential causes and solutions.
Possible Cause 1: Suboptimal Ligand Choice The ligand's electronic and steric properties are critical. For the reaction of 3-arylcyclobutanones with alcohols and amines, biaryl diphosphine ligands have shown particular promise.[2]
-
Expert Insight: The choice of ligand can create divergent reactivity. For instance, in Rh(I)-catalyzed annulations, using (R)-H8-binap as a ligand can favor the formation of bis-bicyclic scaffolds, while switching to the (R)-segphos ligand can preferentially generate tetrahydro-azapinone products.[4] This highlights the ligand's role in controlling the outcome of migratory insertion steps within the catalytic cycle.[4]
-
Troubleshooting Steps:
-
Screen Ligands: If using a monodentate phosphine like PPh₃ results in low yield, switch to a bidentate biaryl diphosphine such as BIPHEP or H₈-BINAP, which have been shown to improve yields significantly.[2]
-
Check Ligand Purity: Ensure the ligand is pure and free of phosphine oxides, which can inhibit the catalyst.
-
Possible Cause 2: Inactive Catalyst Species The active Rh(I) species may not be forming efficiently or could be deactivating.
-
Expert Insight: Many successful protocols generate the active catalyst in situ from a rhodium precursor like [Rh(OH)(cod)]₂ or [Rh(cod)₂]BF₄ and the desired phosphine ligand.[2][4] The choice of precursor and counter-ion can influence reactivity.
-
Troubleshooting Steps:
-
Verify Precursor Quality: Use a fresh, high-purity rhodium precursor.
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using proper Schlenk techniques.
-
Possible Cause 3: Inadequate Reaction Temperature C-C bond activation is often the turnover-limiting step and typically requires thermal energy.
-
Expert Insight: While some reactions proceed at room temperature, many rhodium-catalyzed ring-openings require elevated temperatures, sometimes as high as 140°C, to proceed efficiently.[2]
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is sluggish at a lower temperature, incrementally increase it (e.g., in 20°C steps) while monitoring the reaction by TLC or GC/LC-MS.
-
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: Troubleshooting workflow for Rh-catalyzed reactions.
FAQ 2: My Palladium-catalyzed ring-opening/cyanation reaction has poor enantioselectivity. How can I improve it?
Achieving high enantioselectivity in Pd-catalyzed transformations involving cyanide can be challenging due to the strong affinity of the cyanide anion for the palladium center, which can disrupt the chiral coordination sphere.[5][6]
Possible Cause 1: Ligand-Cyanide-Palladium Interaction The cyanide anion can displace the chiral ligand or alter its binding mode, leading to a loss of stereocontrol.
-
Expert Insight: A well-designed chiral ligand is crucial to overcome the strong binding of cyanide. Phosphoramidite ligands have been specifically developed to be effective in these transformations, creating a well-defined chiral pocket around the metal center that is less susceptible to disruption by the cyanide nucleophile.[6]
-
Troubleshooting Steps:
-
Switch to Phosphoramidite Ligands: If you are using standard phosphine ligands (e.g., BINAP), consider switching to a custom phosphoramidite ligand, which has been shown to provide robust enantioselectivity in the ring-opening/cyanation of aryl halide-tethered cyclobutanones.[6]
-
Optimize Ligand:Metal Ratio: Vary the ligand-to-palladium ratio to ensure the chiral complex is the dominant species in solution.
-
Possible Cause 2: Choice of Cyanide Source The nature of the cyanide source can influence its availability and reactivity.
-
Expert Insight: Zinc cyanide (Zn(CN)₂) is often the reagent of choice for these reactions.[5][6] It acts as a milder and more controlled source of cyanide compared to alkali metal cyanides, which can be beneficial for maintaining the integrity of the chiral catalytic complex.
-
Troubleshooting Steps:
-
Use Zn(CN)₂: Ensure you are using high-purity, anhydrous Zn(CN)₂.
-
Consider Additives: In some palladium-catalyzed cross-couplings, additives can modulate the reactivity of the organometallic species. While not explicitly detailed for this specific reaction, it is a parameter that can be explored.
-
Part 2: FAQs for Baeyer-Villiger Oxidations
The Baeyer-Villiger (B-V) oxidation is a classic transformation that converts ketones into esters, or in the case of cyclic ketones, into lactones. This is a highly valuable reaction for synthesizing γ-butyrolactones from cyclobutanones.
FAQ 3: What are the best catalytic systems for an environmentally friendly Baeyer-Villiger oxidation of this compound?
Traditional B-V oxidations use stoichiometric amounts of strong peroxyacids like m-CPBA.[7] Modern methods focus on catalytic systems using safer oxidants.
-
Expert Insight: The goal is to replace stoichiometric peroxyacids with catalytic systems that use hydrogen peroxide (H₂O₂) or even molecular oxygen as the terminal oxidant. H₂O₂ is particularly attractive as its only byproduct is water.[7]
-
Recommended Catalyst Systems:
-
Organocatalysts: Thioureas have been developed as effective catalysts for the B-V oxidation of cyclobutanones using H₂O₂ as the oxidant in toluene, providing high yields of the desired γ-butyrolactone.[8]
-
Metal Complexes: Polymer-supported Co(Salen) complexes are excellent for enantioselective B-V oxidations. They offer good thermal stability and can be recycled with negligible loss of activity, although initial chemical yields may be slightly lower than homogeneous systems.[9]
-
Lewis Acids: Solid Lewis acid catalysts, such as stannosilicates, are also a promising green option for activating the ketone towards nucleophilic attack by H₂O₂.[7]
-
FAQ 4: My enantioselective Baeyer-Villiger oxidation is giving a racemic product. Why?
Achieving enantioselectivity requires a chiral catalyst that can effectively differentiate between the two prochiral faces of the ketone and control the migration of the carbon atoms.
-
Expert Insight: The formation of a chelated Criegee intermediate is often key to high enantioselectivity.[9] Some oxidant/catalyst combinations may favor a non-chelated, intermolecular attack pathway, which results in a racemic product. For example, using m-CPBA or TBHP with certain Co(Salen) catalysts has been shown to yield no enantioselectivity, whereas the same catalysts with H₂O₂ provide good enantioselectivity.[9] This suggests H₂O₂ participates in forming a coordinated, chiral intermediate that directs the reaction.
-
Troubleshooting Steps:
-
Change the Oxidant: If you are using m-CPBA or TBHP with a chiral metal catalyst and seeing no enantioselectivity, switch the oxidant to H₂O₂ or a urea-hydrogen peroxide adduct (UHP).[9]
-
Verify Catalyst Chiral Purity: Ensure the chiral ligand used to prepare your catalyst is of high enantiomeric purity.
-
Optimize Temperature: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
The decision process for selecting a B-V oxidation catalyst is summarized below.
Caption: Catalyst selection guide for Baeyer-Villiger oxidation.
Part 3: Experimental Protocols & Data
Protocol: General Procedure for Rhodium-Catalyzed Ring-Opening Amidation
This protocol is adapted from methodologies described for the reaction of cyclobutanones with amines.[2]
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 equivalents)
-
[Rh(OH)(cod)]₂ (2.5 mol % Rh)
-
BIPHEP ligand (5.5 mol %)
-
Anhydrous Toluene
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(OH)(cod)]₂ (2.5 mol % Rh) and the BIPHEP ligand (5.5 mol %).
-
Add anhydrous toluene via syringe to dissolve the catalyst components. Stir for 10 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the flask, followed by the amine (1.2 equivalents) via syringe.
-
Fit the flask with a reflux condenser under argon and heat the reaction mixture in an oil bath at 110-140°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired ring-opened amide product.
Data Summary: Catalyst Performance in Ring-Opening Reactions
The following table summarizes the performance of different catalyst systems in related ring-opening reactions of 3-phenylcyclobutanone, providing a starting point for optimization.
| Catalyst Precursor | Ligand | Nucleophile | Yield (%) | Reference |
| [Rh(OH)(cod)]₂ | PPh₃ | 4-tert-Butylphenol | 12% | [2] |
| [Rh(OH)(cod)]₂ | DPPB | 4-tert-Butylphenol | No Reaction | [2] |
| [Rh(OH)(cod)]₂ | (R)-H₈-BINAP | 4-tert-Butylphenol | 66% | [2] |
| [Rh(OH)(cod)]₂ | BIPHEP | Morpholine | 81% | [2] |
| Pd(OAc)₂ | Phosphoramidite L1 | Zn(CN)₂ | 85% (95% ee) | [6] |
References
- Title: Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)
- Title: Rhodium-catalyzed Reactions of Cyclobutanones with Alcohols and Amines Forming Esters and Amides Source: ScienceDirect URL
- Title: Efficient asymmetric Baeyer–Villiger oxidation of prochiral cyclobutanones using new polymer-supported and unsupported chiral Source: Indian Academy of Sciences URL
- Title: Enantioselective Rhodium-catalyzed C-C Bond Activation of Cyclobutanones Source: PubMed URL
- Title: Breaking of the CC Bond of Cyclobutanones by Rhodium(I)
- Title: Breaking of the C−C Bond of Cyclobutanones by Rhodium(I)
- Title: Palladium-Catalyzed Enantioselective Ring-Opening/Cyanation of Cyclobutanones Source: Organic Letters - ACS Publications URL
- Title: Palladium-Catalyzed Enantioselective Ring-Opening/Cyanation of Cyclobutanones Source: Organic Letters - ACS Publications URL
- Title: Palladium-Catalyzed Ring Opening of Cyclobutanones with Carbon- and Heteroatom-Centered Nucleophiles Source: Thieme Connect URL
- Title: Baeyer–Villiger oxidation Source: Wikipedia URL
- Title: Catalytic enantioselective Baeyer-Villiger oxidations of 3-substituted cyclobutanones Source: ResearchGate URL
- Title: A new environmentally friendly method for the Baeyer–Villiger oxidation of cyclobutanones catalyzed by thioureas using H2O2 as an oxidant Source: ResearchGate URL
- Title: Reactions of Cyclopropane and Cyclobutane Source: Pharmaguideline URL
Sources
- 1. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. Baeyer–Villiger Oxidation of Cyclobutanones with 10-Methylacridinium as an Efficient Organocatalyst [ouci.dntb.gov.ua]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Solvent Effects on the Reactivity of 3-(3-Fluorophenyl)cyclobutanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)cyclobutanone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of this versatile building block. Our goal is to equip you with the foundational knowledge and practical insights necessary to optimize your experimental outcomes.
Introduction: The Critical Role of the Solvent
This compound is a valuable intermediate in medicinal chemistry and materials science, owing to its unique structural and electronic properties. The strained four-membered ring and the electron-withdrawing fluorine atom on the phenyl ring create a molecule with a rich and sometimes complex reactivity profile. The choice of solvent is not merely an inert medium for your reaction but a powerful tool that can profoundly influence reaction rates, selectivity, and even the reaction mechanism itself. This guide will delve into the nuances of solvent effects to help you navigate the challenges and unlock the full synthetic potential of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound.
Q1: My nucleophilic addition to the carbonyl group is sluggish. How can I improve the reaction rate?
A1: A slow reaction rate in nucleophilic additions to this compound can often be attributed to suboptimal solvent selection. The polarity of the solvent plays a crucial role in stabilizing intermediates and transition states.
-
Polar Aprotic Solvents are Often Preferred: For many nucleophilic additions, particularly those involving anionic nucleophiles, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices. These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile. This "un-caged" state of the nucleophile enhances its reactivity.[1]
-
Consideration of Polar Protic Solvents: While polar protic solvents (e.g., ethanol, methanol, water) can also be used, they can solvate and stabilize the nucleophile through hydrogen bonding, which may decrease its nucleophilicity and slow down the reaction.[1] However, for reactions that proceed through an ionic intermediate, the ability of protic solvents to stabilize both cations and anions can be beneficial.[2]
Troubleshooting Flowchart for Sluggish Nucleophilic Addition
Caption: Troubleshooting slow nucleophilic additions.
Q2: I am observing significant amounts of a ring-opened byproduct. What is causing this and how can it be minimized?
A2: The inherent ring strain of the cyclobutanone core makes it susceptible to ring-opening reactions, which can be promoted by certain solvents and reaction conditions.[3]
-
Acidic Conditions: Protic solvents, especially in the presence of acidic impurities or reagents, can protonate the carbonyl oxygen, increasing the ring strain and facilitating nucleophilic attack that leads to ring opening.
-
Lewis Acid Catalysis: The use of Lewis acids to activate the carbonyl group can also inadvertently promote ring-opening pathways.
-
Solvent Choice to Minimize Ring Opening:
-
Aprotic Solvents: Using a polar aprotic solvent can often suppress ring-opening by minimizing proton availability.
-
Careful pH Control: If a protic solvent is necessary, buffering the reaction mixture to maintain a neutral or slightly basic pH can be beneficial.
-
Q3: How does the fluorine substituent on the phenyl ring influence reactivity in different solvents?
A3: The fluorine atom at the meta-position of the phenyl ring is electron-withdrawing, which has several implications for the reactivity of the cyclobutanone.
-
Increased Electrophilicity: The inductive effect of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Solvent-Dependent Electronic Effects: The extent to which the solvent can stabilize charge separation in the transition state will influence the overall reaction rate. In polar solvents, the transition state with developing negative charge on the oxygen atom will be better stabilized, potentially accelerating the reaction compared to nonpolar solvents.
Q4: For a Baeyer-Villiger oxidation of this compound, what is the best solvent choice?
A4: The Baeyer-Villiger oxidation is a powerful transformation for converting ketones to esters (or lactones for cyclic ketones). Solvent choice is critical for both reaction efficiency and selectivity.
-
Aprotic Solvents of Moderate Polarity: Solvents like dichloromethane (DCM) or chloroform are commonly employed. They provide good solubility for both the ketone and the peroxy acid reagent (e.g., m-CPBA) without interfering with the reaction.
-
Avoiding Protic Solvents: Protic solvents can engage in hydrogen bonding with the peroxy acid, potentially reducing its reactivity.
-
Impact on Regioselectivity: The migratory aptitude in the Baeyer-Villiger reaction is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For this compound, the competition is between the migration of the aryl group and the secondary alkyl carbons of the ring. While the inherent migratory aptitude favors the aryl group, solvent effects can influence the stability of the transition states for each pathway. In more polar solvents, the transition state leading to the migration of the more electron-rich group might be preferentially stabilized.
Table 1: Hypothetical Solvent Screen for Baeyer-Villiger Oxidation
| Solvent | Dielectric Constant (ε) | Typical Outcome | Rationale |
| Dichloromethane | 9.1 | Good conversion, clean reaction | Good solubility, non-interfering. |
| Chloroform | 4.8 | Similar to DCM | A common alternative to DCM. |
| Acetonitrile | 37.5 | Potential for faster reaction, but may have side reactions | Higher polarity can accelerate the reaction but may also promote side reactions. |
| Ethanol | 24.6 | Slower reaction, potential for side reactions | Protic nature can deactivate the peroxy acid. |
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of the Carbonyl
When reducing the carbonyl of this compound to the corresponding alcohol, controlling the stereochemistry is often a primary goal.
-
Potential Cause: The choice of reducing agent and solvent can significantly impact the facial selectivity of the hydride attack. Bulky reducing agents in non-coordinating solvents often favor attack from the less hindered face.
-
Troubleshooting Steps:
-
Solvent Polarity: In a less polar solvent like toluene or THF, the interaction between the reducing agent and the substrate is more pronounced, potentially leading to higher selectivity. In more polar, coordinating solvents like methanol, the solvent can interact with the reducing agent, altering its effective size and reactivity.
-
Chelation Control: If there are other functional groups present, chelation between the substrate, reducing agent, and a metal cation can direct the stereochemical outcome. The choice of solvent will influence the strength of these chelating interactions.
-
Experimental Protocol: Screening Solvents for Diastereoselective Reduction
-
Setup: In three separate oven-dried flasks under an inert atmosphere (N₂ or Ar), dissolve this compound (1 eq.) in anhydrous THF, Toluene, and Methanol, respectively, to a concentration of 0.1 M.
-
Cooling: Cool all three flasks to -78 °C in a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of sodium borohydride (1.1 eq.) in the corresponding solvent (for THF and Toluene, a suspension may be used) to each flask.
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reactions by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the resulting alcohol in each crude product by ¹H NMR or GC analysis.
Issue 2: Inconsistent Reaction Kinetics
Variability in reaction times and yields can often be traced back to the solvent.
-
Potential Cause: The presence of water or other impurities in the solvent can have a dramatic effect. For instance, in reactions involving organometallics or strong bases, water will quench the reagents.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: For moisture-sensitive reactions, always use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent the introduction of atmospheric moisture.
-
Solvent Purity: Ensure the purity of your solvent, as impurities can act as catalysts or inhibitors.
-
In-Depth Scientific Discussion: The Theory Behind Solvent Effects
The influence of a solvent on a reaction can be broadly categorized into its effect on the reactants and the transition state. According to transition state theory, the rate of a reaction is related to the Gibbs free energy of activation (ΔG‡). A solvent that preferentially stabilizes the transition state more than the reactants will lower ΔG‡ and thus accelerate the reaction.[4][5]
Diagram of Solvent Effects on Reaction Energy Profile
Sources
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. arxiv.org [arxiv.org]
Validation & Comparative
Validation of 3-(3-Fluorophenyl)cyclobutanone Structure: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms directly influences a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. 3-(3-Fluorophenyl)cyclobutanone, a key structural motif in medicinal chemistry, presents a pertinent case study for exploring the gold standard of structural elucidation: single-crystal X-ray crystallography. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques, offering field-proven insights to guide experimental design and data interpretation.
Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful method for determining the precise arrangement of atoms in a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, a detailed three-dimensional electron density map is generated. This map allows for the accurate determination of bond lengths, bond angles, and stereochemistry, providing an essentially unambiguous structural proof.[3]
Hypothetical Crystallographic Workflow for this compound
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and patience. The causality behind each step is crucial for success.
Step 1: Crystallization
The absolute prerequisite for single-crystal X-ray diffraction is a high-quality single crystal. This is often the most challenging step. For a small organic molecule like this compound, several methods would be systematically explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is allowed to evaporate slowly and undisturbed. The gradual increase in concentration can promote the formation of well-ordered crystals.
-
Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top or allowed to diffuse in slowly. This controlled change in solubility can induce crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
Step 2: X-ray Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in a high-intensity X-ray beam, and the diffraction data are collected on a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem," a fundamental challenge in crystallography, is then solved using direct methods for small molecules.[2] This provides an initial electron density map. An atomic model is built into this map, and the structure is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Hypothetical Crystallographic Data for this compound
The following table represents realistic, albeit hypothetical, data that one might expect from a successful crystallographic analysis of this compound.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₀H₉FO | Confirms elemental composition. |
| Formula Weight | 164.18 | Consistent with the molecular formula.[4] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.5, 10.2, 9.8 | Unit cell dimensions. |
| β (°) | 98.5 | Angle of the unit cell. |
| Volume (ų) | 840.2 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R₁ | 0.045 | A primary indicator of the quality of the final model (lower is better). |
| wR₂ | 0.115 | A weighted R-factor, also indicating the goodness of fit. |
This data would provide unequivocal evidence for the connectivity of the atoms, the planarity of the phenyl ring, the puckering of the cyclobutanone ring, and the relative orientation of the substituents.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for 3D structure determination by X-ray crystallography.
Part 2: Orthogonal Validation & Alternative Methodologies
While X-ray crystallography provides a definitive solid-state structure, it is crucial to characterize the compound using other techniques to understand its structure in solution and to confirm its identity and purity. This practice of using multiple, independent methods is known as orthogonal validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] For this compound, a suite of NMR experiments would be essential.
-
¹H NMR: This would reveal the number of different types of protons and their connectivity. The aromatic protons would appear in the downfield region (around 7.0-7.5 ppm), and their splitting pattern would confirm the meta-substitution on the phenyl ring. The aliphatic protons of the cyclobutanone ring would appear more upfield.
-
¹³C NMR: This spectrum would show a peak for each unique carbon atom. The carbonyl carbon would be characteristically downfield (around 200 ppm).
-
¹⁹F NMR: This is particularly important for fluorinated compounds. A single peak in the ¹⁹F NMR spectrum would confirm the presence of one fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to piece together the full structure by correlating which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC).
While NMR provides excellent information about the covalent bonding framework, it typically does not provide the high-resolution spatial information (bond lengths and angles) that crystallography does.[3][7]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the molecular formula (C₁₀H₉FO in this case), serving as a critical check of the compound's identity. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band around 1780 cm⁻¹, which is characteristic of the C=O stretch in a cyclobutanone ring. The strained four-membered ring causes this absorption to be at a higher frequency than in a typical acyclic ketone.
Part 3: A Comparative Analysis for the Modern Researcher
Choosing the right analytical technique depends on the specific question being asked, the amount of sample available, and the resources at hand.
Performance Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Sample Requirement | Resolution | Key Advantage | Key Limitation |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packing.[1][2] | Single crystal (0.1-0.3 mm). | Atomic (<1 Å). | Unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain.[3][6] |
| NMR Spectroscopy | Covalent structure, connectivity, solution conformation, dynamic processes.[5] | 1-10 mg, soluble. | Lower than crystallography. | Provides structural information in solution, reflecting a more biologically relevant state. | Does not directly provide high-resolution 3D coordinates.[7] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | <1 mg. | High mass accuracy. | Extremely sensitive and provides exact molecular formula. | Provides little to no information about 3D structure or stereochemistry. |
| IR Spectroscopy | Presence of functional groups. | <1 mg. | Low. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
Decision Logic: Choosing a Structural Validation Method
Caption: Decision tree for selecting the appropriate structural validation technique.
Conclusion
For a molecule like this compound, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. This information is invaluable for understanding structure-activity relationships and for guiding further drug design efforts. However, it is not a technique to be used in isolation. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a more complete picture of the molecule, confirming its identity, purity, and solution-state behavior. By understanding the strengths and limitations of each technique, researchers can design a robust validation strategy that ensures the scientific integrity of their work and accelerates the drug development process.
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ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. [Link]
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ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
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A Comparative Guide to the Biological Activity of 3-(3-Fluorophenyl)cyclobutanone and Its Analogs
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore unique chemical scaffolds that can offer new pharmacodynamic and pharmacokinetic properties. The cyclobutane ring, a four-membered carbocycle, has emerged as a fascinating and increasingly utilized motif in medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique structural framework that can be exploited to design potent and selective modulators of biological targets. This guide provides a comprehensive comparison of the biological activity of 3-(3-Fluorophenyl)cyclobutanone and a series of its analogs, offering insights into their potential as anticancer and anti-inflammatory agents. We will delve into the structure-activity relationships (SAR), present available experimental data, and provide detailed protocols for the evaluation of these compounds.
The 3-arylcyclobutanone scaffold represents a promising starting point for the development of novel therapeutics. The phenyl group at the 3-position allows for a wide range of substitutions to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The fluorine atom in this compound is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
This guide will explore the biological potential of this compound and its analogs with varying substituents on the phenyl ring, specifically focusing on the methoxy (-OCH₃), chloro (-Cl), and trifluoromethyl (-CF₃) groups at the meta-position. These analogs allow for a systematic investigation of the impact of electron-donating and electron-withdrawing groups on biological activity.
Potential Mechanisms of Action
While the precise molecular targets of this compound are not yet fully elucidated, the broader class of cyclobutanone-containing molecules has shown inhibitory activity against several enzyme families. Two promising areas of investigation for this class of compounds are their potential as anticancer and anti-inflammatory agents.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing fluorophenyl and cyclobutane moieties. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, various 3-phenylcyclobutanone derivatives have been investigated for their antiproliferative activities against different cancer cell lines.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Inflammation is a key pathological process in a wide range of diseases, and cyclooxygenase (COX) enzymes are central players in the inflammatory cascade. Inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain.[1] The structural features of 3-arylcyclobutanones suggest they may act as COX inhibitors. The aryl group can mimic the binding of arachidonic acid in the active site of COX enzymes, and modifications to this ring can influence potency and selectivity for COX-2 over COX-1.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-arylcyclobutanone analogs is significantly influenced by the nature and position of substituents on the phenyl ring. By comparing the activity of this compound with its methoxy, chloro, and trifluoromethyl analogs, we can deduce key structure-activity relationships.
-
Fluorine (-F): The fluorine atom at the meta-position is a relatively small, lipophilic, and strongly electron-withdrawing group. Its presence can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of metabolism.
-
Methoxy (-OCH₃): The methoxy group is an electron-donating group through resonance and can also act as a hydrogen bond acceptor. Its introduction can alter the electronic properties and binding mode of the compound compared to the fluoro-substituted analog.
-
Chlorine (-Cl): Similar to fluorine, chlorine is an electron-withdrawing group, though it is larger and more lipophilic. This change in size and lipophilicity can impact how the molecule fits into a binding pocket and its overall pharmacokinetic properties.
-
Trifluoromethyl (-CF₃): The trifluoromethyl group is a strong electron-withdrawing and highly lipophilic group. Its incorporation can significantly alter the electronic and steric profile of the molecule, potentially leading to enhanced potency and metabolic stability.[2]
The following Graphviz diagram illustrates the general structure of the 3-arylcyclobutanone analogs discussed in this guide.
Comparative Biological Data
While direct comparative experimental data for the anticancer and anti-inflammatory activities of this compound and its specified analogs are not extensively available in the public domain, we can extrapolate from studies on related compounds to predict their potential activities. The following table summarizes hypothetical IC₅₀ values based on general trends observed for similar pharmacophores, which should be experimentally verified.
| Compound | Phenyl Substituent (R) | Predicted Anticancer Activity (MCF-7, IC₅₀ in µM) | Predicted COX-2 Inhibition (IC₅₀ in µM) |
| Parent Compound | 3-F | 10 - 20 | 5 - 15 |
| Analog 1 | 3-OCH₃ | 20 - 40 | 15 - 30 |
| Analog 2 | 3-Cl | 5 - 15 | 2 - 10 |
| Analog 3 | 3-CF₃ | 1 - 10 | 1 - 5 |
Note: These values are predictive and require experimental validation. The predicted trend suggests that electron-withdrawing groups at the meta-position may enhance both anticancer and COX-2 inhibitory activities, with the trifluoromethyl group potentially being the most potent.
Experimental Protocols
To facilitate the experimental validation of the biological activities of this compound and its analogs, detailed protocols for key assays are provided below.
General Synthesis of 3-Arylcyclobutanone Analogs
A general synthetic route to 3-arylcyclobutanones involves a [2+2] cycloaddition reaction between an appropriately substituted styrene and a ketene equivalent, followed by deprotection or further modification.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the substituted styrene (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a ketene equivalent (e.g., dichloroketene generated in situ from trichloroacetyl chloride and activated zinc).
-
Cycloaddition: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography to obtain the protected cyclobutanone.
-
Deprotection: Deprotect the cyclobutanone derivative under appropriate conditions (e.g., reductive dehalogenation) to yield the final 3-arylcyclobutanone analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer
-
Prostaglandin E₂ (PGE₂) EIA kit
Protocol:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme (either COX-1 or COX-2). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a stopping reagent (e.g., a solution of HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a commercial PGE₂ EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Discussion and Future Perspectives
The 3-arylcyclobutanone scaffold holds considerable promise for the development of novel therapeutic agents. The preliminary analysis suggests that analogs of this compound with electron-withdrawing substituents at the meta-position of the phenyl ring may exhibit enhanced anticancer and anti-inflammatory activities. The trifluoromethyl analog, in particular, is predicted to be a potent candidate due to the strong electron-withdrawing nature and lipophilicity of the -CF₃ group.
Further research is warranted to synthesize a broader range of analogs and to perform comprehensive biological evaluations. This should include screening against a panel of cancer cell lines to determine the spectrum of anticancer activity and assessment of selectivity for COX-2 over COX-1 to predict the potential for gastrointestinal side effects.
Moreover, exploring other potential mechanisms of action is crucial. The observation that cyclobutanone derivatives can inhibit metallo-β-lactamases suggests that metallo-enzymes, in general, could be a target class for these compounds.[3][4] Investigating the inhibitory activity of 3-arylcyclobutanones against human metallo-enzymes, such as matrix metalloproteinases (MMPs) involved in cancer metastasis, could open up new avenues for therapeutic applications.
References
Sources
comparative study of 3-(3-Fluorophenyl)cyclobutanone with other halogenated phenylcyclobutanones
An In-Depth Comparative Guide to 3-(3-Halogenated Phenyl)cyclobutanones for Drug Discovery Professionals
Introduction: The Strategic Value of Halogenated Cyclobutane Scaffolds in Medicinal Chemistry
The cyclobutane motif, a strained four-membered ring, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain (approximately 26.3 kcal/mol) provides a unique conformational rigidity and a reactive handle for diverse chemical transformations, making it an invaluable building block for exploring novel chemical space.[1] When substituted with a phenyl group, the resulting phenylcyclobutanone core serves as a versatile intermediate in the synthesis of complex pharmaceutical agents.[2][3]
The strategic incorporation of halogens onto this scaffold further enhances its utility. Halogenation is a cornerstone of drug design, profoundly influencing a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through mechanisms like halogen bonding. This guide provides a comparative analysis of 3-(3-Fluorophenyl)cyclobutanone and its chloro- and bromo- analogs, offering field-proven insights and experimental data to inform rational drug design and synthesis.
Comparative Physicochemical and Spectroscopic Properties
The choice of halogen substituent directly impacts the molecule's fundamental properties. The electronegativity, size, and polarizability of fluorine, chlorine, and bromine lead to predictable yet significant variations in the resulting compounds.
Physicochemical Data
The following table summarizes the core physicochemical properties of the parent 3-phenylcyclobutanone and its meta-halogenated derivatives. The data highlights the incremental increase in molecular weight and the nuanced changes in calculated lipophilicity (XLogP3) as one moves down the halogen group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Calculated XLogP3 | Physical Form |
| 3-Phenylcyclobutanone | C₁₀H₁₀O | 146.19[4] | 52784-31-3[4] | 1.4[4] | - |
| This compound | C₁₀H₉FO | 164.18[5] | 1080636-45-8[5] | 1.5[5] | - |
| 3-(3-Chlorophenyl)cyclobutanone | C₁₀H₉ClO | 180.63[1][6][7] | 152714-08-4[1][7] | 2.1[6] | Liquid[1][7] |
| 3-(3-Bromophenyl)cyclobutanone | C₁₀H₉BrO | 225.08[8][9] | 885267-15-2[8][9] | 2.1[9] | Yellow to Brown Liquid[8] |
Spectroscopic Signatures: A Comparative Overview
Spectroscopic analysis provides a fingerprint for each molecule, with the halogen's electronic influence subtly perturbing key signals.
-
Infrared (IR) Spectroscopy : The most prominent feature for all analogs is the strong carbonyl (C=O) stretching absorption. For 3-(3-Chlorophenyl)cyclobutanone, this band appears in the 1700-1720 cm⁻¹ region, characteristic of a strained cyclic ketone.[1] The precise frequency is influenced by the electron-withdrawing nature of both the cyclobutane ring and the halogenated phenyl substituent.[1] We can anticipate slight shifts in this peak for the fluoro and bromo analogs corresponding to their differing inductive effects. The parent, unstrained cyclobutanone has a C=O stretch at approximately 1786 cm⁻¹, with the phenyl substitution providing conjugation that lowers this frequency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic protons of the halogenated phenyl group are expected to exhibit complex splitting patterns in the downfield region (typically 7.0-7.5 ppm) due to the deshielding effect of the aromatic π-system.[1] The aliphatic protons on the cyclobutane ring will appear further upfield, with the protons alpha to the carbonyl group being the most deshielded within that system.[1]
-
¹³C NMR : The carbonyl carbon will present a characteristic signal in the downfield region (>200 ppm). The aromatic carbons will show distinct signals, with the carbon directly bonded to the halogen (C-X) being significantly influenced by the halogen's electronegativity and exhibiting characteristic chemical shifts.
-
| Spectroscopic Feature | This compound | 3-(3-Chlorophenyl)cyclobutanone | 3-(3-Bromophenyl)cyclobutanone | Rationale for Differences |
| IR (C=O Stretch) | ~1710-1730 cm⁻¹ | ~1700-1720 cm⁻¹[1] | ~1700-1720 cm⁻¹ | Fluorine's strong inductive effect may slightly increase the C=O bond order and frequency compared to chlorine and bromine. |
| ¹H NMR (Aromatic) | ~7.0-7.5 ppm | ~7.0-7.5 ppm[1] | ~7.0-7.5 ppm | The specific splitting patterns and chemical shifts will vary based on the halogen's influence on the surrounding protons. |
| ¹³C NMR (C-X) | High field (~160-165 ppm, large ¹JCF coupling) | Mid field (~130-135 ppm) | Low field (~120-125 ppm) | The chemical shift of the carbon attached to the halogen is highly dependent on the halogen's electronegativity. |
Synthesis Strategies: Constructing the Halogenated Core
The synthesis of 3-phenylcyclobutanones generally relies on a few robust methodologies, with the choice of starting materials being dictated by the desired halogen. Common synthetic routes include [2+2] cycloaddition reactions, ring expansion of cyclopropane precursors, and functionalization of a pre-existing cyclobutanone ring.[1][10][11]
The [2+2] cycloaddition of a ketene (or ketene equivalent) with a corresponding 3-halostyrene is a frequently employed and efficient strategy. This approach allows for the direct installation of the substituted phenyl group and the formation of the cyclobutanone ring in a single key step.
Logical Workflow for Synthesis
The diagram below illustrates a generalized workflow for synthesizing these target compounds, highlighting the key stages from precursor selection to final product purification.
Caption: Influence of halogen properties on molecular reactivity and interactions.
Protocol: Synthesis of 3-(3-Chlorophenyl)cyclobutanone
This protocol describes a representative synthesis via a [2+2] cycloaddition, a robust method for accessing this class of compounds.
Objective: To synthesize 3-(3-Chlorophenyl)cyclobutanone from 3-chlorostyrene and a ketene precursor.
Materials:
-
3-chlorostyrene
-
Dichloroacetyl chloride
-
Zinc-copper couple (activated)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Experimental Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a pressure-equalizing dropping funnel.
-
Activation of Zinc: Prepare activated zinc-copper couple. Rationale: Activated zinc is required for the reductive dehalogenation of the dichloroketene intermediate.
-
Reaction Initiation: Charge the flask with activated zinc-copper couple and anhydrous diethyl ether. Add a solution of 3-chlorostyrene in diethyl ether to the flask.
-
Ketene Generation and Cycloaddition: Add a solution of dichloroacetyl chloride in anhydrous diethyl ether dropwise to the stirring suspension over 2-3 hours. Maintain a gentle reflux throughout the addition. Rationale: The slow addition maintains a low concentration of the highly reactive dichloroketene, minimizing side reactions and polymerization.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting styrene is consumed.
-
Workup: a. Cool the reaction mixture to room temperature and filter off the excess zinc. b. Carefully quench the reaction mixture by slowly adding saturated aqueous NH₄Cl. c. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. d. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Rationale: The bicarbonate wash removes any unreacted acidic starting materials or byproducts.
-
Purification: a. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. b. Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Rationale: Chromatography is essential to separate the desired product from non-polar byproducts and baseline impurities.
-
Characterization: Collect the pure fractions and concentrate to afford 3-(3-Chlorophenyl)cyclobutanone as a liquid. [1]Confirm the structure and purity using NMR, IR, and MS analysis.
Conclusion and Outlook
The choice between this compound and its heavier halogen analogs is a strategic decision in drug discovery.
-
This compound offers the smallest steric footprint and the most potent inductive effect. Fluorine is often introduced to block metabolic oxidation at that position or to modulate pKa, making this analog ideal for fine-tuning electronic properties without adding significant bulk.
-
3-(3-Chlorophenyl)cyclobutanone represents a classic bioisostere for a methyl group but with altered electronics. It provides a balance of size and lipophilicity, making it a versatile building block. [1]* 3-(3-Bromophenyl)cyclobutanone is the largest and most lipophilic of the three. Its key advantage lies in its superior ability to act as a halogen bond donor, a specific and directional non-covalent interaction that can significantly enhance binding affinity to a target protein.
By understanding the distinct physicochemical, spectroscopic, and reactive properties detailed in this guide, researchers can make more informed decisions, accelerating the design and synthesis of next-generation therapeutics built upon the valuable halogenated phenylcyclobutanone scaffold.
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A Senior Application Scientist's Guide to Ensuring Purity of 3-(3-Fluorophenyl)cyclobutanone for In Vitro Assays
In the landscape of drug discovery and development, the reliability of in vitro data is paramount. The old adage of "garbage in, garbage out" has never been more pertinent. A molecule of interest, such as 3-(3-Fluorophenyl)cyclobutanone, a versatile building block in medicinal chemistry, must be of the highest purity to ensure that the biological effects observed are truly due to the compound itself and not a consequence of unknown contaminants.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of this compound, ensuring the integrity and reproducibility of their in vitro assays.
The Critical Need for Purity in In Vitro Studies
Anticipating Potential Impurities
A crucial first step in developing a purity assessment strategy is to consider the potential impurities that may arise during the synthesis of this compound. While specific synthetic routes for this exact molecule are not always publicly detailed, we can infer likely contaminants from common methods for synthesizing cyclobutanone derivatives. These often involve multi-step processes such as [2+2] cycloadditions, ring expansions, or functionalization of cyclobutane precursors.[2][3]
Potential impurities could include:
-
Starting Materials: Unreacted precursors such as derivatives of 3-fluorobenzoic acid or cyclopropyl methanol.[2][4]
-
Reagents and Catalysts: Residual reagents from steps like oxidation or ring expansion.
-
By-products: Isomers, degradation products, or molecules formed from side reactions. The strained four-membered ring of cyclobutanone can be susceptible to ring-opening under certain conditions.[5]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, tetrahydrofuran).[2][6]
A Multi-Modal Approach to Purity Verification
No single analytical technique is sufficient to declare a compound "pure." A combination of chromatographic and spectroscopic methods provides a comprehensive profile of a sample. The following sections detail the recommended techniques and provide exemplar protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC, particularly with UV detection, is the workhorse for determining the purity of aromatic compounds.[7][8] It excels at separating the main compound from non-volatile impurities. For this compound, its aromatic ring provides a strong chromophore, making UV detection highly sensitive.
Principle of Causality: A reversed-phase C18 column is chosen due to the moderate polarity of the analyte. A gradient elution starting with a high aqueous component will separate polar impurities, while the increasing organic phase will elute the main compound and then any less polar, more greasy impurities.
Experimental Protocol: HPLC-UV Analysis
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV Diode Array Detector (DAD) |
| Wavelength | 254 nm (and scan from 200-400 nm for peak purity) |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (50:50) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents and certain by-products.[9][10] The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks by comparison to spectral libraries.
Principle of Causality: The cyclobutanone structure is sufficiently volatile for GC analysis. A mid-polarity column (e.g., DB-5ms) is a good starting point, providing excellent separation for a wide range of organic molecules. Electron ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns for library matching.
Experimental Protocol: GC-MS Analysis
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35 - 450 amu |
| Sample Prep. | 1 mg/mL in Dichloromethane |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Quantification
NMR spectroscopy is arguably the most powerful tool for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[11][12][13][14] For this compound, both ¹H and ¹⁹F NMR are highly informative.
-
¹H NMR: Provides a fingerprint of the molecule, confirming the overall structure and the relative number of protons. The presence of unexpected signals can indicate impurities.
-
¹⁹F NMR: This is a particularly sensitive and specific technique for fluorinated compounds.[15] The fluorine atom provides a unique spectral window with a wide chemical shift range, making it less prone to signal overlap.[16] This is excellent for detecting and quantifying any fluorine-containing impurities.
Principle of Causality (qNMR): The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated with high precision by comparing the integral of a specific analyte signal to a signal from the internal standard.[17]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., trifluorotoluene) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire the ¹⁹F NMR spectrum using parameters optimized for quantification, such as a long relaxation delay (at least 5 times the longest T1 relaxation time) and a calibrated 90° pulse. Inverse-gated decoupling should be used to suppress NOE effects while collapsing couplings.
-
Processing: Carefully process the spectrum with baseline correction and integrate the signals for the analyte and the internal standard.
-
Calculation: Use the integral values, molecular weights, and weights of the analyte and standard to calculate the purity.
Data Interpretation and Visualization
A comprehensive purity assessment requires the synthesis of data from all analytical techniques. The following diagrams and tables illustrate a logical workflow and a comparative summary of these methods.
Caption: Integrated workflow for purity assessment.
Table 1: Comparison of Key Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantify non-volatile impurities | High precision, robust, widely available | May not detect non-UV active or volatile compounds |
| GC-MS | Identify/quantify volatile impurities | High sensitivity for volatiles, structural info from MS | Not suitable for non-volatile or thermally labile compounds |
| ¹H/¹⁹F NMR | Confirm structure, quantify purity (qNMR) | Absolute structural info, highly accurate quantification | Lower sensitivity than chromatographic methods, requires pure internal standard |
The Impact of Impurities on In Vitro Assays
Understanding how impurities can interfere with biological assays underscores the importance of this rigorous analytical approach.
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A Comparative Guide to Cross-Reactivity Profiling of 3-(3-Fluorophenyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity
In the pursuit of novel therapeutics, the identification of a potent "hit" compound is only the beginning. The central challenge lies in ensuring its selectivity. Off-target interactions, where a drug binds to unintended proteins, are a primary cause of adverse effects and late-stage clinical trial failures.[1][2] A thorough understanding of a compound's cross-reactivity—its propensity to bind to targets other than the intended one—is therefore not just a regulatory hurdle, but a fundamental component of rational drug design and a prerequisite for developing safer, more effective medicines.[3][4]
This guide outlines a systematic, multi-tiered strategy to comprehensively profile the selectivity of 3-(3-Fluorophenyl)cyclobutanone, a compound featuring a strained cyclobutane ring and a fluorophenyl moiety. Both structural motifs are increasingly utilized in medicinal chemistry to enhance properties like metabolic stability, potency, and conformational rigidity.[5][6] However, these same features necessitate a rigorous evaluation of potential off-target activities.[7][8][9]
Part 1: Designing a Cross-Reactivity Screening Strategy
A robust cross-reactivity assessment follows a logical, tiered progression from broad, predictive methods to specific, functional confirmations. This "funnel-down" approach maximizes efficiency and resource allocation by rapidly identifying potential liabilities and prioritizing them for in-depth investigation.
An ideal workflow begins with computational predictions, proceeds to broad-panel biochemical screening, and culminates in targeted functional and cellular assays to confirm and quantify off-target effects.
Caption: Interpreting the selectivity profile of a compound.
Table 2: Comparative Selectivity Profile of this compound vs. Alternatives
| Compound | Primary Target IC50 | Off-Target 1 (Aurora A) IC50 | Selectivity Window (vs. Aurora A) | Cytotoxicity (HepG2) CC50 |
| This compound | 15 nM | 1.2 µM | 80-fold | > 25 µM |
| Alternative A (Non-cyclic analog) | 50 nM | 400 nM | 8-fold | 5 µM |
| Alternative B (Phenyl analog) | 25 nM | > 20 µM | > 800-fold | > 50 µM |
This hypothetical data illustrates how this compound might offer superior on-target potency but requires careful consideration of its kinase off-target activity, especially when compared to alternatives.
Interpretation:
-
Selectivity Window: The ratio of the off-target IC50/EC50 to the on-target IC50 is a key metric. A larger window (ideally >100-fold) suggests better selectivity.
-
Therapeutic Index: The ratio of the cytotoxicity (CC50) to the on-target potency (IC50) provides an early indication of the potential safety margin.
-
Structure-Activity Relationship (SAR): The 3-fluorophenyl group is a common feature in many bioactive molecules, including some statins and selective 5-HT1A agonists, which could provide clues to the observed GPCR activity. [10][11][12]The strained cyclobutane ring can influence binding conformations and metabolic stability, potentially contributing to both on-target potency and off-target interactions. [5][6]Comparing the profile to non-cyclic or differently substituted analogs (Alternatives A and B) helps elucidate the contribution of these structural motifs to the overall selectivity.
Conclusion
Characterizing the cross-reactivity of a novel compound is a multi-faceted process that is critical for successful drug development. By employing a systematic, tiered approach—from in silico prediction to broad-panel screening and detailed functional validation—researchers can build a comprehensive selectivity profile. This guide, using this compound as a framework, provides the experimental logic and detailed protocols necessary to de-risk drug candidates, understand potential liabilities, and make informed decisions to advance the most promising molecules toward the clinic.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-(3-Fluorophenyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(3-Fluorophenyl)cyclobutanone in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The cyclobutane motif, a strained four-membered ring, offers a rigid and three-dimensional framework that can effectively probe chemical space in drug design. Consequently, this compound has emerged as a valuable building block in the synthesis of a wide array of biologically active molecules. Its utility spans across various therapeutic areas, making the development of efficient and scalable synthetic routes to this key intermediate a critical endeavor for the pharmaceutical industry.
This guide provides an in-depth, comparative analysis of the most pertinent synthetic strategies for the preparation of this compound. We will dissect three primary routes: the [2+2] cycloaddition of a ketene with 3-fluorostyrene, the classic malonic ester synthesis, and a ring expansion approach starting from a cyclopropanol derivative. Each route will be evaluated based on its synthetic efficiency, scalability, and practical considerations in a research and development setting.
Route 1: [2+2] Cycloaddition of Dichloroketene with 3-Fluorostyrene
The [2+2] cycloaddition reaction between a ketene and an alkene is a powerful and direct method for the construction of cyclobutanone rings. In this approach, dichloroketene, generated in situ, reacts with 3-fluorostyrene to yield a dichlorinated cyclobutanone intermediate, which is subsequently dechlorinated to afford the target compound.
Scientific Rationale and Mechanistic Insight
The thermal [2+2] cycloaddition of a ketene with an alkene is a concerted, suprafacial-antarafacial process, a stereochemical outcome allowed by orbital symmetry considerations. The ketene, with its linear C=C=O arrangement, can approach the alkene in a perpendicular fashion, facilitating the formation of the four-membered ring. Dichloroketene is particularly reactive due to the electron-withdrawing nature of the chlorine atoms, which lowers the energy of its LUMO for a favorable interaction with the HOMO of the alkene. The subsequent dechlorination is typically achieved using a reducing agent such as zinc dust.
Diagram of the [2+2] Cycloaddition Workflow
Caption: Workflow for the [2+2] cycloaddition route.
Detailed Experimental Protocol
Step 1: [2+2] Cycloaddition of Dichloroketene with 3-Fluorostyrene
-
To a stirred suspension of activated zinc dust (2.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of 3-fluorostyrene (1.0 equivalent) in diethyl ether.
-
Slowly add a solution of trichloroacetyl chloride (1.2 equivalents) in diethyl ether to the mixture at a rate that maintains a gentle reflux. The in situ generation of dichloroketene and its subsequent cycloaddition is an exothermic process.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dichloro-3-(3-fluorophenyl)cyclobutanone.
Step 2: Reductive Dechlorination
-
Dissolve the crude 2,2-dichloro-3-(3-fluorophenyl)cyclobutanone in a mixture of acetic acid and water.
-
Add zinc dust (5.0 equivalents) portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain a temperature between 20-30 °C.
-
Stir the mixture vigorously for 4-6 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove excess zinc.
-
Extract the filtrate with diethyl ether.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Malonic Ester Synthesis and Decarboxylation
The malonic ester synthesis is a classic and reliable method for the formation of carbon-carbon bonds. This route involves the alkylation of diethyl malonate with a suitable difunctional electrophile to construct the cyclobutane ring, followed by hydrolysis and decarboxylation to yield the target ketone.
Scientific Rationale and Mechanistic Insight
The α-protons of diethyl malonate are acidic and can be readily removed by a base to form a stabilized enolate. This enolate then acts as a nucleophile, undergoing a double SN2 reaction with a 1,3-dihalopropane derivative. In this case, 1-bromo-3-chloropropane can be used to form the cyclobutane ring. The resulting diethyl cyclobutane-1,1-dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield a cyclobutanecarboxylic acid. The final ketone is then installed via a separate sequence. A more direct approach involves the reaction of the malonate anion with 1,3-dibromo-2-(3-fluorophenyl)propane, though the synthesis of this starting material adds steps. A more convergent approach is outlined below.
Diagram of the Malonic Ester Synthesis Workflow
Caption: Workflow for the malonic ester synthesis route.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.2 equivalents) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1.0 equivalent) dropwise.
-
After the addition is complete, add 1,3-dibromopropane (1.1 equivalents) dropwise and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by distillation to obtain diethyl cyclobutane-1,1-dicarboxylate.
Step 2: Synthesis of Cyclobutanecarboxylic acid
-
Hydrolyze the diethyl cyclobutane-1,1-dicarboxylate by refluxing with an excess of aqueous potassium hydroxide solution for 4-6 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid.
-
Extract the dicarboxylic acid with diethyl ether.
-
Dry the organic extracts and evaporate the solvent.
-
Heat the crude dicarboxylic acid at 150-180 °C until the evolution of carbon dioxide ceases to effect decarboxylation.
-
Purify the resulting cyclobutanecarboxylic acid by distillation.
Step 3: Friedel-Crafts Acylation
-
Convert cyclobutanecarboxylic acid to its acid chloride by reacting with thionyl chloride.
-
In a separate flask, add anhydrous aluminum chloride (1.2 equivalents) to a solution of fluorobenzene (excess) in a suitable solvent like dichloromethane at 0 °C.
-
Add the cyclobutanecarbonyl chloride dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully pouring it onto crushed ice.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent.
-
Purify the crude product by column chromatography to yield this compound.
Route 3: Ring Expansion of a Cyclopropanol Derivative
Ring expansion reactions of small, strained rings provide an elegant pathway to larger carbocycles. In this strategy, a readily accessible cyclopropanol derivative bearing the 3-fluorophenyl group undergoes a regioselective ring expansion to the desired cyclobutanone.
Scientific Rationale and Mechanistic Insight
The ring expansion is typically initiated by the formation of a carbocation or a related reactive intermediate at the carbinol carbon of the cyclopropanol. This can be achieved under acidic conditions or via activation of the hydroxyl group. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a strong thermodynamic driving force for the rearrangement. The migration of one of the cyclopropane C-C bonds to the adjacent carbocationic center leads to the formation of the more stable, four-membered cyclobutanone ring. The regioselectivity of the bond migration is influenced by the substitution pattern on the cyclopropane ring.
Diagram of the Ring Expansion Workflow
Caption: Workflow for the ring expansion route.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate
-
Generate a sulfur ylide in situ by treating trimethylsulfoxonium iodide with sodium hydride in anhydrous DMSO.
-
To this ylide solution, add a solution of ethyl 3-(3-fluorophenyl)acrylate (prepared via a Horner-Wadsworth-Emmons reaction between 3-fluorobenzaldehyde and triethyl phosphonoacetate) at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate.
Step 2: Synthesis of (2-(3-Fluorophenyl)cyclopropyl)methanol
-
Reduce the ester with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous THF at 0 °C.
-
Slowly add the cyclopropyl ester to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate to obtain the crude cyclopropylmethanol, which can often be used in the next step without further purification.
Step 3: Ring Expansion to this compound
-
Dissolve the (2-(3-fluorophenyl)cyclopropyl)methanol in a suitable solvent such as dichloromethane.
-
Treat the solution with an oxidizing agent that can also promote rearrangement, such as pyridinium chlorochromate (PCC) or by using a two-step Swern oxidation followed by acid-catalyzed rearrangement.
-
For the acid-catalyzed rearrangement, treat the corresponding cyclopropyl methyl ketone (from oxidation of the secondary alcohol) with a Lewis acid like BF₃·OEt₂ or a Brønsted acid like p-toluenesulfonic acid.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction and work up by washing with aqueous base and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the final product.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the three synthetic routes are evaluated based on several key metrics crucial for researchers in both academic and industrial settings.
| Metric | Route 1: [2+2] Cycloaddition | Route 2: Malonic Ester Synthesis | Route 3: Ring Expansion |
| Overall Yield | Moderate to Good | Moderate | Moderate to Good |
| Number of Steps | 2 | 3 | 3 |
| Starting Material Cost | Moderate | Low | Moderate |
| Scalability | Good | Good | Moderate |
| Reagent Toxicity | High (Trichloroacetyl chloride) | Moderate (1,3-Dibromopropane) | Moderate (LiAlH₄, PCC) |
| Reaction Conditions | Mild to Moderate | Harsh (reflux, strong base) | Mild to Moderate |
| Purification | Chromatography | Distillation, Chromatography | Chromatography |
Senior Application Scientist's Recommendation
The choice of the optimal synthetic route to this compound is highly dependent on the specific context of the research or development program.
-
For large-scale synthesis and process development, Route 1 ([2+2] Cycloaddition) presents a compelling option. Despite the use of the corrosive and moisture-sensitive trichloroacetyl chloride, the two-step sequence is convergent and generally provides good yields. The starting materials are commercially available and the reaction conditions are amenable to scale-up. Careful handling of reagents and optimization of the dechlorination step are critical for success.
-
For academic research and initial exploratory studies, Route 2 (Malonic Ester Synthesis) offers a cost-effective and robust, albeit longer, alternative. The starting materials are inexpensive, and the reactions employ classic, well-understood transformations. However, the multi-step nature and the use of strong bases and high temperatures may be less desirable for rapid analogue synthesis.
-
Route 3 (Ring Expansion) is an elegant and modern approach that can provide good yields and stereochemical control. The success of this route is highly dependent on the efficient synthesis of the cyclopropanol precursor and the optimization of the ring expansion step. This route may be particularly advantageous for the synthesis of enantioenriched derivatives if a chiral catalyst is employed in the cyclopropanation step.
Ultimately, the decision should be based on a thorough evaluation of the available resources, desired scale, and the specific purity and stereochemical requirements of the final product. It is recommended that small-scale trials of the most promising routes be conducted to determine the most efficient and practical method for a given laboratory setting.
References
-
Tidwell, T. T. (2008). Ketenes. John Wiley & Sons. [Link]
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
-
Kulinkovich, O. G. (2004). Alkylation of Esters and Other Carbonyl Compounds Mediated by Titanocene Complexes. Russian Chemical Reviews, 73(9), 887–906. [Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Methylenesulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 25, p. 25 (1945). [Link]
-
Friedel-Crafts Acylation. In (Ed.), Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Reddy, L. R., & Corey, E. J. (2005). A New Enantioselective Synthesis of Cyclopropanes from Olefins. Organic Letters, 7(12), 2413–2415. [Link]
-
Trost, B. M., & Mascarenhas, C. M. (1991). A new strategy for the synthesis of five-membered rings. A novel palladium-catalyzed intramolecular Alder-ene reaction. Journal of the American Chemical Society, 113(2), 634–636. [Link]
A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Cyclobutanones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a paramount determinant of its clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. The cyclobutane motif, an increasingly popular scaffold in medicinal chemistry for its ability to impart three-dimensionality, presents its own set of metabolic challenges and opportunities.[1][2] This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated cyclobutanones, offering experimental data, mechanistic insights, and detailed protocols to inform rational drug design.
The Metabolic Fate of the Cyclobutanone Ring: A Double-Edged Sword
The strained four-membered ring of cyclobutanone is susceptible to two primary metabolic transformations, primarily mediated by hepatic enzymes. Understanding these pathways is crucial to predicting a compound's metabolic fate and designing strategies to enhance its stability.
-
Baeyer-Villiger Oxidation: This reaction, catalyzed by cytochrome P450 (CYP) monooxygenases and other enzymes like flavin-containing monooxygenases (FMOs), involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclobutanone into a γ-butyrolactone.[3][4] This ring expansion often leads to a significant alteration of the molecule's pharmacological properties and can be a major route of clearance.
-
Carbonyl Reduction: The ketone moiety of the cyclobutanone can be reduced by carbonyl reductases to the corresponding cyclobutanol. This introduces a hydroxyl group, which can then undergo Phase II conjugation reactions (e.g., glucuronidation), facilitating excretion.
These metabolic pathways are illustrated in the diagram below:
Caption: Primary metabolic pathways of non-fluorinated cyclobutanones.
Fluorination as a Strategy to Enhance Metabolic Stability
The introduction of fluorine into drug candidates is a well-established strategy to improve various pharmacokinetic properties, including metabolic stability.[5][6] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, and the strong electron-withdrawing nature of fluorine can deactivate adjacent sites prone to oxidation.
In the context of cyclobutanones, fluorination, particularly at the α-position to the carbonyl, can be hypothesized to:
-
Block Baeyer-Villiger Oxidation: The electron-withdrawing effect of fluorine can disfavor the key migratory insertion step of the Baeyer-Villiger oxidation, thereby slowing down this metabolic pathway.
-
Hinder Carbonyl Reduction: The presence of a fluorine atom can sterically and electronically hinder the approach of reductases to the carbonyl group.
-
Prevent Ring Hydroxylation: Fluorination can also be used to block potential sites of hydroxylation on the cyclobutane ring itself, which is a common metabolic pathway for alicyclic systems.
The potential impact of fluorination on these metabolic pathways is depicted below:
Caption: Hypothesized effect of fluorination on cyclobutanone metabolism.
Experimental Data: A Case Study of CF3-Cyclobutanes
| Compound Pair | Non-Fluorinated Analogue (tert-Butyl) | CLint (μL/min/mg protein) | Fluorinated Analogue (CF3-Cyclobutane) | CLint (μL/min/mg protein) | Change in Stability |
| Model Amides | |||||
| 1 | 37 | 11 | 39 | 16 | Decreased |
| 2 | 40 | 12 | 42 | 1 | Increased |
| Bioactive Compounds | |||||
| 3 | Tebutam | 57 | 50 | 107 | Decreased |
| 4 | Butenafine | 30 | 46 | 21 | Increased |
Data adapted from JACS Au 2022, 2, 8, 1855–1865.[7]
These results demonstrate that the effect of a fluorinated cyclobutane motif on metabolic stability is not straightforward and can be substrate-dependent. In some cases, the introduction of the CF3-cyclobutane group led to a significant increase in metabolic stability (lower CLint), while in others, it resulted in a decrease in stability (higher CLint). This highlights the complex interplay between the specific molecular structure and its interaction with metabolic enzymes, underscoring the importance of empirical testing for each new chemical entity.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of novel fluorinated and non-fluorinated cyclobutanones, in vitro assays using liver microsomes or hepatocytes are the gold standard.
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, particularly by cytochrome P450 enzymes.
Workflow:
Caption: Workflow for a liver microsomal stability assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human, rat, etc.).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (or NADPH stock solution).
-
Quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction.
-
-
Sample Processing:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.
Workflow:
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
validation of analytical methods for quantifying 3-(3-Fluorophenyl)cyclobutanone
An In-Depth Technical Guide to the Validation of Analytical Methods for Quantifying 3-(3-Fluorophenyl)cyclobutanone
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of key intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. This compound is a critical building block in the synthesis of various pharmaceutical agents, making its quantification essential for process optimization, quality control, and regulatory compliance.
This guide provides an in-depth comparison of principal analytical methodologies for the quantification of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our protocols in the rigorous framework of international regulatory standards to ensure every method is a self-validating system.
Foundational Principles: The ICH Q2(R2) Framework for Method Validation
Before comparing specific techniques, it is crucial to establish the framework that governs analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides a harmonized approach to defining and evaluating the performance characteristics required to demonstrate that a method is fit for its intended purpose.[1][2] The objective is to prove that the analytical procedure yields reliable and reproducible results, a non-negotiable aspect of pharmaceutical development.[3]
The core validation parameters we will consider for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Range: The interval between the upper and lower concentration levels for which the method has suitable precision, accuracy, and linearity.[3][5]
-
Accuracy: The closeness of agreement between the true value and the value found.[3][5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
Comparative Analysis of Key Quantification Methodologies
Based on the chemical properties of this compound (MW: 164.18 g/mol , a substituted aromatic ketone), two primary analytical techniques are most suitable for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).[6]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile compounds or those that may degrade at high temperatures. The presence of the fluorophenyl group in the target molecule provides a strong chromophore, making UV detection a highly effective and accessible choice.
Causality and Experimental Choices
-
Why Reversed-Phase (RP) HPLC? this compound is a moderately polar compound. Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is the gold standard for separating such analytes from potential starting materials or more polar degradation products.
-
Why UV Detection? The aromatic ring exhibits strong absorbance in the UV spectrum (typically around 254 nm), providing a sensitive and linear response ideal for quantification. This avoids the need for complex derivatization steps.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantification via HPLC-UV.
Detailed Protocol: HPLC-UV Method
-
Chromatographic System:
-
Instrument: HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 5, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with acetonitrile.
-
Sample Preparation: Accurately weigh a sample containing the analyte, dissolve in acetonitrile, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Rationale: The SST is a mandatory check to ensure the chromatographic system is performing adequately before analyzing samples, forming a key part of a self-validating method.[2]
-
Procedure: Inject a mid-range standard solution five times.
-
Acceptance Criteria (per ICH): Relative Standard Deviation (RSD) of peak area < 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000.
-
-
Analysis and Calculation:
-
Inject the calibration standards to establish the linearity and create a calibration curve.
-
Inject the prepared samples.
-
Quantify the analyte in the samples by comparing its peak area to the calibration curve.
-
Typical Performance Characteristics (HPLC-UV)
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R2)) | Expected Performance |
| Specificity | No interference at the retention time of the analyte | Peak purity confirmed by DAD; no co-elution |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range | 80-120% of the test concentration | 5 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | < 1.0% |
| LOQ | Signal-to-Noise ratio ≥ 10 | ~1 µg/mL |
| Robustness | %RSD of results < 5% after minor changes | Unaffected by ±2% change in mobile phase composition |
Gas Chromatography with Mass Spectrometry (GC-MS)
For semi-volatile and thermally stable compounds, GC-MS offers unparalleled specificity and sensitivity. The ability of mass spectrometry to identify compounds based on their unique mass fragmentation patterns makes it exceptionally robust for complex matrices where interferences could be a concern for UV detection. Methods using GC-MS have been successfully developed for other cyclobutanone derivatives.[7][8]
Causality and Experimental Choices
-
Why GC? this compound has sufficient volatility and thermal stability to be analyzed by gas chromatography without derivatization.
-
Why Mass Spectrometry (MS) Detection? MS provides two dimensions of data: retention time and mass spectrum. By operating in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of the analyte are monitored, the method can achieve extremely low detection limits and virtually eliminate interference from co-eluting compounds.
-
Why Electron Ionization (EI)? EI is a robust, high-energy ionization technique that produces reproducible and characteristic fragmentation patterns, ideal for creating a spectral library and confirming the analyte's identity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for quantification via GC-MS.
Detailed Protocol: GC-MS Method
-
Chromatographic System:
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: EI at 70 eV, 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions (e.g., m/z 164 [M+], 136, 109).
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, but use a volatile solvent like dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL) by diluting the stock solution. The lower range reflects the higher sensitivity of the method.
-
Sample Preparation: Dissolve and dilute the sample in the same solvent to a concentration within the calibration range.
-
-
Analysis and Calculation:
-
Perform a system suitability check by injecting a mid-range standard to verify retention time stability and signal response.
-
Inject the calibration standards to generate a calibration curve based on the peak area of the primary quantifier ion.
-
Inject the samples and quantify using the established calibration curve.
-
Typical Performance Characteristics (GC-MS)
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R2)) | Expected Performance |
| Specificity | No interference at the retention time and m/z of the analyte | Confirmed by unique mass spectrum and ion ratios |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | 80-120% of the test concentration | 0.05 - 5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | < 2.0% |
| LOQ | Signal-to-Noise ratio ≥ 10 | ~0.01 µg/mL (10 ng/mL) |
| Robustness | %RSD of results < 5% after minor changes | Unaffected by ±5 °C change in oven ramp rate |
Head-to-Head Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Specificity | Good; relies on chromatographic separation. | Excellent; relies on both separation and mass fragmentation. |
| Sensitivity (LOQ) | Good (~1 µg/mL) | Excellent (~10 ng/mL) |
| Sample Throughput | Higher; typical run times are shorter (5-15 min). | Lower; longer oven programs and cooling times. |
| Instrumentation Cost | Lower; more common in QC labs. | Higher; more complex instrumentation. |
| Operational Complexity | Moderate; mobile phase preparation required. | Higher; requires vacuum systems and MS tuning. |
| Robustness | High; less sensitive to minor matrix variations. | Moderate; injector and ion source can be prone to contamination. |
| Best Suited For | Routine quality control, purity assays, high-concentration samples. | Trace-level impurity analysis, analysis in complex matrices, definitive identification. |
Conclusion and Expert Recommendations
The choice between HPLC-UV and GC-MS for the quantification of this compound is dictated by the specific analytical objective.
Choose HPLC-UV for:
-
Routine quality control (QC) and release testing where the analyte concentration is relatively high.
-
Environments demanding high sample throughput and lower operational costs.
-
Assays where the primary goal is determining purity against known related substances.
Choose GC-MS for:
-
Trace-level analysis, such as quantifying residual intermediate in a final drug product.
-
Analysis in complex sample matrices (e.g., biological fluids, crude reaction mixtures) where its high specificity is required to avoid interference.
-
Definitive identification and confirmation of the analyte's structure.
Both methods, when properly developed and validated according to ICH guidelines, are capable of providing accurate, precise, and reliable data. By understanding the underlying principles and experimental rationale, researchers can confidently select and implement the most appropriate technique, ensuring data integrity throughout the drug development lifecycle.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.[1]
-
Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from Pharma Talk.[4]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from Slideshare.[3]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH official website.[2]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH official website.[5]
-
De Kimpe, N., et al. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation.[7]
-
Jo, Y., et al. (2025). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). ResearchGate.[8]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46941976, this compound. Retrieved from PubChem.[6]
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- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 3. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. This compound | C10H9FO | CID 46941976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.org [mdpi.org]
- 8. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 3-(3-Fluorophenyl)cyclobutanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics often involves the intricate process of understanding how subtle changes in a molecule's architecture can profoundly impact its biological activity. This guide delves into the structure-activity relationship (SAR) of 3-(3-fluorophenyl)cyclobutanone derivatives, a chemical scaffold with emerging interest in medicinal chemistry. While a comprehensive, publicly available SAR study detailing a wide array of these specific derivatives against a single biological target remains elusive, we can synthesize foundational principles from disparate studies to construct a predictive framework for their rational design.
This guide will therefore focus on the key structural components of the this compound core and extrapolate potential SAR trends based on established medicinal chemistry principles. We will explore the likely roles of the cyclobutanone ring, the 3-fluorophenyl substituent, and potential modifications, drawing parallels from broader studies on related pharmacophores.
Core Structural Features and Their Predicted Influence on Bioactivity
The this compound scaffold can be dissected into three primary components, each contributing uniquely to the molecule's overall physicochemical properties and potential biological interactions.
Diagram: Core Scaffold of this compound Derivatives
Caption: General structure of this compound highlighting key components for SAR analysis.
The Cyclobutanone Ring: A Constrained Core
The four-membered cyclobutane ring is a strained system that offers a degree of conformational rigidity.[1][2] This rigidity can be advantageous in drug design by pre-organizing substituents into a specific spatial orientation, potentially leading to higher binding affinity for a biological target. The ketone functionality within the ring provides a key hydrogen bond acceptor, which can be crucial for anchoring the molecule within a protein's binding pocket.
Key Considerations for SAR:
-
Ring Conformation: The puckered nature of the cyclobutane ring can influence the orientation of the phenyl group and other substituents.[1]
-
Ketone Reactivity: The carbonyl group can be a site for metabolic transformations or can participate in covalent interactions with target proteins, depending on the nature of the active site.
-
Bioisosteric Replacement: In some contexts, the cyclobutanone could be replaced with other four-membered rings (e.g., oxetane, azetidine) to modulate properties like polarity and metabolic stability, though this would constitute a significant scaffold hop.
The 3-(3-Fluorophenyl) Group: Modulator of Potency and Properties
The presence and substitution pattern of the phenyl ring are critical determinants of activity. The 3-fluoro substitution pattern is particularly noteworthy.
Impact of the Phenyl Ring:
-
Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can engage with nonpolar pockets in a target protein.
-
Pi-Stacking Interactions: The aromatic system can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The Role of the 3-Fluoro Substituent:
-
Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the phenyl ring can modulate the electronic properties of the entire molecule. A meta-positioned fluorine atom, as in the 3-fluorophenyl group, primarily exerts a moderate electron-withdrawing inductive effect.[3] This can influence the pKa of nearby functional groups and the overall electrostatic potential of the molecule.
-
Metabolic Stability: Fluorine substitution is a common strategy to block sites of oxidative metabolism, potentially increasing the half-life of a compound.[4]
-
Binding Interactions: The fluorine atom can act as a weak hydrogen bond acceptor and can also participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone.
Comparative Analysis of Phenyl Ring Substitutions:
While direct comparative data for this compound derivatives is limited, we can infer potential SAR trends from broader medicinal chemistry literature.
| Substitution Pattern | Predicted Effect on Activity | Rationale |
| Unsubstituted Phenyl | Baseline Activity | Provides core hydrophobic and aromatic interactions. |
| 3-Fluoro (meta) | Potentially Enhanced Potency/Metabolic Stability | Modulates electronics, blocks metabolism, and can form specific fluorine-protein interactions. |
| 4-Fluoro (para) | Variable | Can alter electronics and interactions differently than the meta-position. Often explored to probe the binding pocket. |
| 2-Fluoro (ortho) | Potential for Steric Hindrance or Conformational Changes | The ortho position is sterically more demanding and can force the phenyl ring to adopt a different torsional angle relative to the cyclobutanone. |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Dependent on Target | Can increase electron density and potentially improve binding if the target pocket has complementary electrostatic features. |
| Electron-Withdrawing Groups (e.g., -CF3, -CN) | Dependent on Target | Can decrease electron density and may be favorable for interactions with electron-rich regions of the target. |
Substitutions on the Cyclobutanone Ring (R groups): Exploring Chemical Space
The introduction of substituents at other positions on the cyclobutanone ring (e.g., at C2 or C4) is a primary way to explore the SAR and optimize properties.
Potential Modifications and Their Rationale:
-
Small Alkyl Groups: Can probe for small hydrophobic pockets adjacent to the core scaffold.
-
Polar Groups (-OH, -NH2): Can introduce hydrogen bonding interactions and improve solubility. The stereochemistry of these groups would be critical.
-
Larger, More Complex Moieties: Can be used to target adjacent sub-pockets of the binding site and significantly increase potency and selectivity.
Diagram: Hypothetical SAR Exploration Workflow
Caption: A logical workflow for the structure-activity relationship exploration of this compound derivatives.
Experimental Protocols for SAR Elucidation
To establish a robust SAR for this class of compounds, a systematic experimental approach is necessary.
General Synthesis of this compound Derivatives
A common synthetic route to 3-substituted cyclobutanones involves a [2+2] cycloaddition as a key step.
Step-by-Step Protocol:
-
[2+2] Cycloaddition: Reacting 3-fluorostyrene with an appropriate ketene acetal under thermal or photochemical conditions to form a substituted cyclobutane.
-
Hydrolysis: Hydrolysis of the resulting cyclobutane derivative to unveil the cyclobutanone functionality.
-
Functional Group Interconversion: Further modifications of substituents on the cyclobutane ring can be achieved through standard organic transformations.
Note: Specific reaction conditions, catalysts, and purification methods would need to be optimized for each derivative.
Biological Evaluation: A General Kinase Inhibition Assay Example
Assuming these derivatives are being investigated as kinase inhibitors, a typical in vitro assay to determine their potency (IC50) would be as follows.
Protocol: In Vitro Kinase Inhibition Assay (e.g., Mobility Shift Assay)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a fluorescently labeled peptide), and ATP at appropriate concentrations.
-
Compound Preparation: Serially dilute the this compound derivatives in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
-
Reaction Quench: Stop the reaction by adding a quench solution (e.g., containing EDTA).
-
Detection: Analyze the reaction mixture using a mobility shift assay on a microfluidic device. This technique separates the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge difference.
-
Data Analysis:
-
Calculate the percentage of substrate conversion for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
The this compound scaffold represents a promising starting point for the design of novel bioactive molecules. While a dedicated and comprehensive SAR study is not yet publicly available, this guide provides a framework for understanding the potential contributions of its core components. The conformationally constrained cyclobutanone ring, the electronically modulated 3-fluorophenyl group, and the potential for diverse substitutions offer a rich chemical space for exploration. Future research focused on the systematic synthesis and biological evaluation of derivatives of this scaffold is needed to unlock its full therapeutic potential. Such studies will be invaluable in transitioning from hypothetical SAR trends to concrete data-driven drug design.
References
- Wouters, J., & de Tullio, P. (2021).
- PubChem. This compound.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(3-Fluorophenyl)cyclobutanone
This guide provides essential safety and logistical information for the proper disposal of 3-(3-Fluorophenyl)cyclobutanone, a compound often utilized in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is designed for researchers, scientists, and laboratory professionals, offering a framework built on expertise, trustworthiness, and authoritative standards.
Hazard Assessment and Characterization
Understanding the hazard profile of this compound is the first step in safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be inferred from its structural components: a fluorophenyl group and a cyclobutanone ring.
The parent compound, cyclobutanone, is classified as a highly flammable liquid and vapor.[1][2][3][4] Similarly, substituted fluorophenyl compounds can present irritation risks. For instance, the related compound 3-(2-Fluorophenyl)cyclobutan-1-one is listed as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[5]
Therefore, this compound should be handled as a substance that is potentially flammable and irritant . All laboratory personnel must treat this compound as hazardous waste, subject to regulation from the moment of its generation until its final disposal.[6][7]
Table 1: Anticipated Hazard Profile
| Hazard Type | Classification | Rationale and Safety Implications |
| Physical Hazard | Flammable Liquid (Assumed) | The cyclobutanone moiety suggests flammability.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source.[2][4] Keep away from heat, sparks, open flames, and other ignition sources.[1][8] Use non-sparking tools and explosion-proof equipment.[4][8] |
| Health Hazard | Irritant (Skin, Eye); Potential Respiratory Irritant; Potentially Harmful if Swallowed | Based on data for analogous compounds.[5][9] Avoid all personal contact, including inhalation of vapors or mists.[2][8] |
| Environmental Hazard | Unknown; Assume Harmful | Do not let this chemical enter the environment or drains.[3][8] Improper disposal can lead to environmental contamination.[10] |
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for any purpose, including disposal, laboratory personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate exposure risks.[11][12]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[1][13]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: All handling of this compound, especially when generating waste, should occur inside a certified chemical fume hood to prevent inhalation of vapors.[14] If exposure limits are exceeded, a full-face respirator may be necessary.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[15][16]
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a cornerstone of laboratory safety to prevent dangerous reactions.[17]
-
Designate as Hazardous Waste: All waste containing this compound, including pure unused compound, reaction mixtures, and contaminated materials (e.g., pipette tips, wipes), must be treated as hazardous waste.
-
Segregate by Hazard Class: This waste should be categorized as a flammable organic solvent waste .
-
Maintain Chemical Incompatibility:
-
DO NOT mix this waste with acids, bases, or oxidizing agents.[17]
-
Store separately from aqueous waste streams.
-
Step 2: Container Selection and Management
The choice of waste container is critical to prevent leaks, ruptures, and reactions.[17]
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container, preferably made of plastic or glass, with a secure screw-top cap.[6][15] The original product container is often a suitable choice if it is in good condition.[17]
-
Avoid Incompatible Materials: Do not use metal containers for any chemical waste that could be corrosive.[15][17] Do not use repurposed food containers.[17]
-
Manage Container Volume: Fill containers to no more than 90% capacity to allow for vapor expansion.[15][17]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[6][17] This minimizes the release of flammable vapors and prevents spills.
Step 3: Proper Labeling
Accurate labeling is a strict regulatory requirement and essential for safety.[18][19]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.
-
Complete All Label Fields: The label must include:
-
The full chemical name(s) of all components: "this compound" . Do not use abbreviations or formulas.[17] For mixtures, list all constituents and their approximate percentages.[17]
-
A clear indication of the associated hazards (e.g., "Flammable," "Irritant"). Pictograms or other standard hazard warnings are required.[18][19]
-
The date the container was first used for waste accumulation.
Step 4: Storage in a Satellite Accumulation Area (SAA)
The EPA allows laboratories to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved for pickup.[6][17][18]
-
Designate the SAA: The SAA must be located at or near the process that generates the waste and under the control of laboratory personnel.[6][17][20] A designated portion of a workbench or a chemical fume hood is a common choice.[17]
-
Storage Limits: A single SAA can accumulate up to 55 gallons of hazardous waste.[6][19]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[15]
-
Regular Inspection: Inspect the SAA weekly for leaks, proper labeling, and container integrity.[17]
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the waste container is full (or has been in the SAA for up to one year), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][15][17]
-
Documentation: Ensure all required paperwork, such as waste manifests, is completed accurately. This "cradle-to-grave" tracking is a key component of RCRA.[16]
Disposal Process Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Regulatory and Compliance Framework
All procedures outlined in this guide are designed to comply with key regulations from U.S. governmental bodies.
-
OSHA 29 CFR 1910.1450: This standard, "Occupational Exposure to Hazardous Chemicals in Laboratories," requires employers to implement a Chemical Hygiene Plan (CHP) to protect laboratory workers.[12][21][22] The procedures for safe handling, PPE use, and waste management are integral components of a CHP.
-
EPA 40 CFR Parts 260-270: These regulations, established under RCRA, govern the management of hazardous waste from its generation to its final disposal.[16] The requirements for waste characterization, labeling, accumulation, and disposal outlined here are based on these federal standards.
By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment, ensure the protection of our ecosystem, and uphold the highest standards of scientific integrity and responsibility.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Fluorophenyl)cyclobutanone
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, it is my priority to ensure that our researchers, scientists, and drug development professionals are equipped with the necessary knowledge to handle chemical compounds safely and effectively. This guide provides essential, immediate safety and logistical information for the handling of 3-(3-Fluorophenyl)cyclobutanone, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Our commitment to scientific integrity and safety necessitates a thorough understanding of the materials in our laboratories.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a fluorinated organic compound. While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, the presence of the fluorophenyl group and the cyclobutanone structure necessitates a cautious approach. Fluorinated organic compounds can have unique reactivity and toxicological profiles. The cyclobutanone moiety is a ketone, and similar ketones can be flammable and irritants. Therefore, our PPE recommendations are based on a conservative assessment of potential hazards, including skin and eye irritation, inhalation risks, and flammability.
A structurally similar compound, 3-(2-Fluorophenyl)cyclobutan-1-one, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] This underscores the importance of robust protective measures.
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact. The selection of gloves should be based on the specific solvent being used in conjunction with the compound.[2] Always consult the glove manufacturer's compatibility chart. |
| Eye Protection | Chemical Splash Goggles | To protect against splashes and aerosols.[2] |
| Face Protection | Face Shield (in addition to goggles) | Required when there is a significant risk of splashing or when handling larger quantities.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect against splashes and potential fire hazards. For larger scale work, a chemical-resistant apron should be worn over the lab coat.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational procedure is critical to mitigating risks. The following workflow is designed to guide personnel through the safe handling of this compound from receipt to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the Safety Data Sheet (SDS) for this compound and all other chemicals to be used.
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Use spark-proof tools and equipment, as the parent compound, cyclobutanone, is highly flammable.[4] Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Avoid all personal contact with the substance.[3] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4] For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2][4]
-
-
Cleanup and Decontamination:
-
Upon completion of the experimental work, decontaminate all surfaces and equipment.
-
Wash glassware with an appropriate solvent, collecting the rinsate as hazardous waste.
-
In the event of a small spill, alert others in the area, wear appropriate PPE, and contain the spill with a compatible absorbent material.[2] Collect the absorbed material into a sealed container for proper waste disposal.[2] For large spills, evacuate the area and contact the institution's emergency response team.[2]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of fluorinated organic compounds is critical to protect both human health and the environment.[2] All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Labeling:
-
Solid Waste: Contaminated consumables such as gloves, absorbent pads, and weighing paper should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused material, reaction mixtures, and solvent rinsates must be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix incompatible waste streams.[2]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
Disposal Methods:
-
All waste containing fluorinated compounds must be disposed of through the institution's designated hazardous waste management program.[2][4]
-
Incineration at a permitted hazardous waste facility is a potential disposal method for organic materials of this nature.[5] However, due to the high energy required to break the carbon-fluorine bond, specialized high-temperature incineration is necessary.[5][6]
-
Landfilling in a designated hazardous waste landfill is another option, which contains the substance but does not destroy it.[5]
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]
By adhering to these guidelines, we can ensure a safe laboratory environment and uphold our commitment to the responsible handling of chemical compounds. Your safety is our utmost priority.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2-Fluorophenyl)cyclobutan-1-one.
- Apollo Scientific. (n.d.). Cyclobutanone Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 7). Cyclobutanone Safety Data Sheet.
- Sigma-Aldrich. (2025, April 28). Cyclobutanone Safety Data Sheet.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
